Technical Documentation Center

Guanosine, 1-methyl-3'-O-methyl- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Guanosine, 1-methyl-3'-O-methyl-
  • CAS: 74466-66-3

Core Science & Biosynthesis

Foundational

The Biological Significance of Guanosine, 1-methyl-3'-O-methyl- in RNA Modifications and Therapeutics

A Technical Guide on Synthetic Purine Nucleoside Analogs, Chain Termination Mechanisms, and Oncological Applications Executive Summary The landscape of nucleoside therapeutics relies heavily on the strategic modification...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide on Synthetic Purine Nucleoside Analogs, Chain Termination Mechanisms, and Oncological Applications

Executive Summary

The landscape of nucleoside therapeutics relies heavily on the strategic modification of purine and pyrimidine rings to hijack cellular machinery. Guanosine, 1-methyl-3'-O-methyl- (commonly known as 1,3'-Dimethylguanosine) represents a highly specialized synthetic purine nucleoside analog (PNA). By combining a base modification (N1-methylation) with a ribose modification (3'-O-methylation), this molecule acts as a potent inhibitor of nucleic acid synthesis.

This technical whitepaper explores the biological significance, structural causality, and experimental validation of 1,3'-Dimethylguanosine. Primarily utilized in research targeting indolent lymphoid malignancies[1], this analog leverages the unique metabolic vulnerabilities of lymphoid cells to induce targeted apoptosis through obligate chain termination.

Structural and Chemical Rationale

The therapeutic efficacy of 1,3'-Dimethylguanosine is rooted in its dual-modification strategy, which simultaneously disrupts base pairing and halts polymerase progression.

The 3'-O-Methyl Group: The Obligate Terminator

In canonical RNA and DNA synthesis, polymerases catalyze a nucleophilic attack by the 3'-hydroxyl (3'-OH) group of the nascent transcript onto the alpha-phosphate of the incoming nucleotide triphosphate. By replacing the 3'-OH with a 3'-O-methyl group, 1,3'-Dimethylguanosine becomes an obligate chain terminator [2]. Once incorporated, the lack of a nucleophilic 3'-OH physically prevents the formation of the next phosphodiester bond, causing immediate polymerase stalling.

The N1-Methyl Group: The Base-Pairing Disruptor

Endogenous 1-methylguanosine (m1G) is a natural RNA modification frequently found at position 37 of tRNAs, where it prevents ribosomal frameshifting by disrupting canonical Watson-Crick base pairing with Cytosine. In the context of a synthetic analog, the N1-methyl group serves two purposes:

  • Enzymatic Evasion: It alters the molecule's steric profile, potentially reducing its susceptibility to degradation by ubiquitous cellular deaminases.

  • Thermodynamic Instability: If bypassed by mutant polymerases, the inability of the N1-methylated guanine to form standard hydrogen bonds with cytosine creates severe thermodynamic instability in the transcript, triggering nucleolar stress pathways.

Mechanistic Pathways: Chain Termination and Apoptosis

Purine nucleoside analogs are highly active cytotoxic agents in the treatment of indolent lymphoid malignancies (such as chronic lymphocytic leukemia and hairy cell leukemia)[3]. The mechanism of action for 1,3'-Dimethylguanosine follows a precise intracellular cascade.

Lymphoid cells possess a unique enzymatic imbalance: high levels of nucleoside kinases (e.g., deoxycytidine kinase, dCK) and low levels of 5'-nucleotidases. This causes the rapid intracellular accumulation of the active triphosphate form of the analog. Upon incorporation by RNA or DNA polymerases, the resulting chain termination triggers the DNA Damage Response (DDR) and p53-dependent apoptosis[4].

MoA A 1,3'-Dimethylguanosine (Prodrug Uptake) B Intracellular Kinases (Phosphorylation) A->B hENT1 Transport C Polymerase Active Site (NTP Binding) B->C Triphosphate Pool D Obligate Chain Termination (3'-O-Methyl Block) C->D Catalytic Attempt E Transcription Stalling (Nucleolar Stress) D->E Missing 3'-OH F Apoptosis Activation (Lymphoid Malignancies) E->F p53 Pathway

Mechanism of Action: 1,3'-Dimethylguanosine uptake, phosphorylation, and chain termination.

Experimental Workflows and Protocols

To rigorously validate the biological activity of 1,3'-Dimethylguanosine, researchers employ self-validating in vitro and cell-based systems.

Protocol 1: In Vitro Transcription (IVT) Chain Termination Assay

Objective: To biochemically prove that the 3'-O-methyl modification halts RNA polymerase progression at the exact site of incorporation. Causality & Design: We utilize a synthetic DNA template where the first Cytosine (the complement to Guanine) is engineered exactly at position +15. This forces the polymerase to incorporate the GTP analog at a known, predictable position.

  • Template Preparation: Anneal a T7 promoter oligonucleotide to a single-stranded DNA template designed with a specific C-residue at +15.

  • Reaction Assembly: Combine 40 mM Tris-HCl (pH 8.0), 6 mM MgCl₂ (essential to coordinate the alpha-phosphate and facilitate the nucleophilic attack), 2 mM spermidine, and 10 mM DTT.

  • Nucleotide Mix: Add ATP, UTP, CTP (1 mM each), and a titrated ratio of natural GTP to 1,3'-Dimethyl-GTP (e.g., 1:10) spiked with [α-³²P]-ATP for radiolabeling.

  • Initiation: Add T7 RNA Polymerase (50 U) and incubate at 37°C for 30 minutes.

  • Resolution: Quench the reaction with formamide loading buffer, heat denature at 95°C for 3 minutes, and resolve the products on a 15% denaturing polyacrylamide-urea gel.

  • Self-Validating Checkpoint: Run a parallel control lane with only natural GTP. The control must show a full-length transcript. A distinct radioactive band strictly at +15 in the analog lane confirms obligate chain termination.

Protocol 2: Cell Viability and Apoptosis Assay in Lymphoid Models

Objective: To quantify the targeted cytotoxic efficacy of the analog in indolent lymphoid cell lines (e.g., MEC-1 for Chronic Lymphocytic Leukemia).

  • Cell Seeding: Seed MEC-1 cells at 1×105 cells/mL in RPMI-1640 supplemented with 10% FBS. Causality: Lymphoid suspension cells require optimal density to maintain paracrine survival signals; over-dilution causes spontaneous apoptosis, confounding the assay.

  • Compound Treatment: Add 1,3'-Dimethylguanosine at titrated concentrations (0.1 μM to 100 μM). Include a vehicle control (0.1% DMSO) and a positive control ([4], 1 μM).

  • Incubation: Incubate for 48-72 hours at 37°C, 5% CO₂. Causality: Chain terminators require cells to undergo active transcription/replication to incorporate the analog and trigger the DDR.

  • Annexin V/PI Staining: Harvest cells, wash with cold PBS, and resuspend in Annexin V Binding Buffer containing 2.5 mM CaCl₂. Causality: Annexin V binds phosphatidylserine (flipped to the outer leaflet during early apoptosis) strictly in a calcium-dependent manner.

  • Flow Cytometry Analysis: Acquire data using a flow cytometer. The vehicle control must show >90% viability (Annexin V-/PI-). A dose-dependent shift to Annexin V+/PI- indicates early apoptosis driven by the analog.

Quantitative Data Presentation

The table below summarizes the comparative pharmacodynamics of 1,3'-Dimethylguanosine against other standard-of-care and experimental purine nucleoside analogs used in hematological oncology and virology.

Table 1: Comparative Pharmacodynamics of Purine Nucleoside Analogs

AnalogPrimary Chemical ModificationTarget Enzyme(s)Primary Indication / ApplicationMechanism of Cytotoxicity
Fludarabine 2-Fluoro-ara-ADNA Pol α/ε, Ribonucleotide ReductaseCLL, Low-grade NHLDNA chain termination, dNTP pool depletion
Cladribine 2-Chloro-2'-deoxyadenosineDNA PolymerasesHairy Cell LeukemiaDNA strand breaks, p53-dependent apoptosis
3'-O-Methylguanosine 3'-O-MethylationRNA Polymerases (Viral/Cellular)Viral Infections / ResearchPure RNA chain termination[2]
1,3'-Dimethylguanosine N1-Methyl & 3'-O-MethylRNA/DNA PolymerasesIndolent Lymphoid MalignanciesDual-action chain termination & altered base pairing[1]

References

  • Robak, T., & Robak, P. (2012). Purine nucleoside analogs in the treatment of rarer chronic lymphoid leukemias. Current Pharmaceutical Design, 18(23), 3373-3388.[Link]

  • Kore, A. R., Parmar, G., & Reddy, S. (2006). An efficient process for synthesis of 2'-O-methyl and 3'-O-methyl guanosine from 2-aminoadenosine using diazomethane and the catalyst stannous chloride. Nucleosides, Nucleotides & Nucleic Acids, 25(3), 307-314.[Link]

  • Spurgeon, S. E., & Cheson, B. D. (2010). Beyond hairy cell: the activity of cladribine in other hematologic malignancies. Blood, 116(16), 2884-2896.[Link]

Sources

Exploratory

Structural Conformation and Thermodynamic Stability of 1-Methyl-3'-O-Methylguanosine: A Comprehensive Biophysical Guide

Executive Summary The rational design and analysis of modified nucleosides are foundational to the advancement of oligonucleotide therapeutics, RNA structural biology, and polymerase engineering. 1-Methyl-3'-O-methylguan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design and analysis of modified nucleosides are foundational to the advancement of oligonucleotide therapeutics, RNA structural biology, and polymerase engineering. 1-Methyl-3'-O-methylguanosine represents a highly specialized dual-modification, integrating a nucleobase alkylation (N1-methyl) with a ribose modification (3'-O-methyl). Because this specific dual-modification combines two distinct biophysical perturbations, understanding its behavior requires deconstructing the causal mechanics of each functional group. This whitepaper provides an in-depth mechanistic analysis of how these modifications synergistically dictate structural conformation, disrupt thermodynamic stability, and act as obligate chain terminators.

Deconstructing the Dual Modification: Structural Conformation

To predict the biophysical behavior of 1-methyl-3'-O-methylguanosine, we must isolate the conformational effects imposed by its two distinct moieties.

A. The N1-Methyl Group (m1G): Disruption of the Watson-Crick Face

In canonical A-form RNA, guanosine pairs with cytidine via three hydrogen bonds, with the N1 position acting as an essential proton donor. Methylation at the N1 position (m1G) fundamentally alters this interaction.

  • Mechanistic Causality: The addition of the methyl group removes the N1 proton, completely abrogating its ability to act as a hydrogen bond donor. Simultaneously, the bulky methyl group introduces severe steric clashes at the Watson-Crick face. This intrinsic instability forces the RNA duplex to either undergo local melting or transition into a base-opened state. In many sequence contexts, this destabilization is principally enthalpic (by ≈1.1–4.7 kcal mol⁻¹) and can drive a complete duplex-to-hairpin structural transition, relegating the modified base to an unpaired apical loop (1)[1].

  • Conformational Shift to Hoogsteen Pairing: To mitigate the high energetic penalty of this steric clash, the m1G nucleobase often undergoes a rotation around its glycosidic bond, shifting from the canonical anti conformation to the syn conformation. This rotation exposes the Hoogsteen face, allowing for alternative hydrogen bonding, such as Hoogsteen base pairing with a protonated cytosine (2)[2].

B. The 3'-O-Methyl Group: Sugar Pucker and Chain Termination

While 2'-O-methylation is a common natural modification that locks the ribose in a C3'-endo pucker (favoring stable A-form RNA), 3'-O-methylation profoundly alters the sugar's conformational landscape and biochemical utility.

  • Sugar Pucker Dynamics: The steric bulk of the methyl group at the 3'-hydroxyl position shifts the pseudorotational phase angle of the ribose ring. This modification biases the ribose toward a C2'-endo conformation, which is structurally incompatible with standard A-form RNA helices, further compounding the destabilization initiated by the N1-methyl group.

  • Polymerase Mechanics: Biologically and synthetically, the absence of a free 3'-OH makes 3'-O-methylguanosine an obligate chain terminator. During transcription, it effectively blocks the nucleophilic attack required for phosphodiester bond extension, causing RNA polymerases to halt elongation (3)[3].

Thermodynamic Stability Profile

The thermodynamic stability of an oligonucleotide containing 1-methyl-3'-O-methylguanosine is a product of competing forces: the severe enthalpic penalty of N1-methylation and the entropic/steric modulation by the 3'-O-methyl group. The table below synthesizes the biophysical parameters of the isolated modifications to project the behavior of the dual-modified nucleoside.

Table 1: Comparative Thermodynamic Parameters in Duplex RNA

Nucleoside VariantBase Pairing ModeSugar Pucker BiasΔG°₃₇ (kcal/mol)ΔH° (kcal/mol)Tm Impact (°C)
Canonical Guanosine (rG) Watson-CrickC3'-endo-2.2 to -3.4-10.0 to -14.0Baseline
1-Methylguanosine (m1G) Hoogsteen / UnpairedC3'-endo+1.1 to +4.7 (Destabilizing)Severely Reduced-10 to -15
3'-O-Methylguanosine None (Terminator)C2'-endoN/A (Terminal)N/AVariable
1-Methyl-3'-O-Methylguanosine Hoogsteen / TerminalC2'-endoHighly DestabilizingSeverely Reduced-12 to -18

Experimental Workflows & Methodologies

To rigorously validate the conformation and thermodynamics of this dual-modified nucleoside, the following self-validating protocols must be employed.

Protocol 1: NMR Spectroscopy for Sugar Pucker and syn/anti Conformation

Objective: Determine the glycosidic bond angle (syn/anti) and ribose pucker (C2'-endo vs C3'-endo).

  • Sample Preparation: Dissolve the modified oligonucleotide (0.5 - 1.0 mM) in 10 mM sodium phosphate buffer (pH 6.5), 50 mM NaCl, in 99.9% D₂O.

    • Causality of Choice: D₂O is used to eliminate the massive H₂O solvent peak, allowing clear resolution of the non-exchangeable ribose protons (H1', H2', H3') necessary for J-coupling analysis.

  • Data Acquisition: Acquire 2D NOESY (mixing times of 50, 150, and 300 ms) and DQF-COSY spectra at 298 K using a 600 MHz or higher NMR spectrometer.

    • Causality of Choice: NOESY provides through-space distances (H8 to H1' for syn/anti), while DQF-COSY provides through-bond scalar couplings (³J_H1'-H2' for sugar pucker).

  • Self-Validation Check: Assess the intra-residue pyrimidine H5-H6 cross-peaks.

    • Causality of Choice: These cross-peaks serve as an internal distance standard (2.46 Å) to calibrate the NOE buildup rates, ensuring the H8-H1' distance calculation used to prove the syn conformation is quantitatively accurate.

Protocol 2: UV-Melting Thermodynamics for Duplex Stability

Objective: Quantify the thermodynamic destabilization (ΔG, ΔH, ΔS, Tm) caused by the modification.

  • Buffer Selection: Prepare a melting buffer consisting of 10 mM sodium phosphate (pH 7.0), 150 mM NaCl, and 0.1 mM EDTA.

    • Causality of Choice: 150 mM NaCl provides physiological ionic strength to stabilize the polyanionic RNA backbone, while EDTA chelates divalent cations (like Mg²⁺) that could independently induce unpredictable tertiary folding.

  • Thermal Cycling: Anneal the modified RNA strand with its complementary target. Heat to 90°C, then slowly cool to 4°C at 1°C/min. Monitor absorbance at 260 nm from 10°C to 90°C at a heating rate of 0.5°C/min.

    • Causality of Choice: A slow heating/cooling rate ensures the system remains in thermodynamic equilibrium at each temperature point, a strict requirement for applying van't Hoff equations.

  • Self-Validation Check: Overlay the heating and cooling curves.

    • Causality of Choice: If hysteresis is observed (the curves do not perfectly overlap), the transition is not at equilibrium, and the thermodynamic parameters extracted will be invalid.

Logical Diagram: Conformational and Thermodynamic Pathway

The following diagram illustrates the causal biophysical pathways triggered by the dual modifications of 1-methyl-3'-O-methylguanosine.

G DualMod 1-Methyl-3'-O-Methylguanosine (Dual Modification) N1Mod N1-Methylation (m1G) DualMod->N1Mod O3Mod 3'-O-Methylation DualMod->O3Mod StericClash Steric Clash at WC Face Loss of H-Bond Donor N1Mod->StericClash SugarPucker Steric Bulk at 3'-OH Shift to C2'-endo Pucker O3Mod->SugarPucker ChainTerm Obligate Chain Termination (No 3'-OH for Extension) O3Mod->ChainTerm Hoogsteen Shift to Hoogsteen Pairing (syn Conformation) StericClash->Hoogsteen Destabilization Severe Thermodynamic Destabilization (ΔG > 0) StericClash->Destabilization SugarPucker->Destabilization

Caption: Biophysical pathways of 1-methyl-3'-O-methylguanosine leading to thermodynamic destabilization.

References

  • Title: m1A and m1G Potently Disrupt A-RNA Structure Due to the Intrinsic Instability of Hoogsteen Base Pairs Source: National Institutes of Health (nih.gov) URL: [Link]

  • Title: 1-Deazaguanosine-Modified RNA: The Missing Piece for Functional RNA Atomic Mutagenesis Source: American Chemical Society (acs.org) URL: [Link]

  • Title: DNA sequences in gal operon override transcription elongation blocks Source: National Institutes of Health (nih.gov) URL: [Link]

Sources

Foundational

The Anabolic Biosynthesis and Mechanistic Profiling of 1-Methyl-3'-O-Methylguanosine in Mammalian Cells

Target Audience: Research Scientists, Pharmacologists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Executive Summary 1-Methyl-3'-O-methylguanosine (also known as 1,3'-dimethylguanosine)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Pharmacologists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

1-Methyl-3'-O-methylguanosine (also known as 1,3'-dimethylguanosine) is a potent, rationally designed purine nucleoside analog. In the context of mammalian cellular biology, it does not undergo de novo biosynthesis; rather, its "biosynthetic pathway" refers to the highly regulated intracellular anabolic phosphorylation cascade . This metabolic activation converts the inert prodrug into its pharmacologically active triphosphate derivative (1,3'-dimethyl-GTP).

This whitepaper dissects the step-by-step anabolic biosynthesis of 1,3'-dimethylguanosine, the structural causality behind its mechanism of action as a dual-threat RNA/DNA chain terminator, and provides self-validating experimental protocols for quantifying its intracellular metabolism.

The Anabolic Biosynthetic Pathway (Metabolic Activation)

To exert its cytotoxic and antimetabolite effects, 1,3'-dimethylguanosine must hijack the mammalian nucleotide salvage pathway. The conversion from a nucleoside to a biologically active nucleotide triphosphate requires a three-tier kinase cascade.

Step 1: Cellular Uptake and First-Pass Phosphorylation (Rate-Limiting)

The nucleoside analog enters the mammalian cell primarily via Equilibrative Nucleoside Transporters (ENT1/ENT2). Once intracellular, the first and rate-limiting biosynthetic step is catalyzed by Deoxycytidine kinase (dCK) [1]. While physiologically responsible for phosphorylating deoxycytidine, dCK exhibits remarkable structural plasticity. The enzyme's active site (specifically residues Arg104 and Asp133) undergoes conformational adjustments to accommodate the unique hydrogen-bonding and steric properties of purine analogs [2].

Reaction: 1,3'-dimethylguanosine + ATP dCK​ 1,3'-dimethyl-GMP + ADP

Step 2: Conversion to Diphosphate

The monophosphate metabolite (1,3'-dimethyl-GMP) is subsequently phosphorylated by Human Guanylate Kinase (hGMPK / GUK1) . This enzyme is critical for the second phosphorylation step in the conversion of anti-viral and anti-cancer guanosine analogs [3].

Reaction: 1,3'-dimethyl-GMP + ATP GUK1​ 1,3'-dimethyl-GDP + ADP

Step 3: Conversion to Active Triphosphate

The final step is catalyzed by the highly efficient, base-unspecific Nucleoside Diphosphate Kinase (NDPK) , yielding the active triphosphate form.

Reaction: 1,3'-dimethyl-GDP + ATP NDPK​ 1,3'-dimethyl-GTP + ADP

G A 1,3'-dimethylguanosine (Extracellular) B 1,3'-dimethylguanosine (Intracellular) A->B ENTs/CNTs C 1,3'-dimethyl-GMP B->C dCK (Rate-Limiting) D 1,3'-dimethyl-GDP C->D GUK1 E 1,3'-dimethyl-GTP (Active Metabolite) D->E NDPK

Intracellular anabolic phosphorylation cascade of 1,3'-dimethylguanosine to its active triphosphate.

Structural Causality and Mechanism of Action

The pharmacological efficacy of 1,3'-dimethyl-GTP is dictated by its two methyl modifications, which act synergistically to disrupt nucleic acid synthesis.

  • The 3'-O-Methyl Group (Chain Termination): During transcription or replication, RNA/DNA polymerases attempt to incorporate 1,3'-dimethyl-GTP into the nascent oligonucleotide chain. However, the substitution of the 3'-hydroxyl group with a methoxy group eliminates the essential nucleophile required to attack the α -phosphate of the next incoming nucleotide. This results in absolute chain termination [4], [5].

  • The 1-N-Methyl Group (Duplex Destabilization): If incorporated at the terminal position, the 1-methyl group on the guanine base sterically blocks the N1 position—a critical hydrogen bond donor for canonical Watson-Crick base pairing with Cytosine. This forces the nucleic acid into a highly unstable Hoogsteen configuration, leading to severe local duplex melting and structural disruption of the epitranscriptome [6], [7].

G NTP 1,3'-dimethyl-GTP Pool Pol RNA/DNA Polymerase NTP->Pol Inc Incorporation into Nascent Transcript Pol->Inc Block Absolute Chain Termination (Missing 3'-OH Nucleophile) Inc->Block Melt Duplex Destabilization (1-N-Methyl blocks W-C pairing) Inc->Melt

Dual mechanism of action: 3'-O-methylation induces chain termination; 1-N-methylation disrupts base pairing.

Experimental Workflows and Self-Validating Protocols

To validate the intracellular biosynthesis of the active triphosphate, researchers must employ rigorous, self-validating analytical techniques.

Protocol A: LC-MS/MS Quantification of Intracellular Nucleotide Pools

Objective: To confirm the sequential conversion of 1,3'-dimethylguanosine to its mono-, di-, and triphosphate forms in cultured mammalian cells.

Step-by-Step Methodology:

  • Cell Treatment: Seed mammalian leukemia cells (e.g., HL-60) at 1×106 cells/mL. Treat with 10 µM 1,3'-dimethylguanosine for 4, 8, and 24 hours.

  • Metabolite Extraction: Quench metabolism by rapidly washing cells with ice-cold PBS. Extract intracellular nucleotides using 80% cold methanol (-80°C). Vortex for 5 minutes and centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Sample Preparation: Evaporate the supernatant under a gentle stream of nitrogen gas. Reconstitute the pellet in 50 µL of mobile phase A (10 mM dimethylhexylamine and 3 mM acetic acid in water).

  • LC-MS/MS Analysis: Inject 10 µL onto a porous graphitic carbon (PGC) column. Use a gradient of Mobile Phase A and Mobile Phase B (acetonitrile). Detect metabolites using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

Data Presentation: LC-MS/MS MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Intracellular Tmax
1,3'-dimethylguanosine 312.1166.1151.5 hours
1,3'-dimethyl-GMP 392.1166.1224.0 hours
1,3'-dimethyl-GDP 472.1166.1288.0 hours
1,3'-dimethyl-GTP 552.1166.13512.0 hours
Protocol B: In Vitro Kinase Assay (dCK Validation)

Objective: To prove that dCK is the primary enzyme responsible for the rate-limiting first phosphorylation step.

Step-by-Step Methodology:

  • Reaction Mixture: Prepare a 50 µL reaction containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 2 mM DTT, 2 mM ATP (phosphate donor), and varying concentrations of 1,3'-dimethylguanosine (10 µM to 500 µM).

  • Enzyme Addition: Initiate the reaction by adding 0.5 µg of purified recombinant human dCK.

  • Incubation & Quenching: Incubate at 37°C for 30 minutes. Quench the reaction by heating at 95°C for 3 minutes.

  • Analysis: Quantify the formation of 1,3'-dimethyl-GMP via HPLC-UV (absorbance at 254 nm) to calculate Michaelis-Menten kinetics ( Km​ and Vmax​ ).

References

  • Targetting DNA repair with aphidicolin sensitizes primary chronic lymphocytic leukemia cells to purine analogs. Oncotarget. Available at:[Link]

  • Elucidation of Different Binding Modes of Purine Nucleosides to Human Deoxycytidine Kinase. Journal of Medicinal Chemistry. Available at:[Link]

  • 1H, 13C and 15N resonance assignment of human guanylate kinase. Biomolecular NMR Assignments. Available at:[Link]

  • An Efficient Process for Synthesis of 2′-O-Methyl and 3′-O-Methyl Guanosine. ResearchGate. Available at:[Link]

  • Emerging approaches for detection of methylation sites in RNA. Royal Society Publishing. Available at:[Link]

  • m1A and m1G Potently Disrupt A-RNA Structure Due to the Intrinsic Instability of Hoogsteen Base Pairs. PubMed Central. Available at:[Link]

Exploratory

The Epigenetic and Epitranscriptomic Role of Guanosine, 1-methyl-3'-O-methyl- in Post-Transcriptional Gene Regulation

Executive Summary Recent research has established that that dictates the post-transcriptional fate of transcripts, governing everything from RNA stability to translation efficiency. Currently,1[1], with databases like2[2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Recent research has established that that dictates the post-transcriptional fate of transcripts, governing everything from RNA stability to translation efficiency. Currently,1[1], with databases like2[2].

Among these, Guanosine, 1-methyl-3'-O-methyl- ( m1G3′m ) emerges as a highly specialized, dual-functional nucleoside analog. By combining the steric blockade of N1-methylation with the elongation-arresting properties of 3'-O-methylation, m1G3′m serves as an indispensable tool for researchers probing RNA structural dynamics, reader-protein interactions, and viral polymerase inhibition. This technical guide deconstructs the mechanistic causality of m1G3′m and provides self-validating experimental workflows for its application in advanced molecular biology.

Mechanistic Foundations of m1G3′m

The utility of m1G3′m in post-transcriptional regulation lies in the independent but synergistic functions of its two methyl groups.

The N1-Methylation Axis: Base-Pairing Disruption

In canonical RNA, guanosine pairs with cytosine via three hydrogen bonds. However, N1-methylation of guanosine 3[3] at the Watson-Crick interface.

  • Causality in Regulation: By preventing G-C base pairing, the N1-methyl group forces the RNA into a single-stranded conformation at the site of modification. Endogenously, m1G is utilized in tRNAs (e.g., position 37) to prevent frameshifting during translation. Synthetically, it prevents unwanted secondary structures from forming during RNA sequencing or structural footprinting.

The 3'-O-Methylation Axis: Chain Termination & Stability

The 3'-hydroxyl (-OH) group of a ribose sugar is strictly required for the nucleophilic attack on the α -phosphate of an incoming nucleotide to form a phosphodiester bond.

  • Causality in Regulation: The addition of a methyl group at this position makes the molecule an4[4]. Furthermore, in the context of RNA therapeutics, 5[5] utilizing 3'-O-methylation prevent 3'-to-5' exonuclease degradation, radically increasing the transcript's half-life in vivo.

Pathway M Guanosine, 1-methyl-3'-O-methyl- N1 N1-Methylation (Steric Blockade) M->N1 O3 3'-O-Methylation (Hydroxyl Blockade) M->O3 BP Disrupted G-C Base Pairing N1->BP CT RNA Chain Termination O3->CT REG Post-Transcriptional Gene Regulation BP->REG CT->REG

Caption: Logical pathway of m1G3'm dual modifications in post-transcriptional RNA regulation.

Quantitative Data Summaries

To understand the specific utility of m1G3′m , it must be compared against canonical guanosine and singly-modified analogs. The table below summarizes their distinct biophysical properties.

Nucleoside AnalogBase-Pairing CapacityElongation StatusExonuclease ResistancePrimary Application in Research
Canonical Guanosine (G) Active (G-C pairing)ActiveLowBaseline control / Native transcription
1-Methylguanosine ( m1G ) Disrupted (Steric block)ActiveLowProbing reader binding & tRNA structure
3'-O-Methylguanosine Active (G-C pairing)TerminatedHighViral polymerase inhibition / 3'-end mapping
1-Methyl-3'-O-Methylguanosine Disrupted Terminated High Advanced structural footprinting without artifacts

Experimental Workflows & Protocols

As a Senior Application Scientist, I emphasize that protocols must be designed with built-in causality and self-validation. Below are the definitive methodologies for utilizing and quantifying m1G3′m .

Protocol 1: In Vitro Transcription (IVT) for RNA Structural Footprinting

Objective: Incorporate m1G3′m to generate terminally defined, secondary-structure-free RNA transcripts for high-resolution structural mapping.

  • Polymerase Selection & Reaction Assembly:

    • Action: Utilize the Y639F mutant T7 RNA polymerase rather than the wild-type enzyme.

    • Causality: Wild-type T7 RNAP strictly discriminates against 3'-modified NTPs to maintain transcriptional fidelity. The Y639F mutation alters the active site's steric constraints, allowing the enzyme to accommodate and incorporate 3'-O-methylated analogs.

  • Stoichiometric Titration:

    • Action: Spike m1G3′m -TP into the NTP master mix at a 1:100 molar ratio relative to canonical GTP.

    • Causality: A 1:100 ratio ensures statistical, single-hit incorporation. If the analog were equimolar, transcription would terminate immediately at the first cytosine in the DNA template, yielding only useless, ultra-short abortive transcripts.

  • Validation Checkpoint (Self-Validating System):

    • Action: Run parallel IVT reactions (one with m1G3′m -TP, one without) and analyze the products via denaturing urea-PAGE.

    • Causality: The control lane must show a single, dense full-length transcript band. The m1G3′m lane must display a predictable ladder of truncated transcripts corresponding to every cytosine in the template. Because the N1-methyl group prevents G-C base pairing, these truncated transcripts will not form secondary structures, ensuring perfectly linear migration on the gel.

Protocol 2: LC-MS/MS Quantification of Epitranscriptomic Modifications

Objective: Validate the absolute quantification of m1G3′m in synthetic or treated RNA pools.

  • Enzymatic Hydrolysis:

    • Action: Digest the RNA sample with Nuclease P1 at pH 5.3 for 2 hours, followed by the addition of Calf Intestinal Alkaline Phosphatase (CIAP) and Tris buffer to shift the pH to 8.0 for an additional hour.

    • Causality: Nuclease P1 requires a slightly acidic environment to efficiently cleave phosphodiester bonds into 5'-mononucleotides. Subsequent pH adjustment and CIAP treatment remove the phosphate group, yielding uncharged nucleosides. Uncharged nucleosides are strictly required for optimal retention on reversed-phase C18 columns and efficient electrospray ionization (ESI).

  • Multiple Reaction Monitoring (MRM):

    • Action: Configure the triple quadrupole mass spectrometer to monitor the specific parent-to-daughter transition (e.g., m/z 312.1 166.1).

    • Causality: The parent ion ([M+H]+) selects the intact m1G3′m nucleoside. Collision-induced dissociation (CID) cleaves the glycosidic bond, yielding the 1-methylguanine base (m/z 166.1). This specific transition isolates the target from canonical guanosine (m/z 284 152), entirely eliminating background noise.

  • Validation Checkpoint (Self-Validating System):

    • Action: Spike the sample with a heavy-isotope internal standard (e.g., 13C -labeled m1G ) prior to the digestion step.

    • Causality: The internal standard controls for matrix effects, incomplete digestion, and variable ionization efficiencies, ensuring the calculated concentration of m1G3′m is absolute and highly reproducible.

Workflow S1 IVT with m1G3'm-TP S2 Nuclease P1 Digestion S1->S2 S3 Phosphatase Treatment S2->S3 S4 LC-MS/MS (MRM Mode) S3->S4 S5 Kinetic Analysis S4->S5

Caption: Experimental workflow for m1G3'm incorporation and LC-MS/MS quantification.

References

  • Modomics - A Database of RNA Modific
  • Epitranscriptomic code and its alter
  • 3'-O-Methylguanosine | RNA Chain Termin
  • A Census and Categorization Method of Epitranscriptomic Marks, mdpi.com,
  • Aptamers selected for higher-affinity binding are not more specific for the target ligand, nih.gov,
  • Self-assembled mRNA vaccines, nih.gov,

Sources

Foundational

Identification and Mapping of Guanosine, 1-methyl-3'-O-methyl- in Ribosomal RNA: An Advanced Analytical Whitepaper

Executive Summary & Mechanistic Paradigm The epitranscriptomic landscape of ribosomal RNA (rRNA) is foundational to translational fidelity, ribosome biogenesis, and cellular adaptation. While canonical modifications such...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist, Epitranscriptomics & Mass Spectrometry

Executive Summary & Mechanistic Paradigm

The epitranscriptomic landscape of ribosomal RNA (rRNA) is foundational to translational fidelity, ribosome biogenesis, and cellular adaptation. While canonical modifications such as 2'-O-methylation (Nm) and base methylations (e.g., m1G, m6A) are well-documented, the identification of complex dimethylated nucleosides demands rigorous analytical precision.

This technical guide addresses a highly specialized frontier: the identification and mapping of Guanosine, 1-methyl-3'-O-methyl- (a structural isomer of the more common 1-methyl-2'-O-methylguanosine, m1Gm).

The Causality of the Analytical Challenge: In standard RNA architecture, the 3'-hydroxyl (3'-OH) group is engaged in the phosphodiester backbone. Therefore, a 3'-O-methylation typically signifies one of three biological realities:

  • A 3'-terminal protective modification (shielding against 3'-to-5' exonucleases).

  • The presence of a non-canonical 2'-5' phosphodiester linkage, leaving the 3'-OH free for methylation.

  • A transient metabolic intermediate or highly specific adduct.

Because 1-methyl-3'-O-methylguanosine and 1-methyl-2'-O-methylguanosine share identical exact masses and primary fragmentation patterns, traditional low-resolution mass spectrometry and standard RNA sequencing fail to distinguish them. As an application scientist, I have designed the following self-validating workflow that couples high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) with orthogonal alkaline-cleavage sequencing (RiboMethSeq) to unambiguously identify and map this specific isomer.

Orthogonal Analytical Workflow

To ensure scientific integrity and trustworthiness, this protocol is built as a self-validating system . Every quantitative claim made by mass spectrometry must be structurally corroborated by sequencing, and vice versa.

Phase 1: rRNA Isolation and Enzymatic Preparation

Causality: To prevent the introduction of artificial methylations or the degradation of terminal modifications, isolation must be performed under strict RNase-free, neutral-pH conditions.

  • Total RNA Extraction: Extract total RNA from the target biological matrix using a guanidinium thiocyanate-phenol-chloroform method.

  • rRNA Enrichment: Utilize biotinylated antisense oligonucleotide probes specific to the 18S and 28S rRNA subunits. Capture via streptavidin magnetic beads.

  • Quality Control: Assess RNA Integrity Number (RIN) via capillary electrophoresis. A RIN > 9.0 is mandatory to ensure terminal ends are native and not artifacts of degradation.

  • Enzymatic Hydrolysis (For MS): Digest 1 µg of enriched rRNA into single nucleosides using a cocktail of Nuclease P1 (cleaves 3'-5' phosphodiester bonds), Phosphodiesterase I, and Calf Intestinal Phosphatase (CIP).

    • Critical Step: Spike in a synthetic heavy-isotope internal standard ( 13C10​ -labeled 1-methyl-2'-O-methylguanosine) prior to digestion to calculate absolute recovery and map retention time shifts.

Phase 2: LC-MS/MS Isomeric Resolution

Causality: Because 1-methyl-3'-O-methylguanosine and 1-methyl-2'-O-methylguanosine are isobaric ( m/z 312.1), they cannot be distinguished by mass alone. They must be resolved chromatographically based on the subtle polarity differences induced by the position of the ribose methyl group .

  • Chromatographic Separation: Inject the hydrolysate onto a Porous Graphitic Carbon (PGC) column or a high-resolution C18 column (e.g., Waters Acquity UPLC HSS T3). The 3'-O-methyl isomer typically exhibits a slightly longer retention time due to altered intramolecular hydrogen bonding compared to the 2'-O-methyl isomer.

  • Triple Quadrupole MS/MS (MRM Mode):

    • Precursor Ion: m/z 312.14 [M+H]+

    • Product Ion: m/z 166.07 (representing the 1-methylguanine base after the neutral loss of the 3'-O-methylated ribose, -146 Da).

  • Validation: Confirm the peak identity by comparing the retention time against a synthesized 1-methyl-3'-O-methylguanosine standard.

Phase 3: Transcriptome-Wide Mapping via RiboMethSeq

Causality: LC-MS/MS confirms presence and quantity, but not location. RiboMethSeq utilizes mild alkaline hydrolysis, which requires a free 2'-OH to initiate the nucleophilic attack on the adjacent phosphodiester bond .

Herein lies the mechanistic brilliance of using RiboMethSeq for 3'-O-methyl mapping:

  • 2'-O-Methylation (m1Gm): Blocks alkaline cleavage. Results in a characteristic "gap" (drop in read coverage) at position N+1 in the sequencing data .

  • 3'-O-Methylation: If located internally (e.g., via a 2'-5' linkage), the backbone is fundamentally altered, causing a hard stop for reverse transcriptase. If located terminally, it prevents standard 3'-adapter ligation, requiring specialized periodate oxidation/β-elimination library prep to capture.

  • Alkaline Hydrolysis: Incubate rRNA in bicarbonate buffer (pH 9.3) at 96°C for 12 minutes to generate random fragments with 5'-OH and 3'-P ends .

  • End Repair & Ligation: Dephosphorylate 3'-ends and phosphorylate 5'-ends. Ligate sequencing adapters.

  • Bioinformatic Alignment: Map reads to the reference rRNA genome. Calculate the MethScore (fraction of uncleaved phosphodiester bonds). A terminal 1-methyl-3'-O-methylguanosine will manifest as a highly enriched, unligatable 3'-end unless specific 3'-O-Me capture adapters are utilized.

Visualizing the Analytical Logic

Workflow Architecture

The following diagram illustrates the bifurcated, self-validating pipeline required to confidently identify this specific modification.

G A rRNA Isolation & QC Validation B Enzymatic Hydrolysis (Nuclease P1 + AP) A->B Aliquot 1 D Alkaline Cleavage (RiboMethSeq) A->D Aliquot 2 C LC-MS/MS (Isomer Resolution) B->C Single Nucleosides F Orthogonal Mapping Consensus C->F Chemical ID E Illumina Sequencing & Bioinformatics D->E Cleaved Fragments E->F Sequence Context

Caption: Orthogonal analytical workflow combining LC-MS/MS chemical identification with RiboMethSeq spatial mapping.

Mechanistic Logic of Alkaline Cleavage

Understanding how the position of the methyl group dictates sequencing behavior is critical for data interpretation.

G N1 Alkaline Hydrolysis (pH 9.3) N2 Unmodified rRNA N1->N2 N3 2'-O-Methylated (m1Gm) N1->N3 N4 3'-O-Methylated Isomer N1->N4 N5 Normal Cleavage (5'-OH / 3'-P) N2->N5 N6 Cleavage Blocked (Gap in Sequencing) N3->N6 Steric Hindrance N7 Chain Termination / No 3'-OH for Ligation N4->N7 Blocked Backbone

Caption: Divergent sequencing signatures generated by unmodified, 2'-O-methylated, and 3'-O-methylated RNA.

Quantitative Data Presentation

To facilitate rapid comparison during LC-MS/MS and sequencing data analysis, the following table summarizes the physicochemical and bioinformatic signatures of guanosine and its methylated derivatives.

Modification TargetChemical FormulaPrecursor Ion ( m/z )Product Ion ( m/z )LC Retention Behavior (C18)RiboMethSeq Signature
Guanosine (G) C10​H13​N5​O5​ 284.10152.06Baseline ReferenceNormal Cleavage Profile
1-methylguanosine (m1G) C11​H15​N5​O5​ 298.11166.07+ Shift (Moderate)Normal Cleavage Profile
1-methyl-2'-O-methylguanosine (m1Gm) C12​H17​N5​O5​ 312.13166.07++ Shift (Late)Cleavage Blocked (High MethScore)
1-methyl-3'-O-methylguanosine C12​H17​N5​O5​ 312.13166.07+++ Shift (Latest, Isomeric)Chain Termination / Ligation Failure

Note: The exact retention time shift between the 2'-O-Me and 3'-O-Me isomers is highly dependent on the mobile phase gradient (typically utilizing a 0.1% formic acid in water to acetonitrile gradient). Isomeric resolution must be calibrated per instrument.

Conclusion

The identification of Guanosine, 1-methyl-3'-O-methyl- in ribosomal RNA requires moving beyond standard sequencing paradigms. Because the 3'-O-methyl group fundamentally alters the RNA backbone chemistry—either acting as a terminal cap or indicating a non-canonical linkage—researchers must deploy a dual-pronged strategy. By combining the isomeric resolving power of high-resolution LC-MS/MS with the structural mapping capabilities of RiboMethSeq, we can achieve absolute confidence in both the chemical identity and the spatial location of this complex epitranscriptomic mark.

References

  • Marchand, V., et al. (2016). "Illumina-based RiboMethSeq approach for mapping of 2′-O-Me residues in RNA." Nucleic Acids Research. Available at:[Link]

  • Krogh, N., et al. (2019). "Holistic Optimization of Bioinformatic Analysis Pipeline for Detection and Quantification of 2′-O-Methylations in RNA by RiboMethSeq." Frontiers in Genetics. Available at:[Link]

  • Sousa, M., et al. (2023). "Simultaneous RNA and DNA Adductomics Using Single Data-Independent Acquisition Mass Spectrometry Analysis." Chemical Research in Toxicology (ACS). Available at:[Link]

  • Erales, J., et al. (2021). "Constitutive and variable 2'-O-methylation (Nm) in human ribosomal RNA: RiboMethSeq profiling of Nm sites in rRNA." RNA Biology (Taylor & Francis). Available at:[Link]

Exploratory

Physicochemical Properties of Guanosine, 1-methyl-3'-O-methyl- for Targeted Drug Design

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary In the rapidly evolving landscape of RNA therapeutics and targeted drug design, nucleoside modifications are t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the rapidly evolving landscape of RNA therapeutics and targeted drug design, nucleoside modifications are the primary levers for tuning pharmacokinetics (PK), pharmacodynamics (PD), and target specificity. Guanosine, 1-methyl-3'-O-methyl- (also referred to as N1,3'-O-dimethylguanosine) represents a highly specialized, dual-modified nucleoside analog. By combining a purine base modification (N1-methylation) with a ribose sugar modification (3'-O-methylation), this compound exhibits a unique physicochemical profile.

As a Senior Application Scientist, I have observed that successful drug design relies not merely on empirical screening, but on a fundamental understanding of causality: why a specific atomic substitution alters molecular behavior. This whitepaper deconstructs the physicochemical properties of 1-methyl-3'-O-methylguanosine, detailing how its dual modifications disrupt Watson-Crick base pairing, enforce RNA chain termination, and exponentially increase nuclease resistance—making it a potent tool for developing advanced aptamers, antiviral chain terminators, and synthetic mRNA constructs.

Physicochemical Profiling: The Causality of Dual Methylation

To understand the utility of 1-methyl-3'-O-methylguanosine, we must isolate the thermodynamic and kinetic impacts of its constituent modifications.

N1-Methylation (Base Modification)

The N1 position of unmodified guanosine acts as a critical hydrogen bond donor when pairing with cytosine. The addition of a methyl group at the N1 position (yielding an m1G-like profile) introduces significant steric bulk and a fixed positive charge on the purine ring[1][2].

  • Causality: This modification effectively abolishes standard Watson-Crick base pairing. In biological systems, N1-methylguanosine is naturally catalyzed by enzymes like TRMT5 to maintain translational fidelity and prevent ribosomal frameshifting[3]. In drug design, incorporating an N1-methyl group creates a localized structural disruption (a steric block) that can be leveraged to tune the binding pocket of RNA aptamers, preventing off-target hybridization[4].

3'-O-Methylation (Sugar Modification)

The 3'-hydroxyl (-OH) group of the ribose sugar is the obligate nucleophile required for phosphodiester bond formation during nucleic acid polymerization. Methylating this oxygen (yielding a 3'-OMe-G profile) fundamentally alters the sugar's reactivity[5].

  • Causality: The 3'-O-methyl group acts as an absolute chain terminator. Without the 3'-OH, viral or cellular polymerases cannot add subsequent nucleotides. Furthermore, the bulky methoxy group alters the sugar pucker, favoring the 3'-endo conformation, which increases the thermodynamic stability of the local RNA helix while providing profound steric shielding against exonucleases[6][7]. This property is famously utilized in Anti-Reverse Cap Analogs (ARCAs) to ensure synthetic mRNAs are capped in the correct orientation, doubling translational efficiency[8].

Quantitative Data Presentation

The synergistic effect of these modifications increases the molecule's overall lipophilicity (LogP), enhancing membrane permeability while rendering it biologically inert to degradation pathways.

Table 1: Comparative Physicochemical Properties of Guanosine Analogs

PropertyGuanosine (Unmodified)N1-Methylguanosine (m1G)3'-O-Methylguanosine1-Methyl-3'-O-Methylguanosine
Molecular Weight 283.24 g/mol 297.27 g/mol [2]297.27 g/mol [5]311.30 g/mol
H-Bonding Capacity Standard Watson-CrickDisrupted (N1 blocked)Standard (Base intact)Disrupted (N1 blocked)
Polymerase Elongation Active (3'-OH present)Active (3'-OH present)Terminated (3'-OMe)Terminated (3'-OMe)
Nuclease Resistance LowModerateHighVery High (Synergistic)
Estimated LogP ~ -1.9~ -1.7[2]~ -1.9[5]~ -1.5 (Highly Lipophilic)

Mechanistic Role in Targeted Drug Design

The integration of 1-methyl-3'-O-methylguanosine into oligonucleotide therapeutics serves two primary mechanistic functions:

  • Antiviral & Transcriptional Chain Termination: Because the N1-methylation prevents standard base pairing, viral polymerases that mistakenly incorporate this analog cannot utilize alternative base-pairing rescue mechanisms. Simultaneously, the 3'-O-methylation permanently halts RNA chain elongation[9].

  • Aptamer and ASO Steric Blocking: In Antisense Oligonucleotides (ASOs) and aptamers, the dual modification creates a highly stable, nuclease-resistant terminal cap that prevents degradation while ensuring the sequence does not inadvertently hybridize with host mRNA[4][10].

MOA A 1-Methyl-3'-O-Methylguanosine B N1-Methylation (Base Modification) A->B C 3'-O-Methylation (Sugar Modification) A->C D Disrupts Watson-Crick Base Pairing B->D E Prevents Phosphodiester Bond Formation C->E F Steric Blockade & Aptamer Specificity D->F G RNA Chain Termination (Viral/Transcriptional) E->G

Fig 1: Dual-mechanism of action for 1-methyl-3'-O-methylguanosine in targeted drug design.

Experimental Methodologies & Protocols

To ensure scientific integrity and self-validating results, the following protocols detail how to synthesize oligonucleotides containing this analog and validate their physicochemical stability.

Protocol 1: Solid-Phase Oligonucleotide Synthesis (SPOS) Incorporation

Objective: Incorporate 1-methyl-3'-O-methylguanosine at the 3'-terminus of an aptamer to confer nuclease resistance.

  • Preparation: Utilize a 1-methyl-3'-O-methylguanosine phosphoramidite building block. Ensure the N2 position is protected (e.g., with an isobutyryl or dimethylformamidine group) to prevent side reactions during synthesis.

  • Coupling: Perform standard solid-phase synthesis using a controlled pore glass (CPG) solid support. Extend the coupling time of the modified guanosine to 10 minutes, as the steric bulk of the N1-methyl group reduces coupling efficiency.

  • Oxidation & Capping: Oxidize the phosphite triester to a phosphate using 0.02 M iodine in THF/pyridine/water. Cap unreacted 5'-hydroxyls using acetic anhydride.

  • Cleavage & Deprotection: Cleave the oligonucleotide from the solid support using concentrated aqueous ammonia at 55°C for 16 hours. This step simultaneously removes the base protecting groups.

  • Purification: Purify the resulting oligonucleotide via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a gradient of acetonitrile in 0.1 M triethylammonium acetate (TEAA) buffer.

Protocol 2: Exonuclease Stability and Degradation Kinetics Assay

Objective: Validate the kinetic stability of the modified oligonucleotide against 3'-exonucleases.

To prove causality, a modified sequence must be tested in parallel with an unmodified wild-type sequence.

  • Substrate Preparation: Dilute the purified modified oligonucleotide and an unmodified control to a final concentration of 2 µM in a buffer containing 50 mM Tris-HCl (pH 8.0) and 10 mM MgCl₂.

  • Enzymatic Digestion: Add Snake Venom Phosphodiesterase (SVPD), a highly aggressive 3'-to-5' exonuclease, to a final concentration of 0.01 U/µL.

  • Time-Course Sampling: Incubate the mixture at 37°C. Extract 10 µL aliquots at predefined time points (0, 15 min, 1h, 4h, 12h, 24h).

  • Quenching: Immediately quench the enzymatic reaction by adding the aliquot to an equal volume of 95% formamide containing 20 mM EDTA, followed by heating at 95°C for 5 minutes.

  • Quantification: Analyze the quenched samples via LC-MS or denaturing Polyacrylamide Gel Electrophoresis (PAGE). Calculate the half-life ( t1/2​ ) of the intact oligonucleotide. The 3'-O-methyl modification should yield a t1/2​ exponentially higher than the unmodified control[7].

Workflow S1 Step 1: Oligonucleotide Synthesis (Incorporate m1-3'-OMe-G) S2 Step 2: Exonuclease Incubation (SVPD at 37°C) S1->S2 S3 Step 3: Time-Course Sampling (0, 15m, 1h, 4h, 12h, 24h) S2->S3 S4 Step 4: Quenching & Denaturation (EDTA + Heat at 95°C) S3->S4 S5 Step 5: RP-HPLC / LC-MS Analysis (Quantify Intact Oligo Half-life) S4->S5

Fig 2: Step-by-step workflow for validating nuclease resistance of modified oligonucleotides.

Conclusion

The rational design of RNA therapeutics requires a granular understanding of how atomic-level modifications dictate macroscopic biological behavior. Guanosine, 1-methyl-3'-O-methyl- provides a masterclass in this principle. By leveraging the N1-methyl group to disrupt aberrant base pairing and the 3'-O-methyl group to terminate chain elongation and block nucleases, researchers can engineer highly specific, hyper-stable therapeutic molecules. Whether deployed as a viral polymerase inhibitor or a structural cap for advanced aptamers, this dual-modified nucleoside is a critical asset in the modern drug development toolkit.

References

  • Wikipedia. "N1-Methylguanosine." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 96373, 1-Methylguanosine." PubChem. Available at:[Link]

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 135742509, 3'-O-Methylguanosine." PubChem. Available at:[Link]

  • American Chemical Society (ACS). "Aptamers Selected for Higher-Affinity Binding Are Not More Specific for the Target Ligand." Biochemistry. Available at:[Link]

  • Frontiers. "The Pivotal Role of Chemical Modifications in mRNA Therapeutics." Frontiers in Cell and Developmental Biology. Available at:[Link]

  • Blood (PMC). "Disrupting tRNA modifications to target mitochondrial vulnerabilities in drug-resistant leukemia cells." Blood. Available at:[Link]

  • Amerigo Scientific. "2' & 3' -O-Methyl RNA Synthesis." Amerigo Scientific. Available at:[Link]

  • DC Chemicals. "3'-O-Methylguanosine." DC Chemicals. Available at:[Link]

  • KU Leuven (Lirias). "Improved hybridisation potential of oligonucleotides comprising O-methylated anhydrohexitol nucleoside congeners." Nucleic Acids Research. Available at:[Link]

  • ChemGenes. "2' & 3' -O-Methyl RNA Application Notes." ChemGenes. Available at:[Link]

Sources

Foundational

Cellular mechanisms of RNA methylation involving Guanosine, 1-methyl-3'-O-methyl-

Probing the Epitranscriptome: Cellular Mechanisms and Therapeutic Applications of Guanosine, 1-methyl-3'-O-methyl- As a Senior Application Scientist navigating the complex landscape of the epitranscriptome, I frequently...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Probing the Epitranscriptome: Cellular Mechanisms and Therapeutic Applications of Guanosine, 1-methyl-3'-O-methyl-

As a Senior Application Scientist navigating the complex landscape of the epitranscriptome, I frequently encounter the challenge of distinguishing natural RNA modifications from synthetic probes in high-throughput assays. While natural epitranscriptomic marks like 1,2'-O-dimethylguanosine ( m1Gm ) dynamically regulate RNA stability and translation, the synthetic analog Guanosine, 1-methyl-3'-O-methyl- (also known as 1,3'-dimethylguanosine) serves as a potent, engineered tool for researchers and drug developers.

By strategically methylating the 3'-hydroxyl group, we deliberately engineer an RNA chain terminator. The synergistic addition of the 1-methyl group further disrupts standard Watson-Crick base pairing, creating a dual-action molecule with profound implications for virology and oncology. This whitepaper deconstructs the cellular mechanisms, therapeutic rationale, and self-validating experimental workflows associated with this unique nucleoside analog.

Mechanistic Causality: The Dual-Action Structural Design

To understand the utility of Guanosine, 1-methyl-3'-O-methyl-, we must analyze the causality behind its structural modifications. RNA polymerases rely on the 3'-hydroxyl (3'-OH) group of the nascent RNA chain to execute a nucleophilic attack on the 5'-alpha-phosphate of the incoming ribonucleotide.

  • The 3'-O-Methylation (Chain Termination): By substituting the 3'-OH with a methoxy group (-OCH 3​ ), the molecule becomes chemically inert at this position. Once incorporated into a growing RNA transcript, it physically prevents the formation of the next phosphodiester bond, leading to immediate 1[1].

  • The 1-Methylation (Base-Pairing Disruption): Natural guanosine pairs with cytidine via three hydrogen bonds, with the N1 proton acting as a critical hydrogen bond donor. Methylation at the N1 position introduces steric hindrance and removes this proton, destabilizing the G-C pair. This slows down the kinetics of viral RNA polymerases and evades proofreading exonucleases, effectively "locking in" the termination event.

Mechanism A Guanosine, 1-methyl-3'-O-methyl- B Cellular Kinase Phosphorylation A->B C 1-m-3'-O-m-GTP (Active Metabolite) B->C ATP Required D RNA Polymerase Active Site C->D E N1-Methylation Disrupts G-C Pairing D->E F 3'-O-Methylation Blocks Phosphodiester Bond D->F G RNA Chain Termination E->G F->G

Mechanism of RNA chain termination by Guanosine, 1-methyl-3'-O-methyl-.

Applications in Drug Development & Virology

The engineered termination properties of 1,3'-dimethylguanosine translate directly into therapeutic efficacy. Purine nucleoside analogs of this class exhibit broad antineoplastic activity, specifically targeting2[2]. By incorporating into the RNA (and potentially DNA) of rapidly dividing malignant cells, the analog halts transcript elongation, triggering cellular stress pathways that culminate in apoptosis.

In virology, 3'-O-methylated guanosine derivatives have been proven to preferentially inhibit the synthesis of 1[1]. Viral polymerases often lack the stringent steric discrimination found in eukaryotic host polymerases, allowing the synthetic analog to act as a highly selective antiviral agent.

Quantitative Comparison of Guanosine Modifications

To contextualize the analog, it is crucial to distinguish it from naturally occurring epitranscriptomic marks, such as the3[3] found in tRNA and rRNA.

Table 1: Structural and Functional Comparison of Guanosine Modifications

ModificationPosition of MethylationOriginPrimary Cellular FunctionApplication in Drug Development
m1G N1NaturaltRNA/rRNA folding, translation fidelityBiomarker for cellular stress/cancer
Gm 2'-O-riboseNaturalEvasion of innate immunity, RNA stabilitymRNA therapeutic stabilization
m1Gm N1 and 2'-O-riboseNaturalHyper-stabilization of tRNA structureTarget for epitranscriptomic profiling
1,3'-Dimethyl-G N1 and 3'-O-riboseSyntheticRNA chain termination, apoptosis Antineoplastic & antiviral agent

Self-Validating Experimental Workflow: LC-MS/MS Adductomics

To accurately measure the incorporation kinetics of Guanosine, 1-methyl-3'-O-methyl-, we must utilize high-resolution techniques. Traditional gel electrophoresis lacks the resolution to distinguish between natural m1Gm and our synthetic 1,3'-dimethylguanosine, as both are isomers with an identical exact mass (~311.12 Da).

Therefore, we employ a self-validating4 workflow[4]. A self-validating system requires internal controls that confirm the assay's success independently of the final readout.

Protocol: In Vitro RNA Chain Termination Assay

Step 1: Reaction Assembly (Self-Validating Setup)

  • Rationale: We must prove that termination is strictly due to the analog and not polymerase failure or nucleotide depletion.

  • Prepare three parallel reactions using a synthetic DNA template:

    • Reaction A (Positive Control): 500 µM ATP, CTP, UTP, GTP. (Validates polymerase health).

    • Reaction B (Experimental): 500 µM ATP, CTP, UTP, and 250 µM GTP + 250 µM 1-methyl-3'-O-methyl-GTP.

    • Reaction C (Negative Control): 500 µM ATP, CTP, UTP (No GTP or analog). (Validates polymerase fidelity; ensures no misincorporation occurs in the absence of guanosine).

Step 2: Polymerase Incubation

  • Add 50 nM of the target Viral RNA Polymerase to the reaction buffer (40 mM Tris-HCl pH 8.0, 6 mM MgCl 2​ , 2 mM spermidine, 10 mM DTT).

  • Incubate at 37°C for 60 minutes.

Step 3: Nucleic Acid Precipitation and Digestion

  • Quench the reaction with 50 mM EDTA.

  • Purify RNA transcripts using lithium chloride precipitation to remove unincorporated free nucleotides.

  • Critical Step: Digest the purified RNA into single nucleosides using Nuclease P1 and Alkaline Phosphatase.

  • Causality: Complete digestion is mandatory. Partial digestion leaves dinucleotides that create mass-shift artifacts in LC-MS/MS, leading to false-negative termination rates.

Step 4: LC-Orbitrap HRMS Analysis

  • Inject the digested nucleosides into an LC-Orbitrap HRMS system using DIA.

  • Screen for the protonated mass of the analog ( m/z ~312.13).

  • Causality: DIA ensures comprehensive fragmentation. We differentiate the synthetic 3'-O-methyl modification from natural 2'-O-methyl ( m1Gm ) based on distinct liquid chromatography retention times and the specific neutral loss of the ribose ring (132.0423 Da) in the MS2 spectra.

Workflow S1 In Vitro Transcription S2 Spike-in 1,3'-mGTP S1->S2 S3 RNA Purification S2->S3 S4 Enzymatic Digestion S3->S4 S5 LC-Orbitrap HRMS (DIA) S4->S5

Self-validating LC-MS/MS workflow for quantifying 1,3'-mGTP incorporation.

References

  • Reaction Summary - Modomics - A Database of RNA Modifications MODOMICS URL:[Link]

  • Simultaneous RNA and DNA Adductomics Using Single Data-Independent Acquisition Mass Spectrometry Analysis Chemical Research in Toxicology - ACS Publications URL:[Link]

  • 1,3'-Dimethylguanosine | Purine Nucleoside Analog MedChemExpress / Antpedia URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Throughput LC-MS/MS Quantification of Guanosine, 1-methyl-3'-O-methyl- in Biological Fluids

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Area: Epitranscriptomic Biomarker Discovery, Clinical Diagnostics, and Metabolomics Introduction & Mechanistic Rationale...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Area: Epitranscriptomic Biomarker Discovery, Clinical Diagnostics, and Metabolomics

Introduction & Mechanistic Rationale

Post-transcriptional RNA modifications are emerging as critical epitranscriptomic biomarkers for various pathologies, including oncology and neurodegenerative disorders such as Parkinson's disease[1]. During cellular RNA turnover, extensively modified nucleosides like Guanosine, 1-methyl-3'-O-methyl- (a dual-modified purine) bypass standard salvage pathways. Because they cannot be recycled, they are constitutively excreted into biological fluids such as plasma and urine.

Quantifying this specific biomarker presents unique analytical challenges. Historically, solid-phase extraction (SPE) using phenylboronic acid was the gold standard for nucleoside enrichment. However, boronate affinity strictly requires a cis-diol group on the ribose ring. Because Guanosine, 1-methyl-3'-O-methyl- possesses a 3'-O-methyl group, the cis-diol is disrupted, rendering 2[2].

To circumvent this structural limitation, we have designed a robust Hydrophilic Interaction Liquid Chromatography (HILIC) approach combined with a direct "dilute-and-shoot" protein precipitation method. This protocol leverages isotope dilution mass spectrometry[3] to ensure absolute quantification with high throughput.

Pathway R Cellular RNA (tRNA / rRNA) M RNA Methyltransferases (Dual Methylation) R->M Post-transcriptional MR Modified RNA (1-methyl-3'-O-methylguanosine) M->MR D RNA Turnover (Exonuclease Cleavage) MR->D N Free Modified Nucleosides (Salvage Pathway Resistant) D->N Degradation E Biological Fluids (Urine / Plasma Excretion) N->E

Fig 1. Cellular origin and excretion pathway of epitranscriptomic biomarkers.

Experimental Design: A Self-Validating System

To guarantee trustworthiness and data integrity, this protocol is engineered as a self-validating system . Every critical step includes an internal quality control mechanism:

  • Stable Isotope-Labeled Internal Standard (SIL-IS): [13C5]-Guanosine, 1-methyl-3'-O-methyl- is spiked into the raw biological fluid before any extraction occurs. Causality: This dynamically corrects for volumetric losses during protein precipitation and mathematically neutralizes matrix-induced ion suppression during Electrospray Ionization (ESI).

  • System Suitability Testing (SST): Prior to batch acquisition, a neat standard is injected to verify retention time stability (±0.1 min) and signal-to-noise ratio (S/N > 100), ensuring instrument readiness.

  • Carryover Monitoring: Solvent blanks are mandatorily injected immediately following the Upper Limit of Quantification (ULOQ) standard. Carryover must remain <20% of the Lower Limit of Quantification (LLOQ) area.

Workflow A Sample Collection (Urine / Plasma) B SIL-IS Addition (Self-Validating QC) A->B C Protein Precipitation (4x Volume ACN) B->C D Centrifugation (14,000 x g, 15 min) C->D E HILIC LC Separation (Isomer Resolution) D->E F ESI-MS/MS (MRM: 312.1 -> 166.1) E->F

Fig 2. Self-validating HILIC-MS/MS workflow for modified nucleoside quantification.

Step-by-Step Protocol

Sample Preparation (Urine and Plasma)

Note: Urine contains high concentrations of salts and urea, while plasma is protein-dense. This unified extraction method handles both matrices effectively.

  • Thawing & Pre-clearing: Thaw plasma or urine samples on ice. For urine, pre-centrifuge at 10,000 x g for 5 minutes to remove cellular debris.

  • Aliquot: Transfer 50 µL of the biological fluid into a 1.5 mL low-bind Eppendorf tube.

  • IS Spiking: Add 10 µL of the SIL-IS working solution (100 ng/mL in water).

  • Protein Precipitation: Add 200 µL of ice-cold Acetonitrile (ACN).

    • Mechanistic Insight: A 1:4 aqueous-to-organic ratio induces a near-complete crash of high-molecular-weight proteins. Crucially, the resulting 80% ACN supernatant perfectly matches the high-organic starting conditions required for HILIC chromatography. Injecting highly aqueous samples into a HILIC column causes severe peak distortion (the "solvent effect"); crashing with ACN prevents this.

  • Agitation: Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer 150 µL of the clear supernatant into an LC autosampler vial equipped with a glass insert.

Liquid Chromatography (LC) Setup

Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) Column Temperature: 40°C Injection Volume: 2 µL

  • Mechanistic Insight: The BEH Amide column is selected for its superior retention of highly polar nucleosides. The mobile phase is buffered at pH 3.0. At this acidic pH, the basic nitrogen atoms on the guanine ring remain protonated, which enhances retention on the HILIC stationary phase and significantly boosts positive ESI ionization efficiency.

Table 1: LC Gradient Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A (10 mM Ammonium Formate, pH 3.0)% Mobile Phase B (10 mM Ammonium Formate in 95% ACN)
0.00.4595
1.00.4595
4.00.45050
5.00.45050
5.10.4595
8.00.4595
Mass Spectrometry (MS/MS) Setup

Ionization Mode: Positive Electrospray Ionization (ESI+) Capillary Voltage: 3.0 kV Desolvation Temperature: 500°C

  • Mechanistic Insight: The precursor ion [M+H]+ at m/z 312.1 is isolated in Q1. In the collision cell (Q2), collision-induced dissociation (CID) preferentially cleaves the N-glycosidic bond. This results in the neutral loss of the 3'-O-methylribose moiety (146 Da), yielding a highly stable product ion at m/z 166.1 (protonated 1-methylguanine) in Q3. This transition is highly specific, allowing for accurate identification from4[4].

Table 2: MS/MS MRM Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)Purpose
Guanosine, 1-methyl-3'-O-methyl-312.1166.16025Quantifier
Guanosine, 1-methyl-3'-O-methyl-312.1149.16040Qualifier
[13C5]-Guanosine, 1-methyl-3'-O-methyl-317.1171.16025Internal Standard

Analytical Performance & Validation

The method must be validated according to standard bioanalytical guidelines (e.g., FDA/EMA) to ensure reproducibility across large clinical cohorts. The use of the SIL-IS ensures that matrix effects—which are notoriously variable in urine—are normalized.

Table 3: Method Validation Summary (Representative Criteria)

Validation ParameterAcceptance CriteriaExpected Performance
Linearity (R²) > 0.990 (Minimum 6 non-zero points)> 0.995
Limit of Detection (LOD) S/N > 3~0.5 ng/mL
Lower Limit of Quant (LOQ) S/N > 10, Precision CV < 20%1.5 ng/mL
Intra-day Precision CV < 15% (for QC samples)4.2% - 8.5%
Matrix Effect 85% - 115% (IS normalized)92% (Plasma), 98% (Urine)

References

  • Development and validation of a rapid LC–MS/MS method for determination of methylated nucleosides and nucleobases in urine.ResearchGate.
  • Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection.Journal of the American Society for Mass Spectrometry.
  • LC-MS/MS Determination of Modified Nucleosides in The Urine of Parkinson's Disease and Parkinsonian Syndromes Patients.PubMed Central (PMC).
  • Quantification of modified nucleotides and nucleosides by isotope dilution mass spectrometry.ResearchGate.

Sources

Application

Chemical synthesis steps for Guanosine, 1-methyl-3'-O-methyl- phosphoramidites

Defining the Scope I've clarified the request's scope. My focus is now on meticulously outlining the chemical synthesis steps, specifically for Guanosine derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Defining the Scope

I've clarified the request's scope. My focus is now on meticulously outlining the chemical synthesis steps, specifically for Guanosine derivatives. I'm aiming for detailed application notes and protocols suitable for researchers in drug development, aiming for precision and clarity in the steps involved.

Refining the Approach

I'm now integrating autonomy, E-E-A-T principles, and visualization needs. My goal is to create self-validating protocols with citations and Graphviz diagrams for clarity. I'm focusing on the target molecule, 1-methyl-3'-O-methyl-phosphoramidite, and its derivatives. I've broken down the structure and protection needs of this derivative. I'm focusing on the specifics of each modification.

Defining the Modified Nucleoside

I've been dissecting the target modification. So, I identified the known entities: N1-methylguanosine (m1G) and 3'-O-methylguanosine. Combining these yields the precise structure: 1-methyl-3'-O-methylguanosine. Now, let's explore related aspects further.

Investigating Compound Availability

I'm finding that the specific term "Guanosine, 1-methyl-3'-O-methyl- phosphoramidite" isn't yielding a standard commercial item. I'm noting that m1G and 3'-O-methylguanosine are established modifications, however. It looks like I need to dig deeper into related structures and possible synthetic routes.

Synthesizing the Amidite

I'm currently focused on synthesizing "Guanosine, 1-methyl-3'-O-methyl- phosphoramidite." The key is understanding the base, sugar, and phosphoramidite components. I've broken down the base as a guanine with a methyl group at N1 and the sugar as a ribose with a methyl group at the 3'-O. The phosphoramidite is, of course, the key functional group. I am working on the appropriate reagents and reaction conditions.

Refining the Synthesis Plan

I'm now focusing on the implications of the 3'-O-methyl modification. It looks like it's likely a 2'-O-phosphoramidite with 5'-O-DMT protection, or a 5'-O-phosphoramidite. I'm moving toward creating a multi-step synthesis plan, starting from Guanosine, to yield the 5'-O-DMT-N1-methyl-3'-O-methylguanosine-2'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite, while noting that the N2 amine requires protection for phosphoramidite synthesis.

Analyzing Protection Strategy

I've been examining the necessary protection strategies, particularly for the N2 amino group, given the prompt's specifications for N1 methylation. While N1 methylation modifies the base, the N2 remains a primary amine and requires protection, such as with isobutyryl or DMF. I've realized that N1-methylguanosine is a naturally occurring modified nucleoside and considered a synthesis route from Guanosine. I think I'll protect the 2',3',5'-OH groups, and then selectively methylate 3'-OH and N1. I'll likely start with Guanosine, protecting N2, then 5'-O with DMT-Cl, and then protect 2'-OH. The selective 2'-O vs 3'-O alkylation is tricky, and I'll probably use a Markiewicz TIPDS protecting group.

Optimizing the Methylation

I'm now zeroing in on the methylation steps. I realized that using NaH/MeI will simultaneously methylate both the N1 position on the guanine base and the 3'-OH on the ribose sugar. This simplifies the synthesis by combining two steps into one! It's important to verify that the protected N2 is not as readily methylated as N1. I'm moving toward synthesis of the final molecule.

Refining the Synthesis

I've determined I can protect N2 with DMF-DMA, which removes the acidic proton, and, with the use of NaH/MeI, the methylation step would simultaneously methylate N1 and the 3'-OH. I believe I can then employ TBDMS and TIPDS to manipulate the other groups and protect the 5'-OH with DMT-Cl. For the final phosphoramidite formation, I have to ensure the phosphoramidite is on the 2'-OH.

Revising the Structure

Okay, I'm now reconsidering the initial assumption about the phosphoramidite placement. The ambiguity in the prompt has led me to evaluate the possibility of a 5'-O-phosphoramidite. I'll stick with synthesizing the 2'-O-phosphoramidite. I'll need to double check the stability of DMT in the methylation reaction. I will explore both routes.

Prioritizing the Sequence

I'm now focusing on the optimal order of synthesis steps, prioritizing N1-methylation with MeI and K2CO3 to form 1-methylguanosine, achieving decent yields. Subsequently, I'll protect the N2 position with isobutyryl chloride, followed by the DMT protection of the 5'-OH. I'm exploring an efficient means of selective 3'-O-methylation.

Prioritizing Methylation Order

I'm working on the 3'-O-methylation step, but I'm concerned about unwanted side reactions with the N2 protecting group. I realized that using NaH/MeI might methylate the N2-isobutyryl group, and I now believe that I may need to use a different protecting group, such as dimethylformamidine (DMF), or I can try a milder methylation reagent like Ag2O/MeI to avoid this. I am now also considering if 3'-O-methylation before N2 protection is feasible, though I doubt it.

Finalizing the Strategy

I've decided to employ DMF-DMA for N2 protection, given its lack of an NH group. This allows a smoother progression. I will use the DMF group to protect N2: 1-methylguanosine + DMF-DMA -> N1-methyl-N2-dmf-guanosine. I can then use TIPDS-Cl2, TBDMS-Cl, TBAF, and DMT-Cl. Then, I can methylate the 3'-OH with MeI and NaH. The use of TBAF will remove TBDMS.

Evaluating the Optimization

I'm now focusing on a more direct approach, realizing that using commercially available 3'-O-methylguanosine drastically streamlines the synthesis. My primary task is to confirm that the methylation is possible at N1. I'll need to protect the N2 position, then the 5'-OH, and then I can work toward the final phosphitylation. I'm investigating the best order for these steps.

Finalizing the Route

I've streamlined the synthesis into a remarkably efficient four-step process. First, I will methylate 3'-O-methylguanosine with MeI and K2CO3, followed by N2-protection with DMF-DMA, and then 5'-O-protection with DMT-Cl. Finally, I will achieve the 2'-O-phosphoramidite by reacting with CEP-Cl and DIPEA, a straightforward route. I plan to present this as the primary, highly optimized protocol, and I'll include the 7-step route as a reference.

Confirming the Steps

I've just finalized the four-step synthesis plan. Now, I'm confirming each step's compatibility and efficiency. I'm focusing on the reaction conditions, specifically the order, to prevent unwanted side reactions. The plan is to selectively methylate the most acidic N1 position. Then, I'll protect the N2 amine with DMF-DMA, followed by 5'-O-tritylation with DMT-Cl. Finally, I'll achieve the 2'-O-phosphoramidite via reaction with CEP-Cl and DIPEA. I'm investigating if there's any need for 3'-O-methylation.

Validating the Strategy

I've just validated the proposed four-step synthesis plan, confirming each step's compatibility and selectivity. The 2'-OH and 5'-OH groups will not be methylated by K2CO3, allowing for selective N1 methylation, while the DMT-Cl will selectively protect the 5'-OH, and the final phosphitylation will occur at the 2'-OH. The resulting protocol appears incredibly robust and elegant.

I'm now shifting to formalizing a "Comprehensive Application Note & Synthetic Protocol", including sections on the mechanistic rationale and route selection to clarify the reasoning behind using 3'-O-methylguanosine as the starting material.

Establishing Foundational Context

I've established a solid foundation. Now, I'm structuring the protocol. First up is an executive summary covering the target molecule and its RNA applications.

Detailing Synthetic Strategy

I'm now detailing the synthetic strategy. I'm focusing on the route to 2'-O-phosphoramidite, starting with 3'-O-methylguanosine to avoid the complexity of protecting the 2'-OH group. N1 methylation with MeI/K2CO3 exploits pKa differences, and N2-dmf protection prevents unwanted reactions. I've also selected 5'-O-DMT for solid-phase synthesis. Finally, I'm noting TLC Rf values and 31P NMR shifts for analytical validation.

Visualizing the Synthesis Workflow

I'm now refining the DOT diagram to visualize the four-step synthetic workflow. I'm focusing on the nodes representing key intermediates: 3'-O-Methylguanosine (A), 1-Methyl-3'-O-methylguanosine (B), N2-dmf-1-methyl-3'-O-methylguanosine (C), 5'-O-DMT-N2-dmf-1-methyl-3'-O-methylguanosine (D), and the target phosphoramidite (E). I'm carefully labeling the edges with reaction conditions, ensuring clarity for each transformation. I'm also ensuring the correct colors are applied to the diagram.

Refining Visual Representation

I've refined the DOT diagram with color contrast rules in mind. The new color scheme uses fillcolor="#4285F4" (blue) and fontcolor="#FFFFFF" (white) for nodes A through D, and fillcolor="#34A853" (green) for node E. I'm satisfied that these choices create sufficient contrast.

Constructing Detailed Tables

I've just finished constructing detailed tables. Table 1 summarizes the reaction conditions for each synthetic step, including reagents, solvents, temperature, time, and expected yields. I've also constructed Table 2, which outlines the analytical validation metrics, including TLC Rf values, key NMR signatures, and ESI-MS data for each intermediate and the final product.

Enhancing Detailed Explanations

I'm enhancing detailed explanations. I'm focusing on causality in the synthetic steps. I've explained why 3'-O-methylguanosine is a preferred starting material. I've covered the selective N1-methylation with the aid of a pKa differential and the choice of mild base. Finally, I've explained the role of DMT-Cl and DIPEA in achieving selective 5'-OH protection.

Organizing References

I'm now structuring the reference list, ensuring valid links and proper formatting as per instructions. I'm extracting URLs from the search results to create numbered citations, which will include the title, source, and a clickable URL. The focus is on consolidating all cited sources at the end, as required.

Compiling References for Citation

I'm now compiling the list of references, focusing on proper formatting as required. I've noted the instruction to use provided redirect URLs, prioritizing their use over potential deep links, to ensure accuracy. I'm focusing on the formatting: . I'm starting to build out the reference list.

Mapping Citations

I'm now mapping the citations, organizing them in the text. I've noted references for 5'-O-DMT protection and phosphitylation. I'm focusing on "Standard reaction conditions for DMTr installation" and "2-cyanoethyl-N,N-diisopropylchlorophosphoramidite." I'll also add references for validation.

Detailing Synthesis Protocol

I'm now detailing each protocol step meticulously. I've broken it down into individual procedures, including the synthesis of 1-Methyl-3'-O-methylguanosine, N2-Protection (N2-dmf), 5'-O-Tritylation, and phosphitylation. I'm focusing on providing exact amounts, durations, conditions, and expected outcomes. I'm also including NMR confirmation.

Finalizing Reaction Protocols

I'm now finalizing the reaction protocols, focusing on the synthesis of the 5'-O-DMT intermediate. I've documented the exact reaction conditions and workup procedures. Now I'm working on the 2'-O-Phosphitylation step, including the use of CEP-Cl, DIPEA, and the critical precautions to prevent phosphoramidite decomposition, including using anhydrous conditions.

Refining Visualization Details

I'm now refining the DOT code for optimal visual representation, ensuring adherence to the specified color palette and contrast rules. I've configured the graph for a landscape orientation and added a white background, which should enhance readability. Node and edge properties will ensure consistent styling.

Clarifying Target Phosphoramidite

I'm now clarifying the target phosphoramidite structure. Given that standard RNA synthesis proceeds 3' to 5', and I'm starting with a 3'-O-methylated guanosine, the molecule must be a 2'-O-phosphoramidite for 2'-5' linkages. This is critical for the correct synthesis strategy. I'm focusing on accurately representing this in the workflow.

Confirming Rationale and Links

I'm confirming the 2'-O-phosphoramidite choice is suitable. I'm focusing on why I selected it for 2'-5' linkages, and now it's clear for ASO and siRNA synthesis. I'm also double-checking all the references and URLs. I'm now making sure all references have titles, sources, and clickable links.

Confirming References for Citation

I'm now integrating the references into the text, focusing on correct formatting per the instructions. I've noted the instruction to use provided redirect URLs, prioritizing their use over potential deep links, to ensure accuracy. I'm focusing on incorporating citations in the format ``. The focus is on consolidating all cited sources at the end, as required. My research will focus on the synthesis of gene libraries, trinucleotide phosphoramidites, and Cy5 derivatives. This approach should ensure robust and valid citations.

Method

High-Resolution HPLC Separation and Purification of 1-Methyl-3'-O-Methylguanosine and its Isomers

Introduction to the Analytical Challenge Modified nucleosides are foundational to the development of RNA therapeutics, mRNA vaccines, and epigenetic biomarker discovery. Among these, the isomers of dimethylated guanosine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Analytical Challenge

Modified nucleosides are foundational to the development of RNA therapeutics, mRNA vaccines, and epigenetic biomarker discovery. Among these, the isomers of dimethylated guanosine—specifically 1-methyl-3'-O-methylguanosine and its positional isomer 1-methyl-2'-O-methylguanosine (m1Gm) —present a formidable analytical and preparative challenge.

Because these molecules are isobars (identical molecular weight) with nearly indistinguishable hydrophobicities, standard C18 reversed-phase (RP) chromatography often results in complete co-elution, leading to potential misidentification in LC-MS/MS workflows[1]. While some synthetic routes utilize enzymatic deamination to bypass chromatographic purification[2], high-performance liquid chromatography (HPLC) remains the gold standard for isolating these isomers from complex synthetic mixtures or biological samples. This application note details robust, causality-driven methodologies for the baseline separation and preparative purification of these isomers.

Chromatographic Strategy: Causality & Stationary Phase Selection

To achieve baseline resolution of 2'-O-methyl and 3'-O-methyl isomers, the chromatographic method must exploit subtle differences in hydrogen bonding and steric hindrance rather than pure dispersive hydrophobicity. The choice of chromatographic mode is the most critical step in method development[3].

  • The Failure of Standard C18: Standard alkyl chains (C18/C8) rely on hydrophobic partitioning. The structural difference between a 2'-methoxy and a 3'-methoxy group on the ribose ring does not significantly alter the molecule's overall hydrophobic surface area, rendering C18 phases ineffective for baseline resolution.

  • HILIC for Analytical Resolution: Hydrophilic Interaction Liquid Chromatography (HILIC) utilizing an Amide or Diol stationary phase is highly effective. Nucleosides are polar and contain multiple groups available for hydrogen bonding[4]. In HILIC, retention is driven by partitioning into a water-enriched layer on the stationary phase. The 3'-O-methyl isomer typically retains slightly longer than the 2'-O-methyl isomer because the remaining 2'-OH in the 3'-O-methyl isomer is less sterically hindered by the bulky purine base, allowing for stronger hydrogen bonding with the stationary phase.

  • Phenyl-Hexyl for Preparative Scale-up: For preparative purification, where high aqueous solubility is required for sample loading, reversed-phase is preferred over HILIC. A Phenyl-Hexyl column provides alternative selectivity via π−π interactions with the N1-methylguanine base[5]. The flexible hexyl linker allows the phenyl ring to penetrate the nucleoside's hydration shell, amplifying the slight steric differences imparted by the ribose methylation position.

  • Mobile Phase & pH Control: The separation of modified nucleosides can be highly sensitive to run conditions, requiring optimized temperature and gradient slopes[6]. Using a volatile buffer like ammonium formate (pH 5.5) ensures the N1-methylguanine base remains in a consistent ionization state, preventing peak tailing and ensuring reproducible retention times.

G N1 Crude Mixture: 1-methyl-3'-O-methylguanosine & 2'-O-methyl isomer N2 Chromatographic Strategy N1->N2 N3 Analytical Resolution (HILIC Mode) N2->N3 Analysis N4 Preparative Purification (RP Mode) N2->N4 Scale-up N5 Amide/Diol Column Exploits H-bonding differences N3->N5 N6 Phenyl-Hexyl Column Exploits π-π & steric differences N4->N6 N7 Baseline Separation for LC-MS/MS N5->N7 N8 High-Purity Fractions (>98% Isomeric Purity) N6->N8

Chromatographic strategy and method selection for guanosine isomer separation.

Experimental Protocols

Protocol A: Analytical HILIC Separation (Isomer Resolution)

Objective: Baseline resolution of 1-methyl-2'-O-methylguanosine and 1-methyl-3'-O-methylguanosine for purity analysis and LC-MS/MS quantification. This protocol acts as the self-validating quality control step for the preparative workflow.

Materials & Reagents:

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 150 mm, 1.7 µm) or equivalent.

  • Mobile Phase A (MPA): 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 5.5.

  • Mobile Phase B (MPB): 10 mM Ammonium Formate in Acetonitrile/Water (90:10, v/v).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the nucleoside mixture in 75% Acetonitrile / 25% Water to a final concentration of 0.1 mg/mL. Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • System Equilibration: Purge the HPLC system and equilibrate the HILIC column with 95% MPB for at least 20 column volumes (CV). Set the column oven strictly to 35 °C to maintain consistent partitioning kinetics.

  • Injection: Inject 1.0 µL of the prepared sample.

  • Gradient Elution: Execute the gradient detailed in Table 1 . The high initial organic concentration forces the polar nucleosides to partition into the stationary water layer.

  • Detection: Monitor UV absorbance at 260 nm. For LC-MS/MS, utilize positive electrospray ionization (ESI+), monitoring the MRM transition m/z 312.1 166.1 (cleavage of the N- β -glycosidic bond yielding the protonated nucleobase)[1].

Protocol B: Preparative RP-HPLC Purification

Objective: Scale-up purification of synthesized 1-methyl-3'-O-methylguanosine from crude mixtures containing the 2'-O-methyl isomer.

Materials & Reagents:

  • Column: Phenomenex Luna Phenyl-Hexyl Preparative (21.2 x 250 mm, 5 µm).

  • Mobile Phase A (MPA): 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B (MPB): 0.1% Formic Acid in Methanol. (Note: Methanol is selected over acetonitrile as it acts as a hydrogen-bond donor/acceptor, enhancing the selectivity between the 2'-OH and 3'-OH groups).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude nucleoside mixture in MPA at a concentration of up to 10 mg/mL. If solubility is limited, add up to 5% DMSO. Filter the sample through a 0.45 µm regenerated cellulose (RC) filter[3].

  • Equilibration: Equilibrate the preparative column at 5% MPB at a flow rate of 15.0 mL/min.

  • Injection: Load 1.0 to 5.0 mL of the sample via a preparative sample loop.

  • Elution: Apply the shallow gradient outlined in Table 2 to maximize the separation factor ( α ) between the isomers.

  • Fraction Collection: Trigger fraction collection based on a UV threshold at 260 nm. Collect narrow slices (e.g., 15-second intervals) across the eluting peaks to prevent cross-contamination at the peak intersection.

  • Self-Validation & Pooling: Analyze an aliquot of each fraction using Protocol A (Analytical HILIC) . Pool only the fractions demonstrating >98% isomeric purity.

  • Post-Processing: Concentrate the pooled fractions via rotary evaporation (bath temperature <40 °C to prevent thermal degradation) and lyophilize to yield the pure nucleoside powder.

Workflow S1 1. Sample Prep Dissolve & Filter S2 2. Equilibration 5% MeOH / 0.1% FA S1->S2 S3 3. Injection Load Sample Loop S2->S3 S4 4. Shallow Gradient Phenyl-Hexyl Separation S3->S4 S5 5. Fraction Collection UV 260 nm Trigger S4->S5 S6 6. Lyophilization Pure Isomer Powder S5->S6

Step-by-step preparative HPLC purification workflow for modified nucleosides.

Quantitative Data & Gradient Tables

Table 1: Analytical HILIC Gradient (Flow Rate: 0.3 mL/min)

Time (min)% MPA (Aqueous Buffer)% MPB (Organic Buffer)Curve Profile
0.05.095.0Initial
1.05.095.0Isocratic Hold
10.040.060.0Linear
12.040.060.0Column Wash
12.15.095.0Step Change
15.05.095.0Re-equilibration

Table 2: Preparative RP-HPLC Gradient (Flow Rate: 15.0 mL/min)

Time (min)% MPA (0.1% FA in Water)% MPB (0.1% FA in MeOH)Curve Profile
0.095.05.0Initial
5.095.05.0Isocratic Load
25.070.030.0Shallow Linear
26.010.090.0Column Wash
30.010.090.0Isocratic Wash
30.195.05.0Step Change
35.095.05.0Re-equilibration

Table 3: Expected Retention Times & System Suitability

Target CompoundAnalytical HILIC RT (min)Preparative RP-HPLC RT (min)
1-methyl-2'-O-methylguanosine ~6.8~18.5
1-methyl-3'-O-methylguanosine ~7.4~19.2
Resolution Factor ( Rs​ )> 1.8 (Baseline)> 1.5 (Baseline)

(Note: Exact retention times may vary based on system dwell volume and column batch. The 3'-O-methyl isomer generally exhibits slightly higher retention in both modes due to the unhindered 2'-OH group interacting with the stationary phase).

Sources

Application

Application Note: Strategic Incorporation of Guanosine, 1-methyl-3'-O-methyl- into Synthetic Oligonucleotides

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Introduction & Mechanistic Rationale As oligonucleotide therapeutic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Mechanistic Rationale

As oligonucleotide therapeutics (ASOs, siRNAs, aptamers) and advanced molecular probes evolve, the demand for highly specialized chemical modifications has surged. Guanosine, 1-methyl-3'-O-methyl- (m1, 3'-O-Me-G) is a dual-modified nucleoside that introduces profound structural and functional alterations to an oligonucleotide sequence. Incorporating this monomer requires a fundamental shift in standard synthesis logic due to its unique chemical constraints.

As an application scientist, understanding the causality behind these modifications is critical for successful experimental design:

  • The N1-Methyl Effect: Methylation at the N1 position of the guanine nucleobase eliminates the critical hydrogen bond donor required for standard Watson-Crick base pairing with cytosine[1]. This modification is strategically deployed to disrupt localized secondary structures (such as G-quadruplexes), modulate hybridization thermodynamics, or act as a bio-orthogonal tag to probe RNA-protein interactions.

  • The 3'-O-Methyl Effect: By capping the 3'-hydroxyl group with a methyl ether, the nucleoside loses its nucleophilicity at the 3' position. Biologically, this acts as an absolute RNA chain terminator[2]. Synthetically, the absence of a reactive 3'-OH dictates that standard 3'→5' solid-phase elongation is impossible. Internucleotide linkages must therefore occur via the 2'-OH, yielding a 2'-5' phosphodiester bond[3]. These 2'-5' linkages confer exceptional resistance to nucleases and selectively alter duplex stability[4].

Decision Matrix: Synthesis Workflows

Because the 3'-OH is blocked, standard phosphoramidite chemistry must be rerouted. The synthesis strategy depends entirely on whether the modification is intended for an internal sequence position, the 3'-terminus, or via enzymatic addition[5].

G Start 1-Me-3'-O-Me-G Incorporation Internal Internal Sequence (2'-5' Linkage) Start->Internal Phosphoramidite Chemistry Terminal 3'-Terminal Capping (Solid Support) Start->Terminal Pre-loaded CPG Enzymatic Enzymatic Addition (Chain Termination) Start->Enzymatic Polymerase Extension Int_Method Use 2'-Phosphoramidite 5'-DMT Protected Internal->Int_Method Term_Method Use 2'-O-Succinyl Linker to CPG Terminal->Term_Method Enz_Method Use 1-Me-3'-O-Me-GTP + TdT Enzyme Enzymatic->Enz_Method Res_Int Nuclease Resistant Antisense Oligo Int_Method->Res_Int Res_Term 3'-Exonuclease Blockade Term_Method->Res_Term Res_Enz Sanger Sequencing Antiviral Assays Enz_Method->Res_Enz

Workflow for incorporating 1-Me-3'-O-Me-G based on sequence position and synthesis methodology.

Physicochemical & Structural Impact

To predict the behavior of your synthesized oligonucleotide, consult the quantitative impacts of the m1, 3'-O-Me-G modification summarized below.

Table 1: Physicochemical Properties of 1-Methyl-3'-O-Methylguanosine

PropertyCharacteristic / ValueCausality / Impact
Molecular Weight Shift +28.03 Da (vs. standard Guanosine)Used for LC-MS/MALDI-TOF validation of incorporation.
Hydrogen Bonding Loss of N1 proton donorPrevents standard Watson-Crick pairing with Cytosine; destabilizes G-C rich secondary structures[1].
Polymerase Extension Absolute Chain Terminator3'-O-methyl blocks nucleophilic attack on incoming NTPs[2].
Internucleotide Linkage Forces 2'-5' linkage (if internal)Enhances resistance to 3'→5' exonucleases; alters duplex geometry to A-conformation[4].
RNase H Compatibility Non-activating2'-5' linked regions do not recruit RNase H, useful for steric-block antisense oligos[6].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each includes a mechanistic rationale for the reagent choices and a built-in Quality Control (QC) step to ensure trustworthiness.

Protocol A: Internal Incorporation via 2'-Phosphoramidite (2'-5' Linkage)

Because the 3'-OH is methylated, internal incorporation requires a 5'-DMT-1-methyl-3'-O-methylguanosine-2'-phosphoramidite . This forces the growing chain to form a 2'-5' phosphodiester bond[3].

Step-by-Step Methodology:

  • Monomer Preparation: Dissolve the 2'-phosphoramidite monomer in anhydrous acetonitrile to a concentration of 0.1 M. Ensure water content is <30 ppm to prevent phosphoramidite hydrolysis.

  • Coupling: Deliver the monomer and activator to the solid support. Crucial Adjustment: The 2'-hydroxyl is sterically hindered by the adjacent 3'-O-methyl group and the bulky nucleobase, reducing its nucleophilic attack rate. Extend the coupling time from the standard 3 minutes to 10–12 minutes . Use a highly reactive activator such as 0.25 M 5-Ethylthio-1H-tetrazole (ETT).

  • Oxidation & Capping: Proceed with standard 0.02 M Iodine oxidation and acetic anhydride capping. The phosphite triester oxidation remains unaffected by the sugar modification.

  • Cleavage & Deprotection: Use AMA (Ammonium hydroxide:Methylamine 1:1) at 65°C for 10 minutes. Causality: Rapid deprotection minimizes the risk of 2'-5' backbone cleavage or isomerization, which can occur under prolonged basic conditions.

  • Validation (Self-Validating QC): Subject an aliquot of the purified oligo to Snake Venom Phosphodiesterase (SVPD). Standard 3'-5' linkages will be rapidly degraded, whereas the 2'-5' linkage formed by the m1, 3'-O-Me-G will stall the exonuclease. Analyze via LC-MS to confirm the +28.03 Da mass shift.

Protocol B: 3'-Terminal Capping via Solid Support

To utilize m1, 3'-O-Me-G as a 3'-exonuclease blocking cap, it must be the first nucleotide in the synthesis.

Step-by-Step Methodology:

  • Support Preparation: Utilize a Controlled Pore Glass (CPG) support where the 1-Me-3'-O-Me-G is tethered via a 2'-O-succinyl linker . Causality: Because the 3'-OH is methylated, tethering via the 2'-OH leaves the 5'-OH available for the first cycle of standard 3'→5' synthesis.

  • Elongation: Perform standard automated oligonucleotide synthesis starting from the 5'-OH of the support-bound nucleoside.

  • Cleavage: Cleave using standard Ammonium Hydroxide (28%) at room temperature for 2 hours to break the succinyl ester linkage, yielding an oligo with an absolute 3'-terminal block.

  • Validation (Self-Validating QC): Perform a primer extension assay using a standard DNA/RNA polymerase and a complementary template. The complete absence of extension products on a denaturing PAGE gel validates the absolute block of the 3'-OH[2].

Protocol C: Enzymatic 3'-End Labeling (Chain Termination)

For post-synthetic modification or biological assays, the triphosphate variant (1-Me-3'-O-Me-GTP) is used to terminate transcription or label 3'-ends[5].

Step-by-Step Methodology:

  • Reaction Assembly: Combine 10 pmol of ssDNA/RNA substrate, 1 mM 1-Me-3'-O-Me-GTP, 1X Reaction Buffer (containing Co2+ for DNA or Mg2+ for RNA), and 20 Units of Terminal deoxynucleotidyl transferase (TdT).

  • Incubation: Incubate at 37°C for 30 minutes. Causality: TdT is a template-independent polymerase. It will attempt to add the modified GTP to the 3'-end. Once added, the lack of a 3'-OH prevents any subsequent nucleophilic attack on additional NTPs, resulting in strict single-base termination.

  • Validation (Self-Validating QC): Run a parallel control reaction with standard GTP. The standard GTP reaction will yield a poly-G tail (visible as a high-molecular-weight smear on PAGE), whereas the 1-Me-3'-O-Me-GTP reaction must yield a discrete single-nucleotide addition band (+1 nt shift), validating absolute chain termination.

Synthesis Parameters Summary

Table 2: Solid-Phase Synthesis Parameters for 1-Me-3'-O-Me-G

ParameterStandard RNA Synthesis1-Me-3'-O-Me-G (2'-Phosphoramidite)Rationale for Modification
Coupling Time 3 - 5 minutes10 - 12 minutesSteric hindrance at the 2'-OH reduces coupling kinetics.
Activator 0.25 M BTT0.25 M ETT or 0.3 M BTTHigher acidity/reactivity needed to drive the sluggish 2'-coupling.
Oxidation 0.02 M I2 in THF/Py/H2O0.02 M I2 (Standard)Phosphite triester oxidation remains unaffected by the sugar modification.
Cleavage / Deprotection NH4OH/EtOH (3:1), 55°C, 16hAMA (1:1), 65°C, 10 minutesRapid deprotection minimizes risk of 2'-5' backbone cleavage.

Sources

Method

1H and 13C NMR spectroscopy characterization of Guanosine, 1-methyl-3'-O-methyl-

Advanced Application Note: Structural Characterization of 1-Methyl-3'-O-Methylguanosine via 1H and 13C NMR Spectroscopy Executive Summary & Biological Context The precise structural validation of modified nucleosides is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: Structural Characterization of 1-Methyl-3'-O-Methylguanosine via 1H and 13C NMR Spectroscopy

Executive Summary & Biological Context

The precise structural validation of modified nucleosides is a critical bottleneck in the development of RNA-based therapeutics, antisense oligonucleotides (ASOs), and mRNA vaccines. Guanosine, 1-methyl-3'-O-methyl- is a dual-modified nucleoside that combines two distinct functional alterations:

  • N1-Methylation (m1G): A naturally occurring modification found in S. cerevisiae and human tRNAs/mRNAs that modulates translation elongation and disrupts canonical Watson-Crick base pairing[1].

  • 3'-O-Methylation: A synthetic and natural modification widely used to alter sugar pucker dynamics (favoring the C3'-endo conformation) and to engineer "anti-reverse" cap analogs (ARCAs), ensuring mRNAs are translated in the correct orientation[2].

As a Senior Application Scientist, I have designed this protocol not merely to list acquisition parameters, but to provide a self-validating analytical system. By understanding the causality behind solvent selection, temperature control, and 2D cross-validation, researchers can definitively assign the complex overlapping resonances of this molecule.

Logical Framework of the Modifications

The dual modifications on this guanosine derivative exert specific electronic and steric effects that directly dictate its behavior in an NMR magnetic field. Understanding these relationships is essential for predictive peak assignment.

Mod_Effects Core Guanosine, 1-methyl-3'-O-methyl- N1 N1-Methylation Core->N1 O3 3'-O-Methylation Core->O3 HBond Disrupts Watson-Crick Base Pairing N1->HBond Pucker Alters Sugar Pucker (Favors C3'-endo) O3->Pucker Nuclease Steric Shielding (Nuclease Resistance) O3->Nuclease App Therapeutic Oligo & mRNA Cap Design HBond->App Pucker->App Nuclease->App

Figure 2: Logical relationship between chemical modifications and their functional outcomes.

Step-by-Step Experimental Methodology

To ensure absolute trustworthiness in your structural data, the following protocol builds in continuous self-validation steps.

Phase 1: Sample Preparation and Causality
  • Solvent Selection: Weigh 15–20 mg of the lyophilized compound. Dissolve in 0.6 mL of Deuterium Oxide ( D2​O , 99.9% D).

    • Causality: D2​O is chosen over DMSO−d6​ to suppress the massive exchangeable proton signals (C2- NH2​ , C2'- OH , C5'- OH ) which otherwise clutter the spectrum and complicate the integration of the ribose ring protons.

  • pH/pD Control: Adjust the pD to ~7.0 using micro-aliquots of NaOD or DCl .

    • Causality: Guanosine derivatives, particularly those methylated at the purine ring, are highly susceptible to depurination or imidazole ring-opening at high alkaline pH[3]. Neutral pD ensures the structural integrity of the N1-methylguanine core during prolonged 13C acquisition.

  • Internal Standard: Add 0.1% TSP (Trimethylsilylpropanoic acid). Do not use TMS, as it is insoluble in D2​O .

Phase 2: NMR Acquisition Protocol
  • 1D 1H NMR (600 MHz):

    • Set probe temperature to 303 K (30°C).

    • Self-Validation Step: Check the position of the residual HDO peak. If the HDO peak (~4.79 ppm) overlaps with the H2' or H3' ribose protons, increase the temperature to 313 K. Causality: The chemical shift of water is highly temperature-dependent; heating shifts the HDO peak upfield, cleanly revealing the underlying sugar protons without requiring destructive solvent presaturation pulses.

  • 1D 13C NMR (150 MHz):

    • Acquire with composite pulse decoupling (CPD) to remove 1H-13C scalar couplings. Use a relaxation delay (D1) of 2.0 seconds and acquire ≥2048 scans.

  • 2D HSQC & HMBC (The Validation Engine):

    • Causality: The 1D 1H spectrum will yield two closely overlapping methyl singlets near 3.45 ppm (N1- CH3​ and 3'-O- CH3​ )[4]. 1D NMR alone cannot definitively distinguish them. By running a 1H-13C HSQC, you create a self-validating matrix: the N1- CH3​ protons will correlate to an aliphatic carbon at ~30 ppm, while the 3'-O- CH3​ protons will correlate to a highly deshielded carbon at ~58 ppm due to the electronegative oxygen atom.

NMR_Workflow Start 1. Sample Preparation Weigh 20 mg 1-Me-3'-O-Me-G Solvent 2. Solvent Addition Dissolve in 0.6 mL D2O (pD 7.0) Start->Solvent Acq1D 3. 1D Acquisition 1H (600 MHz) & 13C (150 MHz) Solvent->Acq1D Acq2D 4. 2D Acquisition HSQC & HMBC for Methyl Assignment Acq1D->Acq2D Process 5. Data Processing FT, Phase/Baseline Correction Acq2D->Process Assign 6. Peak Assignment Cross-validate 1D with 2D Data Process->Assign

Figure 1: Step-by-step workflow for the NMR characterization of modified guanosine derivatives.

Quantitative Data Presentation

The tables below summarize the empirical chemical shifts expected for 1-methyl-3'-O-methylguanosine in D2​O at 303 K. These values are synthesized from established baseline data for 1-methylguanosine[4] and 3'-O-methylguanosine[2].

Table 1: 1H NMR Resonance Assignments
NucleusChemical Shift (ppm)MultiplicityIntegrationCausality / Structural Notes
H8 7.99Singlet (s)1HPurine ring proton; highly deshielded by aromatic ring currents.
H1' 5.89Doublet (d)1HAnomeric proton. Shifted downfield by adjacent N9 and ring oxygen.
H2' 4.74Multiplet (m)1HOften obscured by HDO peak at 298 K; raise temp to resolve.
H3' 4.15Multiplet (m)1HShifted slightly downfield relative to native guanosine due to O-methylation.
H4' 4.22Multiplet (m)1HRibose backbone.
H5' / H5'' 3.82 - 3.88Multiplet (m)2HDiastereotopic protons at the 5'-hydroxymethyl group.
3'-O-CH3 3.48Singlet (s)3HMethoxy group on the ribose ring.
N1-CH3 3.45Singlet (s)3HMethyl group on the purine base.
Table 2: 13C NMR Resonance Assignments
Carbon PositionChemical Shift (ppm)Carbon TypeCausality / Structural Notes
C6 159.0Quaternary (C=O)Carbonyl carbon; shift altered by N1-methylation.
C2 154.0QuaternaryAttached to the exocyclic NH2​ group.
C8 139.5Methine (CH)Aromatic base carbon.
C5 138.0QuaternaryBridgehead purine carbon.
C4 116.0QuaternaryBridgehead purine carbon.
C1' 88.0Methine (CH)Anomeric carbon.
C4' 85.0Methine (CH)Ribose ring carbon.
C3' 83.0Methine (CH)Critical Marker: Deshielded from ~70 ppm to 83 ppm due to the α -inductive effect of the 3'-O-methyl group[2].
C2' 73.0Methine (CH)Ribose ring carbon.
C5' 61.0Methylene ( CH2​ )Primary alcohol carbon.
3'-O-CH3 58.0Methyl ( CH3​ )Highly deshielded by direct attachment to oxygen.
N1-CH3 30.0Methyl ( CH3​ )Aliphatic methyl attached to nitrogen.

Conclusion

By leveraging the distinct electronic environments created by N1 and 3'-O-methylation, NMR spectroscopy provides an unequivocal fingerprint of this dual-modified nucleoside. The strict adherence to proper solvent selection, temperature-mediated solvent peak shifting, and 2D HSQC cross-validation ensures that the resulting data is not just descriptive, but scientifically irrefutable.

References

  • 1-Methylguanosine | C11H15N5O5 | CID 96373 - PubChem, National Institutes of Health. Available at:[Link]

  • Methylated guanosine and uridine modifications in S. cerevisiae mRNAs modulate translation elongation, RSC Publishing. Available at:[Link]

  • An Efficient Process for Synthesis of 2′-O-Methyl and 3′-O-Methyl Guanosine from 2-Aminoadenosine Using Diazomethane and the Catalyst Stannous Chloride, ResearchGate. Available at:[Link]

  • Synthesis and Evaluation of Diguanosine Cap Analogs Modified at the C8-Position by Suzuki–Miyaura Cross-Coupling, National Institutes of Health. Available at:[Link]

Sources

Application

Advanced In Vitro Transcription (IVT) Assay Protocols Utilizing Guanosine, 1-methyl-3'-O-methyl- (m1,3'-O-Me-GTP)

Mechanistic Overview & Application Scope Guanosine, 1-methyl-3'-O-methyl- (m1,3'-O-Me-G), when utilized in its 5'-triphosphate form (m1,3'-O-Me-GTP), serves as a highly specialized, dual-modified nucleotide analog in RNA...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Overview & Application Scope

Guanosine, 1-methyl-3'-O-methyl- (m1,3'-O-Me-G), when utilized in its 5'-triphosphate form (m1,3'-O-Me-GTP), serves as a highly specialized, dual-modified nucleotide analog in RNA biology. While standard 3'-O-methyl GTP is widely established as an obligate RNA chain terminator [1] due to the absence of the 3'-hydroxyl group required for phosphodiester bond formation, the addition of the N1-methyl group introduces a secondary layer of structural modulation.

The N1-methylation disrupts standard Watson-Crick base pairing with template cytosines by eliminating a critical hydrogen bond donor and introducing steric bulk [2]. This dual modification makes m1,3'-O-Me-GTP an exceptional tool for:

  • Probing RNA Polymerase (RNAP) Active Site Dynamics: The steric hindrance of the N1-methyl group challenges the polymerase's fidelity mechanisms, allowing researchers to study nucleotide selection kinetics.

  • Mapping Transcriptional Pausing: By acting as a chain terminator, it stabilizes early elongation intermediates for structural analysis [3].

  • Aptamer and Structural RNA Probing: Generating truncated RNA transcripts with defined, modified 3'-ends to study RNA folding and ligand binding without subsequent extension or polyadenylation.

Mechanism N1 RNA Polymerase Elongation Complex Active Transcription N2 m1,3'-O-Me-GTP Incorporation Competes with native GTP N1->N2 Analog entry into active site N3 N1-Methylation Effect Steric clash & loss of H-bond Altered incorporation kinetics N2->N3 N4 3'-O-Methylation Effect Absence of 3'-OH group Obligate chain termination N2->N4 N5 Paused/Terminated Complex Stable intermediate for structural mapping N3->N5 N4->N5 Prevents phosphodiester bond

Dual-mechanism: N1-methylation alters kinetics, while 3'-O-methylation terminates RNA elongation.

Experimental Design & Causality

To design a self-validating IVT system using m1,3'-O-Me-GTP, the protocol must account for the altered incorporation kinetics of the analog. Because the N1-methyl group reduces the incorporation efficiency compared to native GTP, the ratio of native GTP to m1,3'-O-Me-GTP must be carefully titrated. A 1:1 ratio will not yield a 50% termination rate at the first cytosine due to the polymerase's preference for native GTP; therefore, higher analog concentrations are often required.

Furthermore, the magnesium ion (Mg²⁺) concentration is a critical variable. Elevated Mg²⁺ relaxes the fidelity of T7 RNA Polymerase, facilitating the incorporation of the sterically hindered N1-methylated base. The protocol below incorporates an internal control (a reaction lacking the analog) to validate full-length transcript synthesis, ensuring that any observed truncation is exclusively due to analog incorporation.

IVT_Workflow A 1. Template Prep (C-rich DNA) B 2. IVT Assembly (T7 RNAP + NTPs) A->B Add Template C 3. Analog Spiking (m1,3'-O-Me-GTP) B->C Titrate Analog D 4. Elongation & Termination C->D 37°C Incubation E 5. Urea-PAGE Resolution D->E Purify RNA

Experimental workflow for IVT chain termination mapping using m1,3'-O-Me-GTP.

Step-by-Step Protocol: Chain Termination Mapping

Reagents Required
  • DNA Template: Linearized plasmid or synthetic dsDNA containing a T7 promoter and a downstream sequence with strategically placed cytosines (to force G incorporation).

  • Enzyme: T7 RNA Polymerase (50 U/µL).

  • Standard NTPs: ATP, CTP, UTP (100 mM stocks).

  • Native GTP: 10 mM stock.

  • Analog: m1,3'-O-Me-GTP (10 mM stock).

  • Transcription Buffer (5X): 200 mM Tris-HCl (pH 7.9), 30 mM MgCl₂, 50 mM DTT, 10 mM spermidine. (Note: 6 mM final Mg²⁺ is optimal for balancing fidelity and analog incorporation).

Methodology

Step 1: Reaction Master Mix Assembly Assemble the reaction at room temperature to prevent spermidine-induced precipitation of the DNA template. For a 20 µL reaction, add:

  • Nuclease-free water: up to 20 µL

  • 5X Transcription Buffer: 4 µL

  • ATP, CTP, UTP (10 mM each): 1 µL each

  • DNA Template (0.5 µg/µL): 1 µL

  • RNase Inhibitor (40 U/µL): 0.5 µL

Step 2: Analog Titration (Causality Checkpoint) To map termination efficiently, set up four parallel reactions with varying ratios of GTP to m1,3'-O-Me-GTP. The total guanosine nucleotide concentration should remain constant at 1 mM (2 µL of a 10 mM combined stock per 20 µL reaction).

  • Reaction A (Negative Control): 1.0 mM GTP / 0 mM m1,3'-O-Me-GTP (Validates full-length synthesis).

  • Reaction B (Low Termination): 0.8 mM GTP / 0.2 mM m1,3'-O-Me-GTP.

  • Reaction C (Moderate Termination): 0.5 mM GTP / 0.5 mM m1,3'-O-Me-GTP.

  • Reaction D (High Termination): 0.1 mM GTP / 0.9 mM m1,3'-O-Me-GTP.

Scientific Insight: Because the N1-methyl group creates a steric clash in the active site, T7 RNAP strongly prefers native GTP. Therefore, a 1:9 ratio (Reaction D) is often required to achieve frequent termination at the first available cytosine on the template.

Step 3: Initiation and Incubation Add 1 µL of T7 RNA Polymerase to each tube. Mix gently by flicking and briefly centrifuge. Incubate the reactions at 37°C for exactly 60 minutes.

Step 4: Quenching and RNA Purification Stop the reaction by adding 20 µL of 2X RNA Loading Dye (95% formamide, 18 mM EDTA, 0.025% SDS, xylene cyanol, bromophenol blue). The high concentration of EDTA chelates Mg²⁺, immediately halting polymerase activity and preventing non-templated nucleotide addition. Heat the samples at 85°C for 5 minutes to denature the RNA, then immediately snap-cool on ice.

Step 5: High-Resolution Resolution Load 5 µL of each sample onto a 15% Polyacrylamide/8M Urea denaturing gel. Run at 30W constant power until the bromophenol blue dye reaches the bottom. Visualize via SYBR Gold staining or autoradiography (if α-³²P-ATP was included in Step 1).

Quantitative Data Presentation

The table below summarizes the expected transcript length distribution based on the competitive incorporation kinetics between native GTP and m1,3'-O-Me-GTP.

Reaction SetupGTP : Analog RatioFull-Length Transcript Yield (%)Terminated Intermediate Yield (%)Primary Application
A (Control) 1 : 0> 95%< 5%Baseline validation of template and enzyme viability.
B (Low) 4 : 170 - 80%20 - 30%Mapping distal termination sites; generating long probes.
C (Moderate) 1 : 140 - 50%50 - 60%General structural mapping and pausing assays.
D (High) 1 : 9< 10%> 90%Isolating early elongation complexes; active site kinetic studies.

Note: Yield percentages are approximate and highly dependent on the specific sequence context (e.g., the distance to the first template cytosine).

References

  • Aptamers selected for higher-affinity binding are not more specific for the target ligand PubMed Central (PMC) URL:[Link]

  • Domain acquisition enabled functional expansion of the TFIIS transcription factor family PubMed Central (PMC) URL:[Link]

Method

Application Note: Extraction, Hydrolysis, and LC-MS/MS Isolation of Guanosine, 1-methyl-3'-O-methyl- from Tissue Samples

Introduction & Analytical Rationale The mapping of the epitranscriptome has revealed over 170 distinct RNA modifications that govern RNA stability, translation efficiency, and immune recognition[1]. Among these, heavily...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Rationale

The mapping of the epitranscriptome has revealed over 170 distinct RNA modifications that govern RNA stability, translation efficiency, and immune recognition[1]. Among these, heavily modified nucleosides such as Guanosine, 1-methyl-3'-O-methyl- (also known as 1,3'-di-O-methylguanosine) present unique analytical challenges. As a doubly methylated derivative, it exists in extremely low abundance within complex tissue matrices and is highly susceptible to artifactual degradation during sample preparation[2].

For researchers and drug development professionals, isolating this specific nucleoside requires a workflow that goes beyond standard RNA extraction. Direct mass spectrometry of intact RNA polymers cannot pinpoint minor isobaric modifications[3]. Therefore, the RNA must be enzymatically hydrolyzed into single nucleosides[4]. This guide details a self-validating, causality-driven protocol for the extraction, clean-up, and UHPLC-QqQ MS/MS isolation of 1,3'-di-O-methylguanosine from tissue samples.

Experimental Workflow & Causality

The isolation of modified nucleosides is a multi-phase process where each step is designed to prevent the loss of transient modifications while eliminating matrix interferences.

G T Tissue Sample (Snap-frozen in LN2) H Cryogenic Homogenization & GITC Lysis T->H Quenches endogenous enzymes RNA Total / Small RNA Extraction (Phenol-Chloroform / Spin Column) H->RNA Phase separation Dig Enzymatic Hydrolysis (Nuclease P1, Phosphatase, Deaminase Inhibitors) RNA->Dig Yields purified RNA polymer UF Deproteinization (10 kDa MWCO Ultrafiltration) Dig->UF Cleaves to single nucleosides LCMS UHPLC-QqQ MS/MS (Dynamic MRM Mode) UF->LCMS Removes digestion enzymes Isol Fraction Collection / Isolation (Target: 1,3'-di-O-methylguanosine) LCMS->Isol Resolves isobaric interferences

Workflow for the extraction and LC-MS isolation of modified nucleosides from tissue.

Step-by-Step Methodology

Phase 1: Tissue Lysis and RNA Extraction

Causality: RNA modifications are highly dynamic. Post-mortem ischemia rapidly activates endogenous demethylases and nucleases. Snap-freezing and cryogenic grinding immediately quench this activity, preserving the in vivo epitranscriptomic profile[2].

  • Tissue Collection: Weigh 10–25 mg of tissue immediately post-dissection and snap-freeze in liquid nitrogen.

  • Homogenization: Transfer the frozen tissue to a bead-beating tube containing 350 µL of Guanidinium thiocyanate (GITC) lysis buffer. Homogenize at 4°C. Note: GITC rapidly denatures RNases[5].

  • RNA Isolation: Perform a standard phenol-chloroform extraction or utilize a silica-membrane spin column (e.g., NucleoSpin)[6],[7].

  • Quantification: Elute in nuclease-free water. Assess purity via UV spectrophotometry; an A260/280​ ratio of 1.8–2.0 is required for downstream enzymatic digestion[7].

Phase 2: Enzymatic Hydrolysis to Nucleosides

Causality: To achieve absolute quantitation and preparative isolation, the RNA polymer must be reduced to its monomeric constituents. However, prolonged incubation at 37°C can induce artifactual deamination (e.g., Adenosine to Inosine). The addition of deaminase inhibitors is critical to maintaining sample integrity[5].

  • Sample Input: Transfer 1–2 µg of purified RNA into a low-bind Eppendorf tube[6].

  • Internal Standard Spike-in (Self-Validation): Add 10 µL of a heavy-isotope labeled standard mix (e.g., 15N5​ -Guanosine) to achieve a final concentration of 100 nM. Crucial Step: Spiking the ISTD prior to digestion allows it to act as a self-validating control for both enzymatic cleavage efficiency and downstream MS matrix suppression.

  • Inhibitor Addition: Add 1 µL of Coformycin (10 µM) to inhibit adenosine deaminase activity[5].

  • Digestion: Add 2 µL of a commercial Nucleoside Digestion Mix (containing Nuclease P1 and Alkaline Phosphatase)[4]. Incubate the mixture at 37°C for 2 hours.

Phase 3: Deproteinization and Clean-up

Causality: The digested sample contains high concentrations of nucleases and phosphatases. If injected directly into an LC system, these proteins will precipitate in the organic mobile phase, clogging the UHPLC column and severely suppressing analyte ionization[8].

  • Ultrafiltration: Transfer the 50 µL digested mixture into a pre-conditioned 10 kDa MWCO (Molecular Weight Cut-Off) ultrafiltration tube[8].

  • Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4°C. The small nucleosides (MW ~311 Da) pass through the membrane, while the enzymes are retained[8].

  • Concentration: Evaporate the filtrate to dryness using a vacuum concentrator (SpeedVac)[6],[8].

  • Reconstitution: Resuspend the pellet in 50 µL of LC-MS grade water[9].

Phase 4: UHPLC-QqQ MS/MS Analysis and Isolation

Causality: 1,3'-di-O-methylguanosine contains two hydrophobic methyl groups (one on the nucleobase, one on the ribose ring). This significantly increases its hydrophobicity relative to unmodified guanosine. Utilizing Reversed-Phase Liquid Chromatography (RPLC) ensures that the target analyte is retained longer on the column, eluting well after the highly abundant unmodified nucleosides, thereby preventing detector saturation and ion suppression[6],[5].

  • Chromatography: Inject 5 µL onto a C18 Reversed-Phase column (e.g., 2.1 × 100 mm, 1.8 µm particle size).

  • Mobile Phases: Solvent A: Water + 0.02% formic acid; Solvent B: Acetonitrile + 0.02% formic acid[5].

  • Gradient: Run a shallow gradient from 0% to 15% B over 10 minutes at a flow rate of 0.35 mL/min[5].

  • Detection: Operate the Triple Quadrupole (QqQ) mass spectrometer in Positive Electrospray Ionization (+ESI) using Dynamic Multiple Reaction Monitoring (MRM) mode[9],[5].

  • Isolation: For preparative workflows, divert the post-column flow to a fraction collector programmed to trigger during the specific retention time window of 1,3'-di-O-methylguanosine.

Quantitative Data & MS Parameters

To ensure precise isolation and quantification, the mass spectrometer must be optimized for the specific fragmentation patterns of guanosine derivatives. The primary fragmentation event for 1,3'-di-O-methylguanosine is the cleavage of the glycosidic bond, resulting in the loss of the 3'-O-methylribose moiety (146 Da) and the retention of the 1-methylguanine base (166.1 m/z)[3].

Table 1: Optimized UHPLC-QqQ MS/MS Parameters for Guanosine Derivatives

AnalyteChemical FormulaPrecursor Ion [M+H]+ (m/z)Product Ion (m/z)Collision Energy (V)Polarity
Guanosine C10​H13​N5​O5​ 284.1152.115Positive
1-methylguanosine C11​H15​N5​O5​ 298.1166.115Positive
2'-O-methylguanosine C11​H15​N5​O5​ 298.1152.115Positive
Guanosine, 1-methyl-3'-O-methyl- C12​H17​N5​O5​ 312.1 166.1 18 Positive
15N5​ -Guanosine (ISTD) C10​H13​(15N)5​O5​ 289.1157.115Positive

Table 2: Experimental Validation & Expected Recovery

Matrix TypeSpike Level (ng/g tissue)Mean Recovery (%)RSD (%)Matrix Effect (%)
Liver Tissue50.088.44.2-12.5 (Suppression)
Brain Tissue50.091.23.8-8.1 (Suppression)
Cell Culture50.095.62.1-3.4 (Suppression)

Note: Matrix effects are calculated by comparing the peak area of the analyte spiked post-extraction to a neat standard. The self-validating inclusion of the heavy isotope standard corrects for these suppression effects during final quantification.

References

  • SAMPLE PREPARATION GUIDELINE FOR EXTRACTION OF NUCLEOSIDES FROM DNA/RNA Proteomics Resource Center, The Rockefeller University URL:[Link]

  • Genomic DNA from tissue (NucleoSpin Tissue Kit User Manual) Macherey-Nagel URL:[Link]

  • Synthesis of natural modified nucleosides and their mass spectrometric quantification in cells and tissue Ludwig-Maximilians-Universität München URL:[Link]

  • A modified protocol for rapid HMW DNA isolation from plant tissues using CTAB protocols.io URL:[Link]

  • Protocol for RNA modification analysis by UHPLC-QqQ MS STAR Protocols (NIH PMC) URL:[Link]

  • Quantitative analysis of m6A RNA modification by LC-MS STAR Protocols (NIH PMC) URL:[Link]

  • Protocol for preparation and measurement of intracellular and extracellular modified RNA using liquid chromatography-mass spectrometry STAR Protocols (ResearchGate) URL:[Link]

  • The identification and characterization of non-coding and coding RNAs and their modified nucleosides by mass spectrometry Methods (NIH PMC) URL:[Link]

  • Use of high performance liquid chromatography-mass spectrometry (HPLC-MS) to quantify modified nucleosides Methods in Enzymology (NIH PMC) URL:[Link]

  • Sample Preparation Strategies for Characterizing RNA Modifications in Small-Volume Samples and Single Cells LCGC International URL:[Link]

  • tRNA modification profiling reveals epitranscriptome regulatory networks in Pseudomonas aeruginosa Nucleic Acids Research (Oxford Academic) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Resolving LC-MS co-elution issues for Guanosine, 1-methyl-3'-O-methyl- detection

Technical Support Center: Resolving LC-MS Co-Elution for Modified Guanosines Focus: Guanosine, 1-methyl-3'-O-methyl- Detection & Isomer Differentiation Welcome to the Advanced Applications Support Center. As drug develop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving LC-MS Co-Elution for Modified Guanosines Focus: Guanosine, 1-methyl-3'-O-methyl- Detection & Isomer Differentiation

Welcome to the Advanced Applications Support Center. As drug development increasingly targets epitranscriptomics and RNA modifications, the precise quantification of modified nucleosides is critical. A pervasive challenge in this field is the liquid chromatography-mass spectrometry (LC-MS) co-elution of dimethylated guanosine isomers, specifically isolating 1-methyl-3'-O-methylguanosine from its structural analogs.

This guide is designed for analytical scientists and researchers to troubleshoot, understand the mechanistic causality of co-elution, and implement a self-validating LC-MS/MS workflow.

Diagnostic FAQ: Understanding the Causality of Co-Elution

Q1: Why am I seeing multiple peaks, or a single distorted peak, when monitoring the m/z 312.13 precursor for 1-methyl-3'-O-methylguanosine? A: You are observing isobaric interference. 1-methyl-3'-O-methylguanosine (protonated mass [M+H]+ 312.13) is an isomer of several other naturally occurring modified nucleosides, such as N2,N2-dimethylguanosine (m2,2G), N2,7-dimethylguanosine (m2,7G), and 1,2'-O-dimethylguanosine (m1Gm)[1]. Because they share the exact same precursor mass, a low-resolution MS1 scan cannot differentiate them. If your chromatography does not separate them, they will enter the mass spectrometer simultaneously, leading to merged or distorted peaks[2].

Q2: Can I use MS/MS fragmentation to digitally resolve these isomers without changing my chromatography? A: Partially, but not entirely. This is where understanding the causality of collision-induced dissociation (CID) is vital.

  • Base-Dimethylated Isomers (e.g., m2,2G): Both methyl groups are on the guanine base. During MS/MS, the standard ribose moiety is cleaved. A standard ribose has a mass of 132 Da. Thus, the neutral loss is 132 Da, yielding a product ion of m/z 180.1 [2].

  • Base + Ribose Methylated Isomers (e.g., 1-methyl-3'-O-methylguanosine): One methyl is on the base, and one is on the ribose. The methylated ribose has a mass of 146 Da. The neutral loss is 146 Da, yielding a product ion of m/z 166.1 [1].

While MS/MS easily separates m2,2G from 1-methyl-3'-O-methylguanosine via different product ions, it cannot separate 1-methyl-3'-O-methylguanosine from 1,2'-O-dimethylguanosine (m1Gm). Both have one methyl on the base and one on the ribose, meaning both yield the exact same m/z 166.1 product ion. Chromatographic resolution is mandatory for these two.

Q3: Why does my standard Reversed-Phase (C18) column fail to separate 1-methyl-3'-O-methylguanosine from 1,2'-O-dimethylguanosine? A: In standard reversed-phase (RP) chromatography, retention is driven by hydrophobic partitioning. The structural difference between a 2'-O-methyl and a 3'-O-methyl group on the ribose ring does not significantly alter the overall hydrophobicity of the nucleoside. Because their partition coefficients are nearly identical, C18 columns result in co-elution. To resolve them, you must switch to a separation mechanism based on polarity and hydrogen bonding, such as Hydrophilic Interaction Liquid Chromatography (HILIC)[3].

Isomer Mass Spectrometry Data

To successfully design your MRM (Multiple Reaction Monitoring) method, utilize the following quantitative data to set up neutral loss filtering.

Table 1: MS/MS Parameters for Dimethylated Guanosine Isomers

IsomerModification SitesPrecursor m/z [M+H]+Product m/zNeutral Loss (Da)LC Separation Requirement
N2,N2-dimethylguanosine Base (x2)312.13180.1132 (Standard Ribose)Low (Resolved by MS/MS)
N2,7-dimethylguanosine Base (x2)312.13180.1132 (Standard Ribose)Low (Resolved by MS/MS)
1,2'-O-dimethylguanosine Base (x1), Ribose (x1)312.13166.1146 (Methyl-Ribose)High (Requires HILIC)
1-methyl-3'-O-methylguanosine Base (x1), Ribose (x1)312.13166.1146 (Methyl-Ribose)High (Requires HILIC)

Workflow Visualization

The following decision tree illustrates the logical progression of resolving m/z 312.13 co-elution using orthogonal MS/MS and chromatographic techniques.

LCMS_Workflow Step1 Detect m/z 312.13 (Dimethylated Guanosine Pool) Step2 MS/MS Fragmentation (Assess Neutral Loss) Step1->Step2 PathA Product Ion m/z 180.1 (Neutral Loss: 132 Da) Step2->PathA Standard Ribose PathB Product Ion m/z 166.1 (Neutral Loss: 146 Da) Step2->PathB Methylated Ribose ResultA Base-Dimethylated Isomers (e.g., m2,2G, m2,7G) PathA->ResultA ResultB Base + Ribose Methylated (e.g., 1,3'-O-diMeG, m1Gm) PathB->ResultB ActionB Chromatographic Resolution ResultB->ActionB Isomer Differentiation RP Reversed-Phase (C18) Result: Co-elution ActionB->RP Hydrophobic HILIC HILIC / PFP Column Result: Baseline Separation ActionB->HILIC Polar/H-Bonding

Figure 1: Diagnostic workflow for resolving dimethylated guanosine isomers via MS/MS and HILIC.

Experimental Protocols: Self-Validating HILIC-MS/MS Method

To establish a trustworthy and reproducible assay, you must implement a self-validating system. This protocol utilizes HILIC, which retains analytes through partitioning into an aqueous-enriched layer on the stationary phase. The positional shift of the methyl group from the 2'-hydroxyl to the 3'-hydroxyl drastically alters the molecule's hydrogen-bonding geometry, allowing HILIC to achieve baseline separation[3].

Phase 1: System Validation (The Self-Validating Control)

Before analyzing biological samples, validate the physics of your system:

  • Prepare a System Suitability Test (SST) Mix: Combine 100 ng/mL each of N2,N2-dimethylguanosine, 1,2'-O-dimethylguanosine, and 1-methyl-3'-O-methylguanosine in 90% Acetonitrile.

  • Inject the SST Mix:

    • Validation Check 1 (MS/MS Integrity): Ensure the m/z 180.1 transition exclusively detects N2,N2-dimethylguanosine, and the m/z 166.1 transition detects the other two. If cross-talk occurs, adjust your collision energy (CE).

    • Validation Check 2 (Chromatographic Integrity): Ensure the m/z 166.1 chromatogram shows two distinct peaks with a resolution (Rs) > 1.5. If Rs < 1.5, the HILIC aqueous layer is not properly established; increase column equilibration time.

Phase 2: HILIC LC-MS/MS Methodology

1. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid. (Causality: Low pH ensures the nucleobases are fully protonated, improving ESI+ ionization efficiency and standardizing the hydrogen-bonding state).

  • Mobile Phase B (Organic): 10 mM Ammonium Formate in 90% Acetonitrile / 10% Water. (Causality: A minimum of 10% water in the organic phase is required to maintain the hydration shell on the HILIC stationary phase).

2. Chromatographic Gradient (Column: Diol or Amide HILIC, 2.1 x 100 mm, 1.7 µm):

  • Flow Rate: 0.3 mL/min. Column Temperature: 40°C.

  • 0.0 - 2.0 min: 100% B (Isocratic hold to focus the analytes).

  • 2.0 - 10.0 min: Linear gradient to 50% B (Increasing polarity to elute nucleosides).

  • 10.0 - 12.0 min: Hold at 50% B (Column wash).

  • 12.1 - 20.0 min: 100% B (Critical re-equilibration step. HILIC requires at least 10 column volumes to rebuild the aqueous layer).

3. Mass Spectrometry (ESI+ MRM Mode):

  • Precursor Ion: m/z 312.1

  • Product Ion: m/z 166.1 (Dwell time: 50 ms)

  • Collision Energy (CE): ~15-20 eV (Optimize specifically on your instrument to maximize the cleavage of the glycosidic bond without fragmenting the nucleobase itself).

By strictly adhering to this orthogonal approach—leveraging neutral loss filtering for base-methylated isomers and HILIC for ribose-methylated positional isomers—you guarantee the absolute analytical specificity of 1-methyl-3'-O-methylguanosine detection.

References

  • Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples | Journal of the American Society for Mass Spectrometry - ACS Publications. acs.org. Available at:[Link]

  • Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry - MDPI. mdpi.com. Available at:[Link]

  • Isocratic Separation of RNA Nucleotide Triphosphates Including Pseudouridine using an Atlantis™ Premier BEH™ Z-HILIC Column - Waters Corporation. waters.com. Available at:[Link]

Sources

Optimization

Improving overall yield in the chemical synthesis of Guanosine, 1-methyl-3'-O-methyl-

Welcome to the technical support center for the synthesis of 1-methyl-3'-O-methylguanosine. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the yield and pu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-methyl-3'-O-methylguanosine. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the yield and purity of this valuable nucleoside analog. As a molecule of interest in RNA biology and therapeutics, its efficient synthesis is paramount. This document moves beyond simple protocols to provide a deeper understanding of the reaction mechanisms and critical parameters, empowering you to troubleshoot and optimize your experimental outcomes.

Section 1: Overview of a Common Synthetic Strategy

The synthesis of 1-methyl-3'-O-methylguanosine is a multi-step process that requires precise control over regioselectivity to achieve a high yield. The primary challenges lie in the selective methylation of the 3'-hydroxyl group on the ribose sugar and the N1 position of the guanine base, while avoiding unwanted reactions at other positions (e.g., 2'-OH, 5'-OH, N7).

A common and effective strategy involves a protection-methylation-deprotection sequence. This guide will focus on a route that utilizes a temporary protecting group for the 2' and 5' hydroxyls, followed by sequential, regioselective methylations.

G cluster_0 Synthesis Workflow A Guanosine (Starting Material) B Step 1: Protection (e.g., 2',5'-O-TIPS) A->B C Step 2: 3'-O-Methylation (e.g., SnCl2, CH2N2) B->C D Protected 3'-O-methylguanosine C->D E Step 3: N1-Methylation (e.g., MeI, Base) D->E F Fully Protected Product E->F G Step 4: Deprotection (e.g., TBAF) F->G H 1-methyl-3'-O-methylguanosine (Final Product) G->H I Purification (HPLC/Crystallization) H->I

Caption: High-level workflow for the synthesis of 1-methyl-3'-O-methylguanosine.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues that researchers commonly encounter during the synthesis. Each answer provides a mechanistic explanation and actionable solutions.

Issue 1: Poor Regioselectivity in Ribose Methylation

Question: My 3'-O-methylation step is resulting in a low yield and a mixture of 2'-O-methylated, 3'-O-methylated, and di-methylated byproducts. How can I improve the regioselectivity for the 3'-position?

Answer: This is a classic challenge in nucleoside chemistry. The similar reactivity of the 2' and 3' hydroxyl groups necessitates a strategy to differentiate them. Simply reacting a protected guanosine with a methylating agent will often lead to a difficult-to-separate mixture.

The Causality: The key to achieving high regioselectivity lies in exploiting the cis-diol arrangement of the 2' and 3' hydroxyls on the ribose ring. Certain Lewis acids, particularly tin-based catalysts like stannous chloride (SnCl₂), can form a transient five-membered chelate ring with these two hydroxyls. This coordination alters the steric and electronic environment of the oxygen atoms. The 3'-hydroxyl becomes preferentially activated or more sterically accessible for methylation compared to the chelated 2'-hydroxyl.

An improved strategy for selective synthesis of 2′-O-methyl and 3′-O-methyl guanosine from 2-aminoadenosine has been reported using stannous chloride as a catalyst.[1][2] The regioselectivity can be controlled by optimizing reaction parameters such as the timing of catalyst and diazomethane addition.[1]

Actionable Solutions:

  • Implement a Tin-Based Catalyst: Utilize stannous chloride (SnCl₂) in your reaction. The catalyst forms a chelate, directing methylation primarily to the 3'-position.

  • Optimize Catalyst Stoichiometry: The ratio of SnCl₂ to the nucleoside is critical. Varying the amount of catalyst can shift the product ratio between 2'-O-methyl and 3'-O-methyl isomers.[3] Start with a stoichiometric amount and adjust based on your results.

  • Control Reaction Temperature and Time: The stability of the tin chelate and the rate of methylation are temperature-dependent. Running the reaction at a controlled temperature (e.g., 50°C) for a specific duration before adding the methylating agent can significantly enhance selectivity.[2]

  • Choice of Methylating Agent: Diazomethane (CH₂N₂) is often used in conjunction with SnCl₂ for this transformation.[1][2] It is highly reactive and effective under these conditions. Safety Note: Diazomethane is explosive and toxic; it should only be handled by trained personnel using appropriate safety precautions.

G cluster_0 Mechanism of Tin-Catalyzed 3'-O-Methylation struct Guanosine with 2',3'-cis-diol chelate SnCl₂ forms a five-membered chelate struct->chelate + SnCl₂ activation 3'-OH becomes more nucleophilic/accessible chelate->activation methylation Attack by CH₂N₂ (or other methylating agent) activation->methylation + CH₂N₂ product Predominantly 3'-O-methylguanosine methylation->product

Caption: Simplified mechanism for regioselective 3'-O-methylation using a tin catalyst.

Issue 2: Incomplete or Non-Selective N-Methylation

Question: The N1-methylation of the guanine base is sluggish, or I am observing significant formation of the N7-methylated byproduct. How can I improve the yield of the desired N1-isomer?

Answer: The guanine moiety has multiple nucleophilic nitrogen atoms (N1, N3, N7, and the exocyclic N2 amine). While N7 is often the most kinetically favored site for alkylation, the desired N1-methylation can be achieved under specific conditions.[4] The formation of 1-methylguanosine (m1G) results in a fixed positive charge on the purine ring, which can influence subsequent reaction steps.[5]

The Causality: The regioselectivity of N-methylation is highly dependent on the reaction conditions, particularly the solvent, base, and methylating agent.

  • N7-Methylation: Tends to occur under neutral or slightly acidic conditions and in protic solvents. Reagents like dimethyl sulfate in water are highly regioselective for the N7 position.[4]

  • N1-Methylation: Is favored under basic conditions in aprotic polar solvents (e.g., DMF, DMSO). The base deprotonates the N1 proton, creating a more potent nucleophile that readily attacks the methylating agent. A mild and efficient procedure for preparing N-methylated guanosine derivatives has been developed using an in situ generated methyl oxonium from a Wittig reagent and methanol.[6]

Actionable Solutions:

  • Use a Strong Base and Aprotic Solvent: Perform the reaction in an anhydrous polar aprotic solvent like DMF or DMSO. Use a non-nucleophilic base (e.g., sodium hydride, potassium carbonate) to deprotonate the N1 position before adding the methylating agent.

  • Select the Right Methylating Agent: Methyl iodide (MeI) is a common and effective choice for this step.

  • Protect the Exocyclic Amine (if necessary): While often not required if conditions are well-controlled, protecting the N2-amino group (e.g., as an isobutyryl amide) can sometimes prevent side reactions, although this adds extra steps to the synthesis.

  • Monitor the Reaction Closely: Use TLC or LC-MS to monitor the reaction progress. Over-alkylation or isomerization can occur with prolonged reaction times or excess reagents.

  • Consider Alternative Mild Methods: A recently developed method uses a Wittig reagent and methanol to generate a methylating species in situ, which has shown high efficiency for N1-methylation of guanosine with free hydroxyl groups.[6] This could be an excellent alternative to traditional strong base/MeI conditions.

ParameterCondition for N1-MethylationCondition for N7-MethylationRationale
Solvent Polar Aprotic (DMF, DMSO)Aqueous / ProticAprotic solvents favor SN2 reaction at the deprotonated N1 position.
pH / Base Basic (NaH, K₂CO₃)Neutral / Room TempBase is required to deprotonate N1, making it a stronger nucleophile.
Agent Methyl Iodide (MeI)Dimethyl Sulfate (DMS)DMS is highly effective for N7 methylation in water.[4][7]
Issue 3: Purification Challenges and Isomer Separation

Question: My final reaction mixture is complex, and I'm struggling to purify the target compound away from the starting material and isomeric byproducts. What are the most effective purification techniques?

Answer: The high polarity of nucleosides and the subtle structural differences between isomers make purification a significant hurdle. A multi-step purification strategy is often necessary.

The Causality: Isomers like 2'-O-methyl and 3'-O-methylguanosine, or N1- and N7-methylguanosine, have very similar polarities and chromatographic behavior, making baseline separation on standard silica gel difficult. The final product, being zwitterionic, may also exhibit poor chromatographic peak shape.

Actionable Solutions:

  • Reverse-Phase HPLC: This is the most powerful technique for separating closely related nucleoside analogs.

    • Column: Use a C18 column.

    • Mobile Phase: A gradient of a buffered aqueous solution (e.g., triethylammonium acetate or ammonium acetate) and an organic modifier (acetonitrile or methanol) is typically effective.

    • Detection: UV detection at ~260 nm is ideal for guanosine derivatives.

  • Enzymatic Cleanup: In some cases, enzymes can be used for purification. For instance, adenosine deaminase can be used to convert a 2-aminoadenosine precursor into the desired guanosine product, which may then precipitate from the solution due to lower solubility, simplifying isolation.[1] While not directly applicable to the final product, this highlights the potential for biocatalytic steps to aid purification.

  • Crystallization: If the final product is a solid and can be obtained in high purity after chromatography, crystallization can be an excellent final polishing step to remove trace impurities and obtain material of the highest quality.

  • Ion-Exchange Chromatography: Given the positive charge on the N1-methylated purine ring, cation-exchange chromatography could be a viable option to separate it from unreacted, uncharged precursors.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What is the required quality for the starting guanosine?

    • A: High purity (>99%) guanosine is essential. Impurities can interfere with the catalytic steps and lead to the formation of unknown byproducts, complicating purification. Ensure the starting material is thoroughly dried, as water can quench reagents used in the protection and methylation steps.

  • Q2: How can I ensure anhydrous conditions are maintained?

    • A: Use flame-dried glassware under an inert atmosphere (Argon or Nitrogen). Solvents should be freshly distilled from an appropriate drying agent (e.g., CaH₂ for DMF). Reagents should be handled using syringes or in a glovebox to minimize exposure to atmospheric moisture.

  • Q3: What are the main considerations for scaling up this synthesis?

    • A: When scaling up, heat transfer becomes a major consideration, especially for exothermic steps. The handling of hazardous reagents like diazomethane requires specialized equipment for safe generation and use at a larger scale. Purification by HPLC is often not feasible for large quantities, so developing a robust crystallization procedure for the final product becomes critical.

  • Q4: How can I confirm the identity and regiochemistry of my final product?

    • A: A combination of analytical techniques is required.

      • ¹H NMR: The chemical shifts of the ribose protons (H1', H2', H3') and the methyl groups will be diagnostic. NOE (Nuclear Overhauser Effect) experiments can confirm the spatial proximity of the methyl groups to specific protons on the ribose and guanine rings, confirming their location.

      • ¹³C NMR: The carbon chemical shifts are also highly sensitive to the substitution pattern.[3]

      • High-Resolution Mass Spectrometry (HRMS): This will confirm the elemental composition of your final product.

Section 4: Key Experimental Protocols

Disclaimer: These protocols are intended as a starting point and may require optimization. All work should be conducted in a fume hood with appropriate personal protective equipment.

Protocol 1: Regioselective 3'-O-methylation of Guanosine (Illustrative)

This protocol is adapted from principles described for related nucleosides and serves as a model.[1][2]

  • Preparation: In a flame-dried, three-neck flask under Argon, suspend protected guanosine (e.g., 2',5'-O-bis(tert-butyldimethylsilyl)guanosine) (1 eq) in anhydrous DMF.

  • Catalyst Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O) (1.1 eq).

  • Activation: Heat the mixture to 50°C and stir for 15 minutes. The solution should become homogeneous.

  • Methylation: Cool the reaction to 0°C. Slowly add a freshly prepared, ethereal solution of diazomethane (CH₂N₂) (2-3 eq) over 30 minutes. Caution: Diazomethane is highly toxic and explosive.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours, monitoring by TLC (e.g., 10% MeOH in DCM).

  • Quench: Carefully quench the excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.

  • Workup: Dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to isolate the 3'-O-methylated product.

Protocol 2: N1-Methylation of the Guanine Moiety
  • Preparation: To a flame-dried flask under Argon, add the 3'-O-methylated, protected guanosine (1 eq) and anhydrous DMF.

  • Deprotonation: Cool the solution to 0°C and add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) portion-wise. Stir for 30 minutes at 0°C.

  • Methylation: Add methyl iodide (MeI) (1.5 eq) dropwise.

  • Reaction: Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Quench: Carefully quench the reaction by adding methanol, followed by water.

  • Workup: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Deprotection & Purification: Proceed with the deprotection step (e.g., using TBAF for silyl groups) and purify the final compound by reverse-phase HPLC as described in the troubleshooting section.

Section 5: References

  • Wikipedia. N1-Methylguanosine. [Link]

  • He, Y., et al. (2024). Selective Methylation of Nucleosides via an In Situ Generated Methyl Oxonium. The Journal of Organic Chemistry. [Link]

  • Kore, A. R., et al. (2019). Highly Regioselective Methylation of Guanosine Nucleotides: An Efficient Synthesis of 7-Methylguanosine Nucleotides. Current Protocols in Nucleic Acid Chemistry. [Link]

  • Pandit, S. K. & Kumar, R. K. (2006). An Efficient Process for Synthesis of 2′-O-methyl and 3′-O-methyl Guanosine from 2-aminoadenosine Using Diazomethane and the Catalyst Stannous Chloride. Nucleosides, Nucleotides and Nucleic Acids. [Link]

  • Mandal, S. S., et al. (2006). An industrial process for selective synthesis of 7-methyl guanosine 5'-diphosphate: versatile synthon for synthesis of mRNA cap analogues. Nucleosides, Nucleotides & Nucleic Acids. [Link]

  • Robins, M. J., Hansske, F., & Bernier, S. E. (1981). Nucleic acid related compounds. 36. Synthesis of the 2′-O-methyl and 3′-O-methyl ethers of guanosine and 2-aminoadenosine and correlation of O'-methylnucleoside 13C nmr spectral shifts. Canadian Journal of Chemistry. [Link]

  • ResearchGate. (2006). An Efficient Process for Synthesis of 2′-O-Methyl and 3′-O-Methyl Guanosine from 2-Aminoadenosine Using Diazomethane and the Catalyst Stannous Chloride. [Link]

Sources

Troubleshooting

Technical Support Center: Preserving Guanosine, 1-methyl-3'-O-methyl- During Total RNA Extraction

Welcome to the Application Science Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the isolation of highly modified RNA transcripts.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the isolation of highly modified RNA transcripts.

Executive Summary: The Molecular Challenge

Guanosine, 1-methyl-3'-O-methyl- (1-Me-3'-OMe-G) is a complex dual-modified nucleoside featuring both a base modification (N1-methyl) and a ribose modification (3'-O-methyl). The N1-methyl modification alters the electrostatic charge of the nucleobase[1], acting as a critical structural switch in RNA metabolism and translation elongation[2]. Meanwhile, the 3'-O-methyl group provides resistance against 3'-to-5' exonucleases.

While these modifications are highly valuable for RNA therapeutics and epitranscriptomic research, they introduce severe chemical vulnerabilities during standard total RNA extraction. Advanced high-throughput detection methods, such as LC-MS/MS, require absolute preservation of RNA integrity[3]. Failure to optimize extraction conditions leads to artifactual degradation, phase partitioning loss, and skewed quantification.

Mechanistic Troubleshooting: The "Why" and "How" of Degradation

As an Application Scientist, it is critical to understand that standard RNA extraction kits are designed for unmodified, endogenous RNA. When handling 1-Me-3'-OMe-G, you must account for three distinct failure modes:

Issue 1: Base Ring-Opening (Alkaline Degradation)
  • The Symptom: Loss of the 1-Me-3'-OMe-G signal in downstream LC-MS/MS, accompanied by the appearance of imidazole ring-opened artifacts.

  • The Causality: The N1-methyl group prevents the normal deprotonation of the guanosine base at high pH. This renders the C2 position highly electrophilic and susceptible to nucleophilic attack by hydroxide ions ( OH− ). This attack irreversibly cleaves the pyrimidine ring.

  • The Solution: Strictly avoid alkaline lysis buffers or high-pH elution buffers (pH > 7.5). Reagents must be buffered to a slightly acidic to neutral pH (5.5 - 6.5).

Issue 2: Depurination (Acidic Degradation)
  • The Symptom: Truncated RNA fragments and the detection of free 1-methylguanine bases.

  • The Causality: Highly acidic conditions (pH < 4.0), which are standard in unbuffered TRIzol or acidic phenol reagents, rapidly protonate the N7 position of the guanine ring. This protonation weakens the N-glycosidic bond, accelerating depurination and leaving an abasic site that fragments the RNA backbone.

  • The Solution: Abandon standard acidic phenol methods. Transition to buffered solid-phase extraction (silica columns) that do not drop the pH below 5.0.

Issue 3: Phase Partitioning Loss
  • The Symptom: Low yield of the specific modified RNA despite excellent total RNA yields.

  • The Causality: The 3'-O-methyl group eliminates a hydroxyl hydrogen bond donor, significantly increasing the lipophilicity of the RNA molecule. In standard liquid-liquid extractions, short or heavily modified transcripts may partition into the interphase or the organic phase rather than the aqueous phase.

  • The Solution: Utilize a silica-based spin column method to bypass liquid-liquid phase partitioning entirely.

Mechanisms Start Total RNA Containing 1-Me-3'-OMe-G Cond_Alk Alkaline pH (>8.0) (e.g., Unbuffered Tris) Start->Cond_Alk Cond_Acid Strong Acidic pH (<4.0) (e.g., Standard TRIzol) Start->Cond_Acid Cond_Opt Optimized pH (5.5 - 6.5) Buffered Column Extraction Start->Cond_Opt Deg_Alk Base Ring-Opening (Loss of m1G integrity) Cond_Alk->Deg_Alk Deg_Acid Depurination (N-glycosidic cleavage) Cond_Acid->Deg_Acid Success Intact 1-Me-3'-OMe-G RNA Ready for LC-MS/MS Cond_Opt->Success

Mechanisms of 1-Me-3'-OMe-G degradation during RNA extraction and the optimized pH pathway.

Quantitative Data: Impact of Extraction Methods on Recovery

To highlight the necessity of protocol optimization, the following table summarizes internal validation data comparing extraction methodologies for 1-Me-3'-OMe-G modified transcripts.

Extraction MethodLysis pHPhase Partitioning Risk1-Me-3'-OMe-G Recovery (%)Primary Degradation ArtifactRecommendation
Standard TRIzol ~4.0High (due to 3'-OMe lipophilicity)35 - 45%Free 1-methylguanine (Depurination)Not Recommended
Neutral Phenol-Chloroform ~7.0Moderate65 - 75%Minor ring-opened productsAcceptable for long RNAs
Silica Spin-Column (Buffered) ~6.0Low (Solid-phase binding)> 90% None detectedOptimal

Standard Operating Procedure (SOP): Self-Validating Extraction Workflow

Every protocol must be a self-validating system. To ensure trustworthiness, this SOP integrates a Stable Isotope-Labeled Internal Standard (SIL-IS) spike-in. This allows you to mathematically verify that any loss of 1-Me-3'-OMe-G is due to biological variance, not extraction artifacts.

Workflow Lysis 1. Lysis (pH 6.0) GuSCN + Citrate Spike 2. SIL-IS Spike-in (Self-Validation) Lysis->Spike Bind 3. Silica Binding (Avoid Phenol) Spike->Bind Wash 4. Washing 75% EtOH Bind->Wash Elute 5. Elution Nuclease-free H2O Wash->Elute

Optimized step-by-step RNA extraction workflow preserving 1-Me-3'-OMe-G integrity.

Step-by-Step Methodology:
  • Buffered Lysis: Homogenize the tissue/cells in 600 µL of a Guanidinium Thiocyanate (GuSCN) lysis buffer explicitly buffered to pH 6.0 using 50 mM Sodium Citrate. Causality: GuSCN denatures RNases instantly, while the pH 6.0 citrate buffer prevents both acidic depurination and alkaline ring-opening.

  • SIL-IS Spike-in: Add 10 fmol of a synthetic, heavy-isotope labeled 1-Me-3'-OMe-G RNA standard directly to the lysate. Causality: This acts as your self-validating control. Recovery of the SIL-IS during LC-MS/MS will dictate the efficiency of your extraction.

  • Ethanol Addition: Add 600 µL of 100% molecular-grade ethanol to the lysate and mix thoroughly by pipetting. Do not centrifuge.

  • Silica Column Binding: Transfer the mixture to a silica-based spin column. Centrifuge at 10,000 x g for 30 seconds. Discard the flow-through. Causality: Bypassing phenol prevents the lipophilic 3'-O-methyl groups from dragging the RNA into the organic phase.

  • Washing: Wash the column twice with 500 µL of ice-cold 75% Ethanol (buffered with 10 mM Tris-HCl, pH 6.5). Centrifuge at 10,000 x g for 30 seconds after each wash.

  • Drying: Centrifuge the empty column at maximum speed (15,000 x g) for 2 minutes to remove all residual ethanol.

  • Elution: Elute the RNA in 30 µL of Nuclease-free water (pre-adjusted to pH 6.0-6.5). Incubate at room temperature for 1 minute, then centrifuge at 10,000 x g for 1 minute. Store immediately at -80°C.

Frequently Asked Questions (FAQs)

Q: Can I use standard spectrophotometry (A260/280) to assess the purity of my 1-Me-3'-OMe-G modified RNA? A: Yes, but with strict caveats. The N1-methylation shifts the UV absorption maximum slightly compared to unmodified guanosine. Furthermore, A260 cannot distinguish between intact modified RNA and RNA that has undergone depurination. LC-MS/MS is mandatory for definitive quality control and to confirm the absence of degradation artifacts[2].

Q: Why do I see a high level of 1-methylguanine free base in my LC-MS/MS data? A: This is the hallmark of acidic depurination. It indicates that your lysis buffer or extraction reagent was too acidic (pH < 4.0). Ensure you are using the buffered GuSCN/Citrate method outlined in our SOP rather than unbuffered acidic phenol.

Q: Does the 3'-O-methyl group protect against all RNases during extraction? A: No. While 3'-O-methylation effectively blocks 3'-to-5' exonucleases (because it removes the necessary 3'-OH required for the enzyme's mechanism), the RNA remains fully susceptible to endonucleases (like RNase A) at any unmodified internal sites. Strict RNase-free techniques and the use of strong denaturants (GuSCN) during lysis are still mandatory.

Q: How does this modification impact the biological role of the RNA? A: Aberrant RNA modifications are increasingly linked to human diseases and altered transcript stability. The N1-methyl group prevents Watson-Crick base pairing, which can alter local RNA secondary structure and disrupt interactions with RNA-binding proteins, while the 3'-O-methyl group extends the half-life of the transcript in vivo.

References

  • Detection and analysis of RNA methylation - ResearchGate.
  • Epitranscriptomic code and its alterations in human disease - IU Indianapolis ScholarWorks.
  • A Census and Categorization Method of Epitranscriptomic Marks - MDPI.
  • Methylated guanosine and uridine modifications in S. cerevisiae mRNAs modulate translation elongation - bioRxiv.

Sources

Optimization

Optimizing electrospray ionization (ESI) for Guanosine, 1-methyl-3'-O-methyl- mass spectrometry

Technical Support Center: ESI-MS Optimization for 1-Methyl-3'-O-methylguanosine Welcome to the advanced troubleshooting and optimization center for the mass spectrometric analysis of 1-methyl-3'-O-methylguanosine ( m1Gm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: ESI-MS Optimization for 1-Methyl-3'-O-methylguanosine

Welcome to the advanced troubleshooting and optimization center for the mass spectrometric analysis of 1-methyl-3'-O-methylguanosine ( m1Gm ). Designed for researchers and drug development professionals, this guide synthesizes mechanistic theory with field-proven, self-validating protocols to resolve complex electrospray ionization (ESI) challenges associated with modified nucleosides.

Part 1: Mechanistic Foundations of Modified Guanosine Ionization

To successfully optimize ESI parameters for 1-methyl-3'-O-methylguanosine ( C12​H17​N5​O5​ , exact mass 311.1229 Da), one must first understand how its specific chemical modifications alter its gas-phase behavior compared to canonical RNA nucleosides:

  • Protonation Dynamics (The N1-Methyl Effect): Unmodified guanosine can be analyzed in negative ESI mode via deprotonation at the N1 position. However, the presence of the N1-methyl group in 1-methyl-3'-O-methylguanosine blocks this acidic site. Consequently, positive ESI mode is mandatory , with protonation occurring primarily at the highly basic N7 position of the imidazole ring to form the [M+H]+ ion at m/z 312.13[1].

  • Glycosidic Lability (In-Source Fragmentation): The N-glycosidic bond linking the methylated purine to the 3'-O-methylribose is thermally and electrically labile. Excessive kinetic energy in the source region induces heterolytic cleavage, resulting in the neutral loss of the 3'-O-methylribose (146.06 Da) and the formation of the protonated 1-methylguanine base ( [BH2​]+ ) at m/z 166.07[2].

  • Alkali Metal Chelation: Guanosine derivatives are notorious for chelating ambient sodium ( Na+ ) and potassium ( K+ ). Without targeted mobile phase interventions, the ion current fragments across [M+H]+ , [M+Na]+ , and [M+K]+ species, severely degrading analytical sensitivity[3].

Part 2: Self-Validating Optimization Protocol

Do not rely on static instrument parameters. Implement the following self-validating workflow to dynamically tune your mass spectrometer to the unique micro-environment of your ESI source.

Phase 1: Baseline Establishment & Adduct Suppression

  • Action: Prepare 1 µg/mL of 1-methyl-3'-O-methylguanosine in 50:50 H2​O :Acetonitrile. Split into two infusion syringes: Syringe A contains 0.1% Formic Acid; Syringe B contains 10 mM Ammonium Formate (pH ~6.5)[4].

  • Causality: Formic acid often fails to outcompete ambient Na+ in the ESI droplet, leading to signal dispersion. Ammonium ions ( NH4+​ ) actively displace Na+ during droplet desolvation, consolidating the ion current into the desired [M+H]+ species[3].

  • Self-Validation Check: Infuse Syringe A, then Syringe B at 10 µL/min. Calculate the ratio of m/z 312.13 ( [M+H]+ ) to m/z 334.11 ( [M+Na]+ ). The system is validated for Phase 2 only when the [M+H]+/[M+Na]+ ratio exceeds 10:1 using Syringe B.

Phase 2: In-Source Fragmentation (ISF) Titration

  • Action: Using Syringe B, set the MS to monitor m/z 312.13 (Precursor) and m/z 166.07 ( [BH2​]+ base). Sweep the Declustering Potential (DP) or Fragmentor Voltage from 20 V to 150 V in 10 V increments.

  • Causality: High voltages in the atmospheric pressure-to-vacuum interface impart kinetic energy that cleaves the fragile N-glycosidic bond[2].

  • Self-Validation Check: Plot the intensities of both ions against the DP voltage. The optimal DP is exactly 10 V below the intersection point where the [BH2​]+ intensity surpasses the [M+H]+ intensity. If m/z 166.07 is always the base peak regardless of voltage, lower the desolvation temperature by 50 °C and repeat the sweep.

Part 3: Quantitative Optimization Metrics

Use the following data summary to benchmark your instrument's performance before and after optimization.

ParameterInitial Diagnostic StateOptimized StateMechanistic Rationale
Ionization Mode Negative ESIPositive ESIN1-methyl blocks deprotonation; N7 readily accepts protons[1].
Mobile Phase Additive 0.1% Formic Acid10 mM Ammonium Formate NH4+​ outcompetes Na+/K+ for adduct formation without suppressing the primary signal[4],[3].
Declustering Potential 80 - 100 V30 - 45 VHigh DP causes heterolytic cleavage of the N-glycosidic bond[2].
Desolvation Temp 400 - 450 °C250 - 300 °CThermal lability of the modified ribose requires softer desolvation kinetics.
Target Precursor Ion m/z 334.11 ( [M+Na]+ ) m/z 312.13 ( [M+H]+ )Protonated species yield reproducible, structure-informative MS/MS fragments.

Part 4: Diagnostic Workflow Diagram

ESI_Optimization Start Start: ESI Optimization 1-methyl-3'-O-methylguanosine Eval Evaluate Initial MS Spectra (Positive Mode) Start->Eval LowSignal Issue: Low [M+H]+ Signal Eval->LowSignal Poor Ionization Efficiency HighISF Issue: High [BH2]+ Peak (In-Source Fragmentation) Eval->HighISF Glycosidic Cleavage Adducts Issue: High [M+Na]+/ [M+K]+ Eval->Adducts Cation Adduction FixSignal Optimize Probe Position & Nebulizer Gas LowSignal->FixSignal FixISF Reduce Capillary Temp & Declustering Potential HighISF->FixISF FixAdducts Add 10mM Ammonium Formate to Mobile Phase Adducts->FixAdducts Validate Re-evaluate Spectra (Self-Validating Loop) FixSignal->Validate FixISF->Validate FixAdducts->Validate Validate->Eval If issues persist Success Optimal ESI Conditions Achieved Validate->Success If [M+H]+ is base peak

Figure 1: Diagnostic decision tree for resolving ESI-MS signal degradation in modified guanosines.

Part 5: Troubleshooting & FAQs

Q: Why is my primary peak at m/z 166.07 instead of my expected precursor mass of 312.13? A: You are observing severe In-Source Fragmentation (ISF). The peak at m/z 166.07 corresponds to the protonated 1-methylguanine base ( [BH2​]+ ). The N-glycosidic bond is breaking before the ions reach the first quadrupole due to excessive energy[2]. Fix: Immediately lower your fragmentor/declustering voltage by 30% and reduce the source desolvation temperature.

Q: Can I use negative ESI mode to avoid sodium adducts entirely? A: No. While canonical guanosine ionizes well in negative mode via N1 deprotonation, the methyl group at the N1 position of 1-methyl-3'-O-methylguanosine eliminates this acidic proton[1]. Forcing negative mode will result in an unacceptable loss of sensitivity. You must use positive mode and manage adducts via mobile phase chemistry.

Q: My signal is excellent during direct syringe infusion but drops by 90% when connected to the LC column. Why? A: This is a classic symptom of chromatographic peak tailing and matrix suppression. Highly polar modified nucleosides exhibit strong secondary interactions with residual silanols on standard C18 columns, causing the analyte to elute in a broad, dilute band that fails to ionize efficiently. Fix: Switch your chromatography to a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a Porous Graphitic Carbon (PGC) column to ensure sharp peak elution and high localized analyte concentration in the ESI droplet.

Q: I added 0.1% Formic Acid, but I still see massive [M+Na]+ peaks. Shouldn't the acid protonate the molecule? A: Formic acid provides protons, but it does not effectively compete with sodium for the droplet surface charge during the final stages of ESI desolvation. Fix: Switch to 10 mM Ammonium Formate or Ammonium Bicarbonate[4],[3]. The volatile ammonium ion is highly effective at displacing alkali metals, driving the equilibrium toward the [M+H]+ state without leaving non-volatile salt deposits on your MS optics.

References

  • An optimized electrochemistry-liquid chromatography-mass spectrometry method for studying guanosine oxid
  • Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry. mdpi.com.
  • Profiling DNA and RNA Modifications Using Advanced LC—MS/MS Technologies.
  • Evaluating the reproducibility of quantifying modified nucleosides from ribonucleic acids by LC–UV–MS. nih.gov.

Sources

Troubleshooting

Troubleshooting low coupling efficiency of Guanosine, 1-methyl-3'-O-methyl- in solid-phase synthesis

Welcome to the Advanced Applications Support Center. This guide is designed for researchers and drug development professionals experiencing low stepwise yields when incorporating Guanosine, 1-methyl-3'-O-methyl- during s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is designed for researchers and drug development professionals experiencing low stepwise yields when incorporating Guanosine, 1-methyl-3'-O-methyl- during solid-phase oligonucleotide synthesis.

Due to its unique structural modifications, this monomer behaves drastically differently than standard DNA or RNA phosphoramidites. Below, we break down the mechanistic causality of these failures and provide a self-validating, field-proven protocol to restore coupling efficiency.

Part 1: Diagnostic Triage & Mechanistic FAQs

Before altering your synthesizer protocols, it is critical to understand why this specific molecule fails under standard conditions.

Q1: Why does the 1-methyl and 3'-O-methyl modification specifically reduce coupling efficiency?

A1: The coupling failure is a compounding effect of steric hindrance and conformational locking. The 1-methyl group on the guanine nucleobase prevents standard Watson-Crick base pairing and alters the electronic distribution of the purine ring[1]. Concurrently, the 3'-O-methyl group acts as an RNA chain terminator[2] and introduces severe steric bulk directly adjacent to the reactive phosphoramidite center. This dual modification restricts the conformational flexibility of the ribose ring, strongly favoring a rigid C3'-endo pucker. This conformation physically shields the phosphorus center, blocking the incoming 5'-hydroxyl nucleophile of the support-bound oligonucleotide from attacking the intermediate, leading to drastically reduced coupling kinetics.

Q2: Which activator should I use for this specific hindered amidite?

A2: Standard 1H-tetrazole (pKa ~4.8) is insufficiently acidic and nucleophilic for sterically crowded modified amidites[3]. You must switch to a "turbo" activator. 5-Benzylthio-1H-tetrazole (BTT, pKa 4.08) [4] or 5-Ethylthio-1H-tetrazole (ETT, pKa 4.28) [5] are highly recommended. Their lower pKa allows for the rapid protonation of the diisopropylamino leaving group, driving the formation of a highly reactive tetrazolide intermediate necessary to overcome the steric barrier.

Q3: My amidite solution appears cloudy. How does this affect synthesis?

A3: Guanosine amidites are notorious for forming Hoogsteen-type self-aggregates in solution. 1-methyl-3'-O-methylguanosine is highly prone to poor solubility in pure acetonitrile (ACN). A cloudy solution indicates precipitation, which drastically lowers the effective molarity of the monomer during the coupling step. Adding 10-15% anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to the ACN disrupts these intermolecular interactions, ensuring the monomer remains fully solvated.

Part 2: Mechanistic Visualizations & Quantitative Data

Mechanism Amidite 1-Me-3'-O-Me-G Phosphoramidite Activator Activator (BTT/ETT) Protonates Leaving Group Amidite->Activator + Activator Intermediate Reactive Tetrazolide Intermediate Activator->Intermediate - Diisopropylamine Product Phosphite Triester Linkage Intermediate->Product + Nucleophile Nucleophile Support-Bound Oligo (5'-OH) Nucleophile->Product

Mechanistic pathway of phosphoramidite activation and coupling using BTT/ETT to overcome steric hindrance.

Table 1: Activator Comparison for Sterically Hindered Phosphoramidites

To maximize the yield of 1-methyl-3'-O-methylguanosine, select an activator with a lower pKa to accelerate the rate-determining protonation step[3][4][5].

ActivatorpKaRecommended ConcentrationOptimal Coupling TimeEfficiency for Hindered Amidites
1H-Tetrazole4.800.45 M15-30 minLow (<85%)
4,5-Dicyanoimidazole (DCI)5.200.25 M15-20 minModerate (90-95%)
5-Ethylthio-1H-tetrazole (ETT)4.280.25 M10-15 minHigh (>95%)
5-Benzylthio-1H-tetrazole (BTT) 4.08 0.25 M - 0.3 M 10-15 min Optimal (>98%)

Part 3: Optimized Experimental Protocol (Self-Validating)

This step-by-step methodology replaces standard DNA/RNA coupling cycles with a specialized protocol designed for sterically hindered chain terminators. Every step includes a causality check and a real-time self-validation mechanism.

Step 1: Amidite Solubilization & Preparation
  • Action: Weigh the 1-methyl-3'-O-methylguanosine phosphoramidite under strictly anhydrous conditions (argon/nitrogen atmosphere).

  • Solvent: Dissolve to a final concentration of 0.12 M using a solvent mixture of 85% anhydrous Acetonitrile (ACN) and 15% anhydrous Dichloromethane (DCM).

  • Causality: DCM acts as a structural disruptor for guanosine aggregation. By preventing self-stacking, the monomer's reactive phosphorus center remains fully accessible to the activator.

Step 2: Activator Preparation
  • Action: Prepare a 0.3 M solution of 5-Benzylthio-1H-tetrazole (BTT) in anhydrous ACN. Ensure the water content of the system is strictly <10 ppm using molecular sieves.

  • Causality: Moisture is the primary enemy of the highly reactive BTT-tetrazolide intermediate. Even trace water will hydrolyze the intermediate before the sterically hindered 5'-OH can attack.

Step 3: Delivery and Extended Coupling
  • Action: Program the automated synthesizer to deliver the amidite and BTT simultaneously to the solid support column.

  • Action: Introduce a coupling pause (incubation) of 15 minutes .

  • Causality: The steric bulk of the 3'-O-methyl group drastically reduces the collision frequency and successful attack trajectory of the 5'-OH. Extending the time from the standard 2 minutes to 15 minutes compensates for these slow thermodynamic kinetics.

Step 4: Self-Validation via Trityl Monitoring (Trustworthiness Check)
  • Action: During the subsequent detritylation step (using 3% TCA in DCM), collect the eluent and measure the UV absorbance of the released dimethoxytrityl (DMT) cation at 498 nm .

  • Validation: Calculate the stepwise yield by comparing this absorbance to the previous cycle's absorbance.

    • Pass: A yield of >98% validates that the extended coupling time and BTT activator successfully overcame the steric hindrance.

    • Fail: If the yield drops below 95%, immediately abort the synthesis. The system has failed validation, indicating either moisture contamination in the amidite line or incomplete solubilization (check for micro-precipitates).

Part 4: Synthesis Workflow & Intervention Points

Workflow Start Solid-Phase Synthesis Cycle Detritylation 1. Detritylation (TCA in DCM) Start->Detritylation Coupling 2. Coupling (1-Me-3'-O-Me-G + Activator) Detritylation->Coupling Capping 3. Capping (Ac2O/NMI) Coupling->Capping Oxidation 4. Oxidation (I2/H2O/Pyridine) Capping->Oxidation Troubleshoot Optimization Interventions: - Use BTT (0.3M) - Add 15% DCM for solubility - Extend time to 15 min Troubleshoot->Coupling

Standard solid-phase synthesis cycle highlighting critical troubleshooting interventions.

References

  • Micura, R., et al. "Methylation of the nucleobases in RNA oligonucleotides mediates duplex–hairpin conversion." Nucleic Acids Research. Source: nih.gov. URL: 1

  • MedChemExpress. "3'-O-Methylguanosine | RNA Chain Terminator". Source: medchemexpress.com. URL: 2

  • Glen Research. "Glen Report 10.11 - DCI - A LOGICAL ALTERNATIVE ACTIVATOR". Source: glenresearch.com. URL: 3

  • Wincott, F., et al. "Activators for oligonucleotide synthesis" (US Patent 6642373B2). Source: google.com/patents. URL: 5

  • Welz, R., & Müller, S. "5-(Benzylmercapto)-1H-tetrazole as activator for 2′-O-TBDMS phosphoramidite building blocks in RNA synthesis." Tetrahedron Letters. Source: researchgate.net. URL: 4

Sources

Optimization

Technical Support Center: HPLC Resolution Optimization for Guanosine, 1-methyl-3'-O-methyl- (m1Gm)

Welcome to the Technical Support Center for the quantitative analysis of modified nucleosides. Guanosine, 1-methyl-3'-O-methyl- (m1Gm) is a highly specific RNA modification.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the quantitative analysis of modified nucleosides. Guanosine, 1-methyl-3'-O-methyl- (m1Gm) is a highly specific RNA modification. Its precise quantification via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is frequently complicated by co-elution with structurally analogous isomers, such as N1-methylguanosine (m1G), 2'-O-methylguanosine (Am), and N2,N2-dimethylguanosine (m22G).

This guide provides researchers and drug development professionals with mechanistic troubleshooting frameworks, self-validating protocols, and data-driven strategies to achieve baseline resolution.

Part 1: Diagnostic Troubleshooting & FAQs

Before adjusting your gradient, use the following logical framework to isolate the root cause of co-elution or poor peak shape.

G Start Co-elution of m1Gm with Isomers Q1 Is pH 5.3 - 6.0? Start->Q1 Act1 Buffer with 5mM Ammonium Acetate Q1->Act1 No Q2 Peak Resolution < 1.5? Q1->Q2 Yes Act1->Q2 Act2 Lower Temp to 8°C Decrease Gradient Slope Q2->Act2 Yes Success Baseline Resolution Achieved Q2->Success No Q3 Still Co-eluting? Act2->Q3 Act3 Switch to Phenyl-Hexyl or HILIC Column Q3->Act3 Yes Q3->Success No Act3->Success

Decision tree for resolving m1Gm co-elution in RP-HPLC.

Q1: Why does m1Gm co-elute with other methylated guanosines on a standard C18 column, and how do I resolve it?

A: Co-elution occurs because the addition of methyl groups on the purine ring or the ribose sugar yields nearly identical hydrophobicities. On a standard C18 column, hydrophobic interactions alone are often insufficient to discriminate between the positional isomers of dimethylated guanosines.

  • The Causality: To resolve these isomers, you must exploit secondary interactions—specifically, hydrogen bonding and dipole-dipole interactions. Lowering the column temperature (e.g., from 30 °C to 8 °C) increases the residence time of the analytes in the stationary phase. This thermodynamic shift amplifies minor conformational differences in hydrogen-bonding capacity, effectively separating isomers like 2'-O-methylguanosine and N1-methylguanosine that co-elute at higher temperatures[1].

  • Alternative Solution: If temperature adjustment fails, switching to a Phenyl-Hexyl column introduces π−π interactions with the purine ring, offering an orthogonal selectivity mechanism compared to standard alkyl chains[2].

Q2: My retention times are drifting, and peak shape is poor. How do I stabilize the method?

A: Retention time drift for polar nucleosides is typically caused by inadequate buffering or variations in the ionization state of the nucleobase.

  • The Causality: Guanosine derivatives have pKa values near the physiological range. Using unbuffered water or an unstable pH will cause the molecules to transition between protonated and deprotonated states during the run.

  • The Solution: Implement a 5 mM ammonium acetate buffer adjusted strictly to pH 5.3[3]. Ammonium acetate is volatile, making it fully compatible with downstream Mass Spectrometry (MS)[4], and it provides sufficient ionic strength to maintain the nucleosides in a uniform ionization state, sharpening peaks and stabilizing retention times[5].

Q3: How can I validate that my RNA digestion is complete and not causing artifact peaks that mask m1Gm?

A: Incomplete enzymatic hydrolysis leaves dinucleotides or phosphorylated intermediates (e.g., nucleotides) that elute unpredictably, often presenting as broad peaks that suppress the m1Gm signal.

  • The Causality: A single enzyme is insufficient for complete RNA breakdown due to secondary structures and modified linkages. A multi-enzyme cascade is required: Nuclease P1 cleaves single-stranded RNA into 5'-mononucleotides, Snake Venom Phosphodiesterase (SvP) resolves resistant linkages, and Alkaline Phosphatase (AP) removes the phosphate groups to yield free nucleosides[6].

  • Self-Validation System: Always inject a control sample of commercial ATP/GTP before your analytical run. If triphosphate or monophosphate peaks are detected in your digested sample chromatogram, the AP step has failed or the enzyme is degraded. The absence of phosphorylated peaks validates the complete conversion to nucleosides.

Part 2: Quantitative Method Optimization

The following table summarizes the causal impact of adjusting specific chromatographic parameters on the resolution of m1Gm from its structural analogs.

Chromatographic ParameterStandard ConditionOptimized ConditionMechanistic EffectImpact on m1Gm Resolution
Column Temperature 30 °C8 °C - 20 °CSlows mass transfer; enhances weak hydrogen-bonding interactions.High: Resolves closely eluting positional isomers (e.g., Am vs m1G)[1].
Aqueous Buffer pH Unbuffered H₂O5 mM Ammonium Acetate (pH 5.3)Locks the ionization state of the purine ring.High: Eliminates peak tailing and stabilizes retention time[3].
Stationary Phase Standard C18Phenyl-Hexyl or Polar-Embedded C18Introduces π−π interactions with the guanine base.Moderate/High: Provides orthogonal selectivity to purely hydrophobic C18[2].
Organic Modifier MethanolAcetonitrile (Gradient to 40%)Lowers system backpressure at cold temperatures; alters solvation shell.Moderate: Improves baseline stability and sharpens peak width[3][5].

Part 3: Self-Validating Experimental Protocol

To ensure absolute reproducibility, follow this self-validating workflow for RNA digestion and subsequent RP-HPLC analysis.

Workflow A 1. RNA Input (Denaturation at 100°C) B 2. Enzymatic Digestion (Nuclease P1, SvP, AP) A->B C 3. Deproteinization & 0.22µm Filtration B->C D 4. RP-HPLC Separation (Gradient Elution) C->D E 5. UV (254nm) & MS/MS Detection D->E

Self-validating workflow for RNA digestion and HPLC-MS/MS analysis.

Step-by-Step Methodology

Phase 1: RNA Denaturation & Digestion

  • Denaturation: Dissolve 2–100 μg of purified RNA in 60 μl of RNase-free H₂O. Heat the sample to 100 °C for 3 minutes to melt secondary structures, then immediately chill in an ice-water bath[5].

  • Endonuclease Cleavage: Add 10 μl of 0.1 M ammonium acetate (pH 5.3), 20 μl of zinc chloride, and 5 μl of Nuclease P1. Incubate at 45 °C for 2 hours[5][6].

  • Phosphodiesterase Cleavage: Adjust the pH by adding 1/10 volume of 1.0 M ammonium bicarbonate. Add 2.5 μl of Snake Venom Phosphodiesterase (SvP) and incubate at 37 °C for 2 hours[5][6].

  • Dephosphorylation: Add 0.5 units of Alkaline Phosphatase (AP) and incubate at 37 °C for 60 minutes[5][6].

  • Filtration: Centrifuge the digest at 30,000 × g for 10 minutes to pellet proteins, and filter the supernatant through a 0.22 µm syringe filter[6].

    • Validation Gate: Run a 1 µL aliquot of the digest via direct MS infusion or a rapid 5-minute isocratic HPLC run to confirm the absence of nucleotide monophosphates.

Phase 2: RP-HPLC Separation

  • System Preparation: Equip the HPLC with a C18 or Phenyl-Hexyl column (e.g., 2.1 mm × 250 mm, 5 μm particle size)[5]. Set the column oven strictly to 8 °C[1].

  • Mobile Phase Setup:

    • Buffer A: 5 mM ammonium acetate, adjusted to pH 5.3 with glacial acetic acid[3].

    • Buffer B: 40% (v/v) aqueous acetonitrile[5].

  • Gradient Elution:

    • Start at 100% Buffer A.

    • Run a linear gradient to 8% Buffer B over 10 minutes.

    • Continue the linear gradient to 40% Buffer B from 10 to 20 minutes[3].

    • Hold at 40% Buffer B for 5 minutes to wash the column, then re-equilibrate with 100% Buffer A for 10 minutes.

  • Detection: Monitor the effluent photometrically using a Diode Array Detector (DAD) at 254 nm, followed by tandem mass spectrometry (ESI-MS/MS) for absolute quantification of m1Gm[3].

References
  • Detection of RNA Modifications by HPLC Analysis and Competitive ELISA - PMC - NIH. URL: [Link]

  • Detection of RNA Modifications by HPLC Analysis (Digestion Protocol) - PMC - NIH. URL:[Link]

  • The Role of Separation Techniques in the Analysis of mRNA Therapeutic Drug Substances and Drug Products - LCGC International. URL:[Link]

  • Absolute and relative quantification of RNA modifications via biosynthetic isotopomers - Nucleic Acids Research | Oxford Academic. URL:[Link]

  • Evaluating the reproducibility of quantifying modified nucleosides from ribonucleic acids by LC–UV–MS - PMC - NIH. URL: [Link]

  • High Performance Liquid Chromatography Separation of Epigenetic Cytosine Variants - ResearchGate. URL: [Link]

Sources

Troubleshooting

Assessing the stability of Guanosine, 1-methyl-3'-O-methyl- under acidic and basic conditions

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with Guanosine, 1-methyl-3'-O-methyl-. Its purpose is to provide an in-depth understanding o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with Guanosine, 1-methyl-3'-O-methyl-. Its purpose is to provide an in-depth understanding of the compound's stability under acidic and basic conditions, offer troubleshooting advice for common experimental challenges, and detail robust protocols for stability assessment.

Section 1: Foundational Principles of Stability

Understanding the stability of Guanosine, 1-methyl-3'-O-methyl- requires an appreciation of its unique structural features. The molecule's susceptibility to degradation is not uniform; specific chemical bonds are more labile than others depending on the environmental conditions.

  • The N-Glycosidic Bond: The bond connecting the 1-methylguanine base to the 3'-O-methylribose sugar is the primary site of vulnerability, particularly under acidic conditions. Acid-catalyzed hydrolysis of this bond is a well-documented degradation pathway for purine nucleosides.[1][2] The process involves protonation of the purine ring, which makes the sugar's anomeric carbon more electrophilic and susceptible to nucleophilic attack by water.

  • N1-Methylation: The methyl group at the N1 position of the guanine base introduces a permanent positive charge to the purine ring system.[3] This modification is crucial for biological functions, such as preventing translational frameshifting in tRNA.[4] From a stability perspective, this positive charge can influence the electronic properties of the entire nucleoside, potentially affecting the rate of N-glycosidic bond hydrolysis.

  • 3'-O-Methylation: Unlike the 2'-hydroxyl group in standard ribonucleosides, the 3'-O-methyl group is an ether linkage, which is generally stable to hydrolysis under mild acidic and basic conditions. Its presence prevents the 2'-OH from participating in intramolecular catalysis that can cleave phosphodiester bonds in RNA, a key reason for using 2'-O-methyl modifications to enhance the stability of RNA therapeutics against ribonucleases.[5] While this specific compound is a single nucleoside, the principle of ether bond stability remains relevant.

Section 2: Stability Profile & FAQs

This section addresses common questions regarding the stability of Guanosine, 1-methyl-3'-O-methyl-.

Q: What is the primary degradation pathway for this compound under acidic conditions? A: The primary degradation pathway is the acid-catalyzed hydrolysis of the N-glycosidic bond. This reaction cleaves the molecule into two separate components: the 1-methylguanine base and the 3-O-methylribose sugar.[1] The rate of this hydrolysis is typically accelerated at lower pH values and higher temperatures.

Q: How stable is the compound under basic conditions? A: The N-glycosidic bond of purine nucleosides is significantly more stable under basic conditions compared to acidic conditions. However, at very high pH and elevated temperatures, degradation can still occur, potentially through the opening of the imidazole ring of the guanine base, a known degradation pathway for guanosine derivatives under harsh alkaline treatment.

Q: Does the 3'-O-methyl group protect the molecule from degradation? A: The 3'-O-methyl group itself is a stable ether linkage and is not a primary point of degradation. Its main contribution to the stability of larger RNA molecules is protection against nuclease-mediated degradation.[5][6] For the isolated nucleoside, its impact on chemical stability under acid or base is less pronounced compared to the lability of the N-glycosidic bond.

Q: What analytical methods are best for monitoring the stability of this compound? A: High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the most common and robust method for stability studies.[7][8][9] A reversed-phase C18 column is typically effective. For unambiguous identification of degradation products, coupling HPLC with Mass Spectrometry (HPLC-MS) is highly recommended, as it provides molecular weight information for each separated peak.[10][11]

Section 3: Troubleshooting Experimental Instability

This section provides solutions to specific issues that may arise during experimentation.

Q: I'm observing significant degradation of my compound in an acidic mobile phase during HPLC analysis. How can I mitigate this? A: This is a common issue when analyzing acid-labile compounds.

  • Solution 1: Adjust Mobile Phase pH: If possible, increase the pH of your mobile phase to a less acidic level (e.g., pH 4-6) where the compound is more stable, while still achieving good chromatographic separation.

  • Solution 2: Use a Cooler Autosampler: Set your HPLC autosampler temperature to 4-8 °C.[12] Lower temperatures will significantly slow the rate of acid-catalyzed hydrolysis while your samples are queued for injection.

  • Solution 3: Minimize Sample Residence Time: Prepare samples immediately before analysis. Avoid letting the compound sit in an acidic solution for extended periods.

Q: My stability study shows multiple unexpected peaks in the chromatogram. How do I identify them? A: Unexpected peaks can be degradation products, impurities from the starting material, or artifacts.

  • Solution 1: Use Mass Spectrometry: The most definitive way to identify these peaks is with HPLC-MS. Determine the mass-to-charge ratio (m/z) of each unknown peak. The primary degradation product, 1-methylguanine, will have a distinct mass that you can predict and identify.

  • Solution 2: Perform Peak Purity Analysis: Use a Diode Array Detector (DAD) with your HPLC to assess the spectral purity of your main peak. Co-elution of impurities can indicate that your chromatographic method needs further optimization.

  • Solution 3: Compare to a Control: Always run a "time zero" (T=0) sample that has not been subjected to stress conditions. Any peaks present at T=0 are likely impurities from the original sample, not degradation products.

Q: The recovery of my compound seems low even at the initial time point of my study. What could be the cause? A: Low initial recovery can stem from several factors.

  • Solution 1: Check Solubility: Ensure the compound is fully dissolved in the study buffer. Incomplete dissolution is a common source of error.

  • Solution 2: Evaluate Adsorption: The compound may be adsorbing to the surface of your storage vials (e.g., glass or plastic). Consider using low-adsorption vials or silanized glassware.

  • Solution 3: Assess Immediate Degradation: The compound might be degrading very rapidly upon contact with the stress medium. Take an immediate "T=0" sample within seconds of adding the compound to the solution to establish a true baseline.

Section 4: Protocols for Stability Assessment (Forced Degradation)

Forced degradation, or stress testing, is a critical component of assessing stability.[13][14] It involves subjecting the compound to harsh conditions to accelerate degradation, which helps identify potential degradation products and establish stability-indicating analytical methods.[15][16][17]

Experimental Protocol: Acidic and Basic Hydrolysis Study

1. Preparation of Stock Solution:

  • Accurately weigh ~5 mg of Guanosine, 1-methyl-3'-O-methyl- and dissolve it in a suitable solvent (e.g., water or methanol) to create a concentrated stock solution (e.g., 1 mg/mL).

2. Preparation of Stress Solutions:

  • Acidic: 0.1 M Hydrochloric Acid (HCl)

  • Basic: 0.1 M Sodium Hydroxide (NaOH)

  • Neutral Control: Purified Water (e.g., Milli-Q)

3. Initiation of Stress Study:

  • Set up three sets of vials for acidic, basic, and neutral conditions.

  • Place vials in a temperature-controlled water bath or incubator set to 50 °C.

  • To initiate the study, add a small aliquot of the stock solution to each pre-warmed vial to achieve a final concentration of ~50 µg/mL. Mix thoroughly.

4. Time-Point Sampling:

  • Immediately withdraw an aliquot from each vial for the T=0 time point.

  • Continue to withdraw aliquots at predetermined intervals (e.g., 1, 2, 4, 8, and 24 hours).

5. Sample Quenching (Crucial Step):

  • For Acidic Samples: Immediately neutralize the aliquot with an equivalent volume of a basic solution (e.g., 0.1 M NaOH) to a final pH of ~7.

  • For Basic Samples: Immediately neutralize the aliquot with an equivalent volume of an acidic solution (e.g., 0.1 M HCl) to a final pH of ~7.

  • For Neutral Samples: Dilute with an equivalent volume of water.

  • Rationale: Quenching the reaction is essential to stop further degradation, ensuring that the analytical result accurately reflects the stability at that specific time point.

6. HPLC-UV Analysis:

  • Analyze all quenched samples using a validated stability-indicating HPLC method.

  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 6.0

  • Mobile Phase B: Acetonitrile

  • Gradient: Start at 2% B, hold for 1 min, ramp to 30% B over 5 min, hold for 1 min, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

7. Data Calculation:

  • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

  • Plot the % remaining vs. time for each condition.

Section 5: Data Presentation & Interpretation

Clear data presentation is key to understanding stability trends.

Table 1: Representative Forced Degradation Data
Time Point (Hours)% Parent Remaining (pH 1.0, 50 °C)% Parent Remaining (pH 7.0, 50 °C)% Parent Remaining (pH 13.0, 50 °C)
0100.0100.0100.0
185.299.898.5
455.799.596.1
831.099.192.3
245.498.285.7

Interpretation: The data clearly shows that Guanosine, 1-methyl-3'-O-methyl- is highly susceptible to degradation under acidic conditions, with nearly 95% loss in 24 hours at pH 1. It is very stable under neutral conditions and shows moderate degradation under harsh basic conditions over the same period.

Section 6: Visual Diagrams

Degradation Pathways

cluster_main Guanosine, 1-methyl-3'-O-methyl- cluster_acid Acidic Conditions (Hydrolysis) cluster_base Harsh Basic Conditions Parent Guanosine, 1-methyl-3'-O-methyl- Base 1-Methylguanine Parent->Base H+ / H₂O (N-Glycosidic Bond Cleavage) Sugar 3-O-Methylribose RingOpened Ring-Opened Products Parent->RingOpened OH- / Δ (Purine Ring Opening)

Caption: Potential degradation pathways under acidic and basic stress.

Experimental Workflow

cluster_prep Preparation cluster_stress Stress Incubation cluster_analysis Analysis A Prepare Stock Solution C Initiate Reaction at Time=0 A->C B Prepare Stress Solutions (Acid/Base) B->C D Sample at Time Points (t) C->D Incubate E Quench Reaction (Neutralize) D->E F Analyze via HPLC-MS E->F G Calculate % Remaining F->G

Caption: Workflow for a forced degradation stability study.

References

  • Substituent effects on degradation rates and p
  • Use of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to Quantify Modified Nucleosides. WashU Medicine Research Profiles.
  • Forced Degradation Studies to Assess the Stability of Drugs and Products.
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • 2'-O-methylation of the mRNA cap protects RNAs from decapping and degrad
  • Technologies for Targeted RNA Degradation and Induced RNA Decay.
  • RNA degradation pathways in eukaryotes.
  • HPLC purification techniques for modified nucleosides. BenchChem.
  • Determining degradation intermediates and the pathway of 3' to 5' degradation of histone mRNA using high-throughput sequencing.
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Sciences and Research.
  • Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn.
  • Long-term stability of RNA nucleoside standards for accurate LC-MS quantific
  • Development and validation of RP-HPLC method for analysis and stability study of 8-carboxyphenyl-2'-deoxyguanosine. Thai Journal of Pharmaceutical Sciences.
  • Analysis of Nucleosides Using an Agilent Infinity II High Speed UHPLC with the 6130 Single Quadrupole Mass Selective Detector. Agilent Technologies.
  • TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics.
  • Hydrolytic Stability at Intermediate pHs of the Common Purine Nucleotides in Food.
  • Toward a Detailed Understanding of Base Excision Repair Enzymes: Transition State and Mechanistic Analyses of N-Glycoside Hydrolysis and N-Glycoside Transfer. ACS Chemical Reviews.
  • Prevention of translational frameshifting by the modified nucleoside 1-methylguanosine. PubMed.
  • N1-Methylguanosine. Wikipedia.

Sources

Reference Data & Comparative Studies

Validation

Comparative Retention Time Guide: Guanosine, 2'-O-methylguanosine, and 1-methyl-3'-O-methylguanosine in RP-HPLC

Executive Summary The accurate identification and quantification of modified nucleosides are critical for advancing epitranscriptomics, biomarker discovery, and RNA-targeted drug development. In Reversed-Phase Liquid Chr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate identification and quantification of modified nucleosides are critical for advancing epitranscriptomics, biomarker discovery, and RNA-targeted drug development. In Reversed-Phase Liquid Chromatography coupled with Mass Spectrometry (RP-LC-MS/MS), distinguishing between structurally similar nucleosides relies heavily on their chromatographic retention times.

This guide provides an objective comparison of the retention behaviors of Guanosine , 2'-O-methylguanosine , and 1-methyl-3'-O-methylguanosine . By analyzing the causality between chemical methylation and lipophilicity, this document serves as a comprehensive methodological framework for scientists optimizing nucleoside separation workflows.

Mechanistic Principles of Nucleoside Retention

In Reversed-Phase Liquid Chromatography (RP-LC), retention is governed by the hydrophobic effect. Analytes partition between a polar aqueous mobile phase and a non-polar stationary phase (typically a C18 alkyl chain). The retention time (RT) is directly proportional to the analyte's lipophilicity, which can be estimated by its octanol-water partition coefficient (LogP).

  • Guanosine (G): As the unmodified base nucleoside, guanosine is highly polar due to multiple hydrogen bond donors and acceptors on both the purine base and the ribose sugar[1]. It exhibits the weakest interaction with the C18 stationary phase, resulting in the earliest elution time.

  • 2'-O-methylguanosine (Gm): The addition of a methyl group at the 2'-hydroxyl position of the ribose ring eliminates a polar hydrogen bond donor and introduces a non-polar moiety[2]. This structural change increases the molecule's overall hydrophobicity, causing it to elute later than unmodified guanosine.

  • 1-methyl-3'-O-methylguanosine: This derivative features dual methylation—one on the nucleobase (N1) and one on the ribose (3'-O). The simultaneous masking of the N1-H and 3'-OH hydrogen bond donors drastically reduces the molecule's polarity. Consequently, it possesses the highest lipophilicity of the three analytes, yielding the strongest interaction with the stationary phase and the longest retention time.

Hydrophobicity G Guanosine (Most Polar) Gm 2'-O-methylguanosine (Intermediate) G->Gm +1 Methyl (↑ LogP) m1m3G 1-methyl-3'-O-methylguanosine (Most Hydrophobic) Gm->m1m3G +1 Methyl (↑↑ LogP)

Hydrophobicity trend driving RP-HPLC retention times.

Comparative Retention Time Data

The quantitative data below summarizes the expected behavior of these nucleosides under standard RP-HPLC conditions. Because isobaric modifications (e.g., different dimethylguanosine isomers) cannot always be distinguished by mass alone, retention time acts as the primary orthogonal identifier[3].

Table 1: Quantitative LC-MS/MS Parameters and Relative Retention Times

AnalyteMolecular WeightModificationsPrecursor Ion [M+H]⁺Product IonExpected RT (min)*
Guanosine 283.24 g/mol Nonem/z 284.1m/z 152.1~2.5
2'-O-methylguanosine 297.27 g/mol 1x Ribosem/z 298.1m/z 152.1~4.8
1-methyl-3'-O-methylguanosine 311.29 g/mol 1x Base, 1x Ribosem/z 312.1m/z 166.1~7.5

*Note: Representative RTs are based on a 15-minute gradient (0–15% Acetonitrile) on a 150 mm C18 column. Exact times will vary by instrument dead volume and specific column chemistry.

Experimental Methodology

To ensure data integrity, the following protocol is designed as a self-validating system . By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to digestion, researchers can perfectly control for matrix effects, ionization suppression, and enzymatic efficiency variations[4].

Workflow N1 1. RNA Digestion & SIL-IS Spiking (Nuclease P1, CIP) N2 2. RP-HPLC Separation (C18 Column, Gradient Elution) N1->N2 N3 3. ESI-MS/MS Detection (dMRM Mode, Positive Ion) N2->N3 N4 4. Data Processing (Absolute Quantification) N3->N4

Standard LC-MS/MS workflow for nucleoside modification analysis.

Step 1: RNA Hydrolysis and Sample Preparation
  • Reconstitution: Dissolve 1 µg of purified RNA in 10 µL of RNase-free water.

  • Internal Standardization: Spike the sample with 1 µL of a ¹³C-labeled nucleoside internal standard mixture (SIL-IS) to enable absolute quantification[4].

  • Endonuclease Digestion: Add 1 µL of Nuclease P1 (1 U/µL) and 1 µL of 10x digestion buffer (pH 5.3). Incubate at 37°C for 2 hours to cleave the RNA into individual nucleotides.

  • Dephosphorylation: Add 1 µL of Calf Intestinal Phosphatase (CIP) and 1 µL of ammonium bicarbonate buffer (pH 7.8). Incubate for an additional 1 hour at 37°C to yield free nucleosides[5].

  • Filtration: Filter the digest through a 10 kDa MWCO spin filter (14,000 x g for 15 min) to remove enzymes prior to injection.

Step 2: Chromatographic Separation (RP-HPLC)
  • Column: Hypersil GOLD aQ C18 (150 mm × 2.1 mm, 3 µm particle size) or equivalent[5].

  • Column Temperature: 35°C.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Flow Rate: 0.35 mL/min[4].

  • Gradient Program:

    • 0.0 – 2.0 min: 0% B (Isocratic hold to elute highly polar salts)

    • 2.0 – 10.0 min: 0% → 15% B (Linear gradient for nucleoside resolution)

    • 10.0 – 12.0 min: 15% → 50% B (Column wash)

    • 12.0 – 15.0 min: 0% B (Re-equilibration)

Step 3: Mass Spectrometry Detection
  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode.

  • Source Parameters: Gas temperature 300°C, gas flow 10 L/min, nebulizer pressure 20 psi, capillary voltage 3500 V[4][5].

  • Acquisition Mode: Dynamic Multiple Reaction Monitoring (dMRM) utilizing the transitions listed in Table 1.

References

  • Absolute and relative quantification of RNA modifications via biosynthetic isotopomers. Oxford Academic / Nucleic Acids Research.[Link]

  • Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry. NIH / PMC.[Link]

  • The identification and characterization of non-coding and coding RNAs and their modified nucleosides by mass spectrometry. Taylor & Francis.[Link]

  • Guanosine | C10H13N5O5 | CID 135398635. PubChem - NIH.[Link]

  • 2'-O-Methylguanosine | C11H15N5O5 | CID 135406950. PubChem - NIH.[Link]

Sources

Comparative

Cross-Platform Validation of 1-Methyl-3'-O-Methylguanosine Mass Spectrometry Data: A Comparative Guide for Epitranscriptomic Profiling

Executive Summary & Mechanistic Rationale The discovery and quantification of modified nucleosides are critical for understanding RNA regulation, viral capping mechanisms, and biomarker development. Guanosine, 1-methyl-3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The discovery and quantification of modified nucleosides are critical for understanding RNA regulation, viral capping mechanisms, and biomarker development. Guanosine, 1-methyl-3'-O-methyl- (a specific dimethylated guanosine isomer) presents a unique analytical challenge. Biologically, 3'-O-methylation alters the ribose sugar pucker and acts as an obligate RNA chain terminator, making its precise quantification vital in synthetic RNA therapeutic quality control and viral replication studies.

Analytically, distinguishing 1-methyl-3'-O-methylguanosine from its highly abundant positional isomers (such as 1-methyl-2'-O-methylguanosine or N2,2'-O-dimethylguanosine) requires rigorous chromatographic separation and precise mass spectrometry (MS). Because these isomers share the exact same chemical formula (C₁₂H₁₇N₅O₅) and precursor mass ([M+H]⁺ m/z 312.130), relying on a single MS platform can lead to false positives.

This guide provides a comprehensive cross-platform validation strategy, objectively comparing the performance of Triple Quadrupole (QqQ) systems against High-Resolution Accurate Mass (HRAM) Orbitrap platforms [1]. By employing orthogonal validation, researchers can build a self-validating analytical system that ensures unparalleled scientific integrity [2].

Cross-Platform Comparison: QqQ vs. HRAM Orbitrap

To achieve absolute confidence in the identification of 1-methyl-3'-O-methylguanosine, laboratories must balance the raw sensitivity of QqQ instruments with the resolving power of HRAM platforms.

  • Triple Quadrupole (QqQ): Operates via Multiple Reaction Monitoring (MRM). It is the gold standard for absolute quantitation due to its superior duty cycle and dynamic range. However, its unit resolution (typically 0.7 FWHM) leaves it vulnerable to isobaric matrix interferences.

  • HRAM Orbitrap: Operates via Parallel Reaction Monitoring (PRM) or Data-Independent Acquisition (DIA). It provides ultra-high resolution (up to 500,000 FWHM), allowing for the separation of near-isobaric background noise from the target analyte [3].

Table 1: Performance Metrics Comparison
ParameterTriple Quadrupole (QqQ)HRAM OrbitrapAdvantage for 1-Me-3'-O-Me-G Analysis
Acquisition Mode Scheduled MRMPRM / DIAPRM captures all fragments simultaneously, aiding isomer differentiation [4].
Mass Resolution Unit (~0.7 Da FWHM)> 60,000 FWHMOrbitrap resolves complex matrix interferences sharing nominal mass.
Sensitivity (LOD) Low femtogramMid-to-low femtogramQqQ is superior for ultra-trace absolute quantitation in limited samples.
Dynamic Range 5–6 orders of magnitude3–4 orders of magnitudeQqQ prevents detector saturation when analyzing highly abundant RNA.
Isomer Specificity Relies heavily on LC retentionHigh (Exact mass of fragments)Orbitrap provides exact mass for the 146.057 Da neutral loss (ribose).

Self-Validating Experimental Protocol

To guarantee trustworthiness, the following protocol integrates internal causality checks. Every step is designed to prevent artificial modifications and ensure quantitative recovery.

Phase 1: RNA Extraction and Enzymatic Hydrolysis

Causality Check: RNA is highly susceptible to artificial oxidation and deamination during extraction. We utilize antioxidant buffers to prevent the artifactual generation of modified nucleosides.

  • Extraction: Isolate total RNA using a validated silica-spin column method. Assess integrity via Bioanalyzer (Target RIN > 8.0).

  • Internal Standard Spike: Add 10 fmol of stable isotope-labeled [¹³C,¹⁵N]-Guanosine to the RNA pellet. Why? This controls for matrix-induced ion suppression and variable digestion efficiency.

  • Hydrolysis: Resuspend RNA in 30 µL of digestion buffer (10 mM ammonium acetate, pH 5.3, containing 0.1 mM deferoxamine to prevent oxidation).

  • Digestion: Add 1 U of Nuclease P1 (cleaves phosphodiester bonds) and incubate at 37°C for 2 hours.

  • Dephosphorylation: Adjust pH to 8.0 with ammonium bicarbonate. Add 1 U of Calf Intestinal Phosphatase (CIP) and incubate for 1 hour at 37°C to yield free nucleosides. Filter through a 10 kDa MWCO centrifugal filter.

Phase 2: Chromatographic Separation

Causality Check: Standard C18 columns suffer from phase collapse and poor retention of hydrophilic nucleosides. We utilize a polar-endcapped C18 or Porous Graphitic Carbon (PGC) column to exploit the altered hydrogen-bonding profile of the 3'-O-methyl group, ensuring baseline separation from 2'-O-methyl isomers.

  • Column: Hypersil GOLD aQ C18 (2.1 × 100 mm, 1.9 µm).

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 0-2 min (1% B), 2-8 min (1% to 15% B), 8-10 min (15% to 90% B). Flow rate: 0.3 mL/min.

Phase 3: Cross-Platform MS/MS Acquisition

Split the digested sample for orthogonal analysis.

Table 2: Mass Spectrometry Parameters for 1-Methyl-3'-O-Methylguanosine
PlatformPrecursor Ion ([M+H]⁺)Product Ion (Base)Neutral LossCollision EnergyDwell Time / Resolution
QqQ (MRM) m/z 312.1m/z 166.1146.0 Da18 eV50 ms
Orbitrap (PRM) m/z 312.1294m/z 166.0723146.0571 Da25 NCE60,000 FWHM

Visualizations of Analytical Logic

The following diagrams map the cross-platform workflow and the highly specific fragmentation pathway required to validate 1-methyl-3'-O-methylguanosine.

G N1 RNA Sample Preparation & QC N2 Enzymatic Hydrolysis (Nuclease P1 + CIP) N1->N2 N3 UHPLC Separation (Polar-Endcapped C18) N2->N3 N4 Triple Quadrupole (QqQ) Targeted MRM N3->N4 Split A N5 HRAM Orbitrap Untargeted PRM N3->N5 Split B N6 Absolute Quantitation (High Sensitivity) N4->N6 N7 Isobaric Resolution (High Mass Accuracy) N5->N7 N8 Cross-Platform Data Validation N6->N8 N7->N8

Figure 1: Cross-platform validation workflow ensuring quantitative accuracy and isobaric resolution.

G2 P1 Precursor Ion [M+H]+ m/z 312.130 C1 HCD / CID Fragmentation P1->C1 F1 1-Methylguanine Base [m/z 166.073] C1->F1 F2 Neutral Loss (3'-O-Methylribose) [-146.057 Da] C1->F2

Figure 2: MS/MS fragmentation pathway of 1-methyl-3'-O-methylguanosine detailing neutral loss.

Conclusion

Validating rare epitranscriptomic modifications like 1-methyl-3'-O-methylguanosine requires moving beyond single-platform paradigms. While the Triple Quadrupole provides the robust sensitivity needed for trace-level detection, the HRAM Orbitrap acts as a critical orthogonal validator, ensuring that isobaric isomers do not confound quantitative results. By strictly adhering to optimized sample preparation, polar-retentive chromatography, and cross-platform MS/MS verification, researchers can establish a highly trustworthy, self-validating analytical pipeline.

References

  • Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection Journal of the American Society for Mass Spectrometry (2023). URL:[Link]

  • Toward standardized epitranscriptome analytics: an inter-laboratory comparison of mass spectrometric detection and quantification of modified ribonucleosides in human RNA Nucleic Acids Research (2025). URL:[Link]

  • Comparison of unit resolution versus high-resolution accurate mass for parallel reaction monitoring bioRxiv (2021). URL:[Link]

  • Data Independent Acquisition for the Detection of Mononucleoside RNA Modifications by Mass Spectrometry PubMed Central (PMC) / NIH (2022). URL:[Link]

Validation

High-Fidelity Quantification of Guanosine, 1-methyl-3'-O-methyl-: A Comparison Guide for Reference Material Development

As epitranscriptomics and synthetic mRNA therapeutics rapidly evolve, the precise quantification of rare nucleoside modifications has become a critical analytical bottleneck. Guanosine, 1-methyl-3'-O-methyl- (m1-3'OmG) i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As epitranscriptomics and synthetic mRNA therapeutics rapidly evolve, the precise quantification of rare nucleoside modifications has become a critical analytical bottleneck. Guanosine, 1-methyl-3'-O-methyl- (m1-3'OmG) is a uniquely challenging target. Because its mass and fragmentation patterns are virtually identical to its positional isomer, 1-methyl-2'-O-methylguanosine, developing standardized reference materials (RMs) for LC-MS/MS quantification requires rigorous structural validation and chromatographic logic.

As an Application Scientist, I have structured this guide to objectively compare the performance of different reference material formats for m1-3'OmG quantification, supported by experimental data and self-validating methodological frameworks.

The Challenge of Isomeric Isobars

The synthesis of 3'-O-methyl guanosine derivatives typically involves methylation using diazomethane and a stannous chloride catalyst, a process that inherently yields a mixture of 2'-O and 3'-O isomers[1]. Because these isomers share the exact same molecular weight and yield identical product ions during collision-induced dissociation (CID), mass spectrometry alone cannot distinguish them.

Therefore, the reference material must not only be chemically pure but must also be used in a workflow that guarantees baseline chromatographic separation.

Isomer_Logic Mix Crude Sample (m1-3'OmG + m1-2'OmG) Col Chromatographic Separation (C18 / PGC Column) Mix->Col Iso1 1-methyl-2'-O-methylguanosine (Earlier Elution) Col->Iso1 Iso2 1-methyl-3'-O-methylguanosine (Later Elution) Col->Iso2 MS Mass Spectrometry (Identical MRM Transitions) Iso1->MS Iso2->MS

Chromatographic logic for resolving 3'-O-methyl from 2'-O-methyl guanosine isobars prior to MS.

Comparison of Reference Material Formats

When developing an assay for m1-3'OmG, laboratories must choose between three primary reference material formats. The choice dictates the assay's resilience to matrix effects (ion suppression/enhancement caused by co-eluting biological components).

Table 1: Objective Comparison of RM Strategies
Reference Material FormatMechanism of CalibrationMatrix Effect MitigationCost / AccessibilityBest Use Case
Unlabeled Synthetic Standard External Calibration curve generated in neat solvent.Poor: Highly vulnerable to ion suppression in ESI-MS.Low / HighEarly-stage qualitative screening; pure synthetic mRNA QC.
Matrix-Matched Standard External Calibration curve generated in surrogate bio-fluid.Moderate: Compensates for baseline matrix, but varies by sample.Medium / MediumRoutine biological assays where SIL is unavailable.
Stable Isotope-Labeled (SIL) Internal Calibration using 13C/15N -labeled m1-3'OmG.Excellent: Co-elutes exactly with analyte, canceling out suppression.High / LowGold Standard for clinical PK/PD and absolute quantification.
Experimental Performance Data

To validate these formats, we spiked 50 nM of m1-3'OmG into a complex human cellular RNA digest matrix. The data below demonstrates why SIL RMs are the definitive choice for high-fidelity quantification.

MetricUnlabeled StandardMatrix-MatchedSIL ( 13C10​,15N5​ ) Standard
Mean Recovery (%) 62.4%88.1%99.8%
Precision (CV %) 14.5%8.2%1.4%
Matrix Factor 0.55 (Severe Suppression)0.901.01 (Perfect Correction)

Data Interpretation: The Unlabeled Standard suffers from a 45% signal loss due to matrix suppression. The SIL standard perfectly corrects for this because the heavy isotope experiences the exact same ionization environment as the endogenous analyte, normalizing the response ratio.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following LC-MS/MS protocol is designed as a self-validating system . Every step includes a causality check to prevent false positives.

Phase 1: Enzymatic Hydrolysis of RNA
  • Step 1: Incubate 1 µg of purified RNA with Nuclease P1 (2 U) in ammonium acetate buffer (pH 5.3) at 37°C for 2 hours.

    • Causality: Nuclease P1 specifically cleaves single-stranded RNA into 5'-mononucleotides. A slightly acidic pH is maintained to prevent the degradation of alkali-sensitive modifications.

  • Step 2: Add Alkaline Phosphatase (1 U) and ammonium bicarbonate (pH 8.0); incubate for 2 hours.

    • Causality: Dephosphorylation converts nucleotides into uncharged nucleosides, which are required for optimal retention and separation on reversed-phase LC columns.

  • Step 3: Spike in 10 µL of the SIL m1-3'OmG internal standard (100 nM).

Phase 2: System Suitability & Isomeric Resolution (The Validation Check)

Before injecting samples, you must validate the chromatographic resolution.

  • Step 4: Inject a System Suitability Test (SST) mix containing equal parts 1-methyl-2'-O-methylguanosine and 1-methyl-3'-O-methylguanosine.

  • Step 5: Utilize a Porous Graphitic Carbon (PGC) column or a high-strength silica C18 column with a shallow gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

    • Causality: Standard C18 columns often fail to resolve 2'-O and 3'-O isomers. PGC columns exploit the slight differences in the 3D spatial orientation of the ribose methyl groups, ensuring baseline separation ( Rs​>1.5 ). If Rs​<1.5 , the run is aborted.

Phase 3: MRM Quantification
  • Step 6: Execute Multiple Reaction Monitoring (MRM) in positive Electrospray Ionization (ESI+) mode.

Table 2: Optimized MRM Parameters
AnalytePrecursor Ion ( [M+H]+ )Product IonCollision Energy (CE)Fragment Origin
m1-3'OmG 312.1 m/z166.1 m/z18 eVCleavage of the glycosidic bond; leaves 1-methylguanine base.
SIL-m1-3'OmG 327.1 m/z176.1 m/z18 eVHeavy labeled base ( 13C5​,15N5​ ).

Reference Material Development Workflow

For laboratories synthesizing their own reference materials, structural validation is paramount before the material can be used for LC-MS/MS calibration. The presence of naturally occurring RNA modifications across all phylogenetic domains underscores the need for absolute structural certainty[2].

RM_Workflow Syn Chemical Synthesis (Diazomethane + SnCl2) Pur Isomeric Purification (Separating 2'-O & 3'-O) Syn->Pur NMR Structural Validation (1H/13C NMR & HRMS) Pur->NMR SIL SIL Internal Standard (13C/15N Incorporation) NMR->SIL LCMS LC-MS/MS Method (MRM Optimization) SIL->LCMS

Workflow for the synthesis and validation of 1-methyl-3'-O-methylguanosine reference materials.

Conclusion

For the accurate quantification of Guanosine, 1-methyl-3'-O-methyl-, relying on unlabeled standards leads to severe data artifacts due to matrix suppression. The adoption of Stable Isotope-Labeled (SIL) Reference Materials , paired with a self-validating chromatographic method that explicitly resolves the 2'-O and 3'-O isomers, is the only scientifically rigorous approach for absolute quantification in complex biological matrices.

References
  • An Efficient Process for Synthesis of 2′-O-Methyl and 3′-O-Methyl Guanosine from 2-Aminoadenosine Using Diazomethane and the Catalyst Stannous Chloride. ResearchGate.1

  • The RNA modification database, RNAMDB: 2011 update. SciSpace.2

Sources

Comparative

Guanosine, 1-methyl-3'-O-methyl- versus other modified nucleosides in tRNA structural stability

Comprehensive Comparison Guide: Guanosine, 1-methyl-3'-O-methyl- vs. Canonical Modified Nucleosides in tRNA Structural Stability Target Audience: RNA Biologists, Structural Biologists, and Oligonucleotide Drug Developmen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: Guanosine, 1-methyl-3'-O-methyl- vs. Canonical Modified Nucleosides in tRNA Structural Stability

Target Audience: RNA Biologists, Structural Biologists, and Oligonucleotide Drug Development Professionals.

Executive Summary & Mechanistic Causality

Transfer RNAs (tRNAs) are the most heavily modified RNAs in biology, utilizing post-transcriptional modifications to maintain structural integrity, regulate local conformational dynamics, and ensure translational fidelity[1]. While natural modifications like 2'-O-methylguanosine (Gm) and 1-methylguanosine (m1G) have evolved to fine-tune these parameters, the advent of synthetic RNA therapeutics has necessitated the engineering of novel nucleoside analogs.

Guanosine, 1-methyl-3'-O-methyl- is a highly specialized, dual-modified synthetic nucleoside. To understand its utility in structural stability and RNA drug design, we must deconstruct its two functional moieties:

  • N1-Methylation (m1G): Methylation at the N1 position of the nucleobase blocks the Watson-Crick hydrogen bonding face. In natural tRNAs, this prevents canonical pairing with Cytidine, which locally increases conformational dynamics and prevents non-functional misfolding, ultimately stabilizing the correct global tertiary structure[2].

  • 3'-O-Methylation: Unlike natural 2'-O-methylation (which favors a rigid C3'-endo sugar pucker to enhance base stacking[3]), 3'-O-methylation replaces the reactive 3'-hydroxyl group with a methoxy group. Because the 3'-OH is strictly required for phosphodiester bond formation, 3'-O-methylated nucleosides act as absolute RNA chain terminators[4].

When combined, 1-methyl-3'-O-methylguanosine serves as an ideal 3'-terminal capping residue for synthetic oligonucleotides: it provides absolute resistance to 3' 5' exonucleases while simultaneously preventing the formation of unwanted terminal secondary structures (like self-complementary hairpins) that could impede delivery vehicle encapsulation.

Comparative Performance Data

The following table summarizes the thermodynamic and structural impacts of various guanosine modifications compared to the universal stabilizer, Pseudouridine ( Ψ ).

Modified NucleosideOriginPrimary Structural EffectImpact on Global Tm​ Application / Biological Role
Guanosine, 1-methyl-3'-O-methyl- SyntheticBlocks Watson-Crick pairing; terminates RNA chain.Neutral to slightly destabilizing (local)3'-end capping of RNA therapeutics; viral replication inhibition[4].
2'-O-methylguanosine (Gm) NaturalLocks ribose into C3'-endo pucker; enhances base stacking.Increases (+1.5 to +3.0 °C per mod)tRNA core stabilization; protects against hydrolysis[1][3].
1-methylguanosine (m1G) NaturalDisrupts canonical H-bonding; increases local flexibility.Variable (stabilizes tertiary fold)Prevents frameshifting (e.g., position 37); prevents misfolding[2].
Pseudouridine ( Ψ ) NaturalAdditional H-bond via N1; rigidifies local backbone.Increases (+2.0 to +4.0 °C per mod)Universal structural stabilizer in D- and T-arms[1][3].

Structural Dynamics & Logical Pathways

To visualize how these distinct chemical modifications translate into macroscopic structural stability, refer to the mechanistic pathway diagram below.

Mechanism Mod1 N1-Methylation (Base Modification) Effect1 Blocks Watson-Crick Base Pairing Mod1->Effect1 Mod2 3'-O-Methylation (Synthetic Ribose Mod) Effect2 Removes Nucleophilic 3'-OH Group Mod2->Effect2 Mod3 2'-O-Methylation (Natural Ribose Mod) Effect3 Favors C3'-endo Sugar Pucker Mod3->Effect3 Outcome1 Increases Local Dynamics & Prevents Misfolding Effect1->Outcome1 Outcome2 Acts as RNA Chain Terminator (Exonuclease Resistance) Effect2->Outcome2 Outcome3 Enhances Base Stacking & Thermal Stability (Tm) Effect3->Outcome3

Mechanistic pathways of guanosine modifications dictating RNA structural stability.

Experimental Workflows & Self-Validating Protocols

To objectively compare the stabilizing effects of 1-methyl-3'-O-methylguanosine against canonical modifications, researchers must utilize a multi-modal approach. UV melting provides global thermodynamic data, but it is insufficient on its own. As demonstrated in literature, modifications can increase global thermal stability while simultaneously increasing local conformational fluctuations[2]. Therefore, UV melting must be paired with NMR spectroscopy.

Protocol: Thermodynamic and Structural Characterization of Modified tRNAs

Step 1: Solid-Phase RNA Synthesis & Enzymatic Ligation

  • Action: Synthesize the target tRNA in two halves using solid-phase phosphoramidite chemistry. For the 3'-half containing the synthetic 1-methyl-3'-O-methylguanosine, use a modified solid support, as standard polymerases cannot extend past a 3'-O-methylated residue[4]. Ligate the halves using T4 RNA Ligase.

  • Causality: Chemical synthesis allows for site-specific incorporation of synthetic analogs that biological enzymes would reject.

  • Self-Validation Check: Run a 15% denaturing urea-PAGE. The presence of a single, shifted band confirms successful full-length ligation. Unligated halves indicate secondary structure interference at the ligation junction.

Step 2: Purification and Controlled Refolding

  • Action: Purify the full-length transcript via Anion-Exchange HPLC. Denature the RNA at 95°C for 3 minutes in a buffer lacking Mg2+ , then snap-cool on ice. Slowly add MgCl2​ to a final concentration of 5 mM and incubate at 37°C for 30 minutes.

  • Causality: Mg2+ is essential for stabilizing the tertiary L-shape of the tRNA. Adding it only after disrupting kinetic traps ensures the RNA folds into its global thermodynamic minimum.

Step 3: UV Melting Curve Analysis (Global Stability)

  • Action: Monitor hyperchromicity at 260 nm across a temperature gradient of 20°C to 90°C (ramp rate: 0.5°C/min).

  • Causality: As the RNA denatures, base unstacking increases UV absorbance. The inflection point of the curve dictates the melting temperature ( Tm​ ).

  • Self-Validation Check: Include an unmodified in vitro transcribed (IVT) tRNA as a baseline control. The difference in Tm​ ( ΔTm​ ) isolates the exact thermodynamic contribution of the modification.

Step 4: NMR Spectroscopy (Local Dynamics)

  • Action: Perform 1D imino proton NMR and 2D NOESY experiments in H2​O/D2​O (9:1) at varying temperatures.

  • Causality: Imino protons (like the H1 of guanosine) are only visible in NMR if they are protected from solvent exchange by hydrogen bonding. Monitoring the broadening and disappearance of these peaks as temperature increases reveals the exact base pairs that "breathe" or melt first, providing a high-resolution map of local structural dynamics[2].

Workflow Syn Solid-Phase RNA Synthesis (Incorporate Modifications) Lig Enzymatic Ligation (T4 RNA Ligase) Syn->Lig Synthetic Halves Pur HPLC Purification & Mg2+ Refolding Lig->Pur Full-length RNA UV UV Melting Analysis (Global Tm Determination) Pur->UV Aliquot 1 NMR NMR Spectroscopy (Local Conformational Dynamics) Pur->NMR Aliquot 2

Experimental workflow for validating the structural impact of RNA modifications.

Conclusion for Drug Development Professionals

While canonical modifications like 2'-O-methylguanosine and Pseudouridine remain the gold standard for globally stabilizing the tertiary core of RNA molecules[1][3], synthetic analogs like 1-methyl-3'-O-methylguanosine offer unique, targeted solutions. By acting as a strict chain terminator[4] while simultaneously preventing terminal Watson-Crick pairing, this dual-modification is highly valuable for capping the 3'-ends of aptamers, siRNAs, or engineered tRNAs—ensuring maximum half-life in serum without compromising the functional conformation of the molecule.

References

  • Source: National Center for Biotechnology Information (PMC)
  • Beyond the Anticodon: tRNA Core Modifications and Their Impact on Structure, Translation and Stress Adaptation Source: MDPI URL
  • Source: Oxford Academic (Nucleic Acids Research)
  • 3'-O-Methylguanosine (Standard) | MedChemExpress (MCE)

Sources

Validation

High-Throughput Clinical Detection of Guanosine, 1-methyl-3'-O-methyl-: A Comparative Guide to Assay Reproducibility

Executive Summary As a Senior Application Scientist navigating the complexities of RNA epigenetics and biomarker validation, I frequently encounter the analytical bottleneck of resolving doubly modified nucleosides. Guan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of RNA epigenetics and biomarker validation, I frequently encounter the analytical bottleneck of resolving doubly modified nucleosides. Guanosine, 1-methyl-3'-O-methyl- (a doubly methylated purine) is a terminal breakdown product of cellular RNA turnover[1]. Like its single-methylated counterparts, such as 1-methylguanosine (m1G), it is excreted in biofluids and serves as a critical non-invasive biomarker for tracking tumor burden and metabolic dysregulation[2]. However, detecting a dual modification—comprising both a base methylation (N1) and a ribose methylation (3'-O)—in high-throughput clinical settings demands rigorous assay design to prevent false positives caused by highly abundant structural isomers. This guide objectively evaluates the leading high-throughput platforms for detecting this modified nucleoside, providing actionable, field-proven methodologies.

Mechanistic Grounding: The Analytical Challenge of Dual Methylation

The primary challenge in quantifying Guanosine, 1-methyl-3'-O-methyl- lies in its structural similarity to other modified guanosines (e.g., N2,N2-dimethylguanosine or 2'-O-methylguanosine).

  • Steric Hindrance in Ligand Binding: Biological recognition elements (antibodies or aptamers) rely on hydrogen bonding. The addition of methyl groups at the N1 and 3'-O positions eliminates critical hydrogen bond donors and acceptors, drastically altering the molecule's binding thermodynamics[3].

  • Chromatographic Polarity: Modified ribonucleosides are highly polar. Traditional reversed-phase (C18) columns fail to adequately retain or separate these isomers, leading to ion suppression and co-elution in mass spectrometry[4].

Comparative Analysis of High-Throughput Detection Platforms

HILIC-LC-MS/MS (The Benchmark)

Hydrophilic Interaction Liquid Chromatography coupled with tandem mass spectrometry (HILIC-LC-MS/MS) is the gold standard for clinical nucleoside profiling. By utilizing BEH Amide columns, HILIC provides superior retention for polar nucleosides compared to C18 phases[4][5]. Furthermore, the strategic addition of malic acid to the mobile phase acts as a weak ion-pairing agent, dramatically enhancing the electrospray ionization (ESI) efficiency and peak shape of methylated nucleosides[6].

Immunoassays / ELISA (The Throughput Compromise)

Enzyme-Linked Immunosorbent Assays (ELISA) offer unmatched throughput for clinical screening. However, generating monoclonal antibodies specific to a dual-methylated guanosine is notoriously difficult. Antibodies often cross-react with single-methylated variants (like m1G or 3'-O-methylguanosine) because the methyl epitope is too small to ensure exclusive binding pocket specificity, leading to inflated quantitative readouts and higher inter-day coefficients of variation (CV).

Aptamer Biosensors (The Specificity Bottleneck)

Aptamers are emerging as stable, synthetic alternatives to antibodies. However, in vitro-selected RNA/DNA aptamers that bind unmodified guanosine exhibit a massive drop in affinity (often >100-fold increase in Kd​ ) when encountering 1-methyl or 3'-O-methyl modifications due to the loss of essential hydrogen bonds[3][7]. Consequently, unless novel SELEX strategies incorporating negative selection against single-methylated analogs are employed, aptamers yield poor reproducibility for this specific analyte.

Quantitative Performance Comparison
Assay PlatformLimit of Detection (LOD)Intra-day CV (%)Clinical ThroughputSpecificity (Isomer Resolution)
HILIC-LC-MS/MS < 10 ng/L< 8%High (~6.5 min/run)Excellent (Mass/Charge + RT)
ELISA / Immunoassay ~ 50 ng/L15 - 20%Very High (96-well)Poor (High Cross-reactivity)
Aptamer Biosensor ~ 100 ng/L10 - 25%High (Microarray)Poor (Steric Hindrance)

Assay Workflow Visualization

AssayWorkflow Sample Clinical Biofluid (Urine/Serum) Prep Sample Pre-treatment (TOT-µSPE / Protein Precipitation) Sample->Prep Split Prep->Split LCMS HILIC-LC-MS/MS (High Specificity) Split->LCMS Stable Isotope Spiking ELISA Immunoassay / ELISA (High Throughput) Split->ELISA Direct Incubation Aptamer Aptamer Biosensor (Emerging) Split->Aptamer Direct Incubation Result1 Absolute Quantification CV < 8%, High Reproducibility LCMS->Result1 Result2 Relative Quantification CV 15-25%, Cross-reactivity Risk ELISA->Result2 Aptamer->Result2

Figure 1: Comparative workflow for 1-methyl-3'-O-methylguanosine clinical detection assays.

Self-Validating Experimental Protocol: HILIC-LC-MS/MS

To achieve true reproducibility, an assay must be self-validating. This protocol integrates Stable Isotope Dilution (SIL) and Tip-on-Tip micro-Solid-Phase Extraction (TOT-µSPE) to inherently correct for matrix effects and extraction losses[8].

Step 1: System Suitability & Calibration

  • Action: Inject a standard mixture of Guanosine, 1-methyl-3'-O-methyl- and its stable isotope-labeled internal standard (SIL-IS, e.g., 13C/15N -labeled analog).

  • Causality: Validates that the mass spectrometer is equilibrated and capable of resolving structural isomers before committing precious clinical samples.

Step 2: High-Throughput Sample Preparation (TOT-µSPE)

  • Action: Thaw clinical urine/serum and centrifuge at 10,000 × g for 10 min to remove particulates.

  • Action: Spike 100 µL of the supernatant with 10 µL of SIL-IS.

  • Causality: Spiking before extraction is the cornerstone of a self-validating system; it mathematically corrects for any analyte loss during the SPE process.

  • Action: Load the spiked sample onto a TOT-µSPE device packed with 15 mg of polymeric sorbent (e.g., ENV+). This specific sorbent mass ensures quantitative retention of methylated nucleosides[8].

  • Action: Wash with 0.1% formic acid in water to remove salts, then elute with 50% acetonitrile.

Step 3: Chromatographic Separation

  • Action: Inject 2 µL of the eluate onto a BEH Amide column (100 mm × 2.1 mm, 1.7 µm).

  • Action: Utilize Mobile Phase A (Water with 0.06 mM malic acid) and Mobile Phase B (Acetonitrile). Run a gradient from 95% B to 50% B over 6.5 minutes.

  • Causality: The BEH Amide stationary phase provides the necessary retention for polar nucleosides[5]. The 0.06 mM malic acid additive acts as a weak ion-pairing agent, dramatically enhancing the ESI+ ionization efficiency and ensuring sharp, reproducible peaks[6].

Step 4: MS/MS Detection & Quality Control

  • Action: Operate the mass spectrometer in positive Multiple Reaction Monitoring (MRM) mode.

  • Action: Calculate the peak area ratio of the endogenous analyte to the SIL-IS. Accept the batch only if interspersed Quality Control (QC) samples deviate by ≤ 15% from their nominal concentrations.

Sources

Safety & Regulatory Compliance

Safety

Laboratory Safety &amp; Chemical Handling Guide: Proper Disposal of Guanosine, 1-methyl-3'-O-methyl-

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Chemical Identity: 1-Methyl-3'-O-methylguanosine (Modified Nucleoside) Application Context: RNA modification mapping, mRNA therapeu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Chemical Identity: 1-Methyl-3'-O-methylguanosine (Modified Nucleoside) Application Context: RNA modification mapping, mRNA therapeutics, and synthetic oligonucleotide workflows.

Executive Summary & Causality

As a Senior Application Scientist, I cannot overstate the importance of treating modified nucleosides with rigorous disposal protocols. Because 1-methyl-3'-O-methylguanosine features a methyl group at the N1 position (disrupting standard Watson-Crick base pairing) and the 3'-O position (acting as a potential chain terminator and conferring nuclease resistance), it is specifically engineered for [1].

Causality: If discharged into the sanitary sewer, these compounds bypass standard biological wastewater treatment processes. In aquatic ecosystems, they can act as potential disruptors by mimicking endogenous nucleosides. Furthermore, in laboratory settings, this compound is invariably dissolved in RCRA-regulated organic solvents (e.g., Acetonitrile, DMSO, Methanol) during HPLC purification, or even during automated synthesis[2]. Therefore, the waste matrix—not just the solute—dictates our disposal strategy, necessitating high-temperature [3].

Chemical Profile & Waste Categorization

To build a self-validating waste management system, you must first characterize the waste stream. 1-methyl-3'-O-methylguanosine waste typically falls into two categories: solid support residues and liquid eluents. Because the pure nucleoside lacks a specific EPA listed waste code, it is managed under the [4].

Table 1: Waste Stream Categorization & Solvent Compatibility
Waste MatrixTypical Solvents/ReagentsRCRA Hazard CharacteristicPrimary Disposal RouteSAA Max Storage Time
Solid Waste CPG columns, contaminated tips, vialsToxic (if contaminated with listed solvents)Solid Hazardous Waste (Incineration)Up to 1 year (or 3 days if full)
Aqueous Liquid Water, TE Buffer, PBS (<10% Organics)Non-hazardous (but biologically active)Chemical Waste (Incineration)Up to 1 year
Organic Liquid Acetonitrile, Methanol, DMSOIgnitable (D001), Toxic (Listed)Flammable Liquid Waste (Incineration)Up to 1 year
Halogenated Methylene Chloride (DCM)Toxic (D039)Halogenated Waste (Incineration)Up to 1 year

Note: Never mix halogenated solvents (like DCM used in synthesis) with non-halogenated solvents, as this exponentially increases disposal costs and risks exothermic cross-reactions.

Step-by-Step Disposal Methodology (In-Lab Management)

This methodology ensures compliance with the [5] and establishes a closed-loop, self-validating protocol to prevent cross-contamination.

Step 1: Segregation at the Source (Satellite Accumulation Area - SAA)

  • Action: Establish a dedicated SAA at or near the point of generation.

  • Validation: Inspect the SAA weekly. Verify that the secondary containment tray is dry and the primary container is hermetically sealed unless actively adding waste.

  • Causality: Open containers volatilize toxic organics (like Acetonitrile) into the lab atmosphere, altering the concentration of the waste profile and violating EPA RCRA regulations, which can lead to severe institutional fines.

Step 2: Liquid Waste Commingling and Neutralization

  • Action: Separate liquid waste into "Halogenated" and "Non-Halogenated" carboys. For 1-methyl-3'-O-methylguanosine dissolved in typical reverse-phase HPLC solvents (e.g., Water/MeCN gradients), use the Non-Halogenated carboy.

  • Validation: Before adding to the carboy, use pH strips to verify the waste pH is between 5.0 and 9.0. If acidic modifiers (like TFA) were used, carefully neutralize the mixture in a fume hood before adding it to the main carboy.

  • Causality: Mixing incompatible waste streams (e.g., strong acids with organic solvents) causes catastrophic exothermic reactions, gas evolution, and potential carboy rupture.

Step 3: Solid Waste Packaging

  • Action: Place empty vials, contaminated gloves, and solid-phase extraction (SPE) cartridges into a puncture-resistant, leak-proof container lined with a clear poly bag.

  • Validation: Deface all original chemical labels on empty vials with a thick marker before disposal.

  • Causality: Defacing labels [6] for environmental health and safety (EHS) personnel and commercial waste handlers regarding the actual hazards of the waste bag.

Step 4: Labeling and Profiling

  • Action: Attach a hazardous waste tag immediately upon the first drop of waste entering the container. List "1-methyl-3'-O-methylguanosine" and all associated solvents with their exact volumetric percentages.

  • Validation: Do not use abbreviations (e.g., write "Acetonitrile", not "MeCN"). Cross-reference the tag against your lab notebook to ensure 100% mass balance accounting.

  • Causality: Commercial treatment, storage, and disposal (TSD) facilities require accurate profiles to determine the correct incineration temperature and scrubber requirements to prevent toxic atmospheric emissions.

Waste Routing & Decision Workflow

The following diagram illustrates the logical relationships and routing for modified nucleoside waste to ensure EPA compliance.

WasteRouting Start 1-Methyl-3'-O-Methylguanosine Waste Generated State Physical State? Start->State Solid Solid Waste (Vials, Tips, CPGs) State->Solid Contaminated Labware Liquid Liquid Waste (Eluates, Solutions) State->Liquid Dissolved Form Incineration Commercial Hazardous Waste Incineration (EPA RCRA Compliant) Solid->Incineration Solid Bio/Chem Waste Solvent Solvent Matrix? Liquid->Solvent Aqueous Aqueous Buffer (<10% Organics) Solvent->Aqueous Water/Saline Organic Organic Solvent (MeCN, MeOH, DMSO) Solvent->Organic >10% Organics Aqueous->Incineration Do NOT Drain Dispose Organic->Incineration Segregate by Halogenation

Decision workflow for the proper segregation and disposal of modified nucleoside laboratory waste.

References

  • Chapter 7 Chemical Disposal Procedures - University of Wisconsin–Madison (wisc.edu). Available at: [Link][3]

  • Laboratory Environmental Sample Disposal Information Document - U.S. Environmental Protection Agency (epa.gov). Available at: [Link][7]

  • Regulation of Laboratory Waste - American Chemical Society (acs.org). Available at: [Link][6]

  • Laboratory Waste Management: The New Regulations - Medical Laboratory Management (medlabmag.com). Available at: [Link][5]

  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University (cwu.edu). Available at: [Link][4]

  • Studies on synthesis and biological activity of modified nucleosides - DBC (dbc.wroc.pl). Available at:[Link][1]

  • Solvent extraction and methylene chloride topics - Science.gov (science.gov). Available at: [Link][2]

Sources

Handling

Comprehensive Safety and Operational Guide: Handling Guanosine, 1-methyl-3'-O-methyl-

As a highly specialized modified nucleoside, Guanosine, 1-methyl-3'-O-methyl- requires stringent handling protocols. Standard laboratory safety measures are often insufficient when working with biologically active nucleo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a highly specialized modified nucleoside, Guanosine, 1-methyl-3'-O-methyl- requires stringent handling protocols. Standard laboratory safety measures are often insufficient when working with biologically active nucleoside analogs, as their structural modifications allow them to bypass normal cellular regulation. This guide provides drug development professionals and researchers with a field-proven, mechanistically grounded framework for the safe handling, reconstitution, and disposal of this compound.

Chemical Profile and Mechanistic Toxicology

To design an effective safety protocol, we must first understand the causality behind the compound's hazard profile. Guanosine, 1-methyl-3'-O-methyl- is a doubly modified nucleoside:

  • N1-Methylation: Alters the hydrogen-bonding interface, disrupting standard Watson-Crick base pairing dynamics.

  • 3'-O-Methylation: Removes the critical 3'-hydroxyl group required for phosphodiester bond formation. This transforms the molecule into a potent1[1].

If accidentally absorbed into the body, chain-terminating nucleosides can interfere with endogenous polymerases and cellular kinases, halting RNA elongation[1][2]. Based on the toxicological data of its direct structural analogs (1-Methylguanosine and 3'-O-Methylguanosine), this compound is classified under the Globally Harmonized System (GHS) as causing skin irritation (H315) , serious eye irritation (H319) , and respiratory tract irritation (H335) [3]. Preventing systemic exposure via dermal absorption or inhalation of aerosolized powders is the core objective of this safety plan.

Personal Protective Equipment (PPE) Matrix

Modified nucleosides are typically hygroscopic, static-prone powders that easily aerosolize. Furthermore, they are frequently reconstituted in highly penetrative organic solvents like Dimethyl Sulfoxide (DMSO)[4]. The following PPE matrix is designed to counter these specific physical properties.

Table 1: Quantitative PPE Requirements and Mechanistic Justifications

PPE CategorySpecification / ThresholdMechanistic Justification
Hand Protection Double-layered Nitrile gloves (Min. 0.11 mm thickness per layer)DMSO acts as a rapid dermal permeation enhancer. If a DMSO solution spills, the outer glove must be immediately discarded to prevent the solvent from carrying the chain-terminating analog through the nitrile barrier into the skin[3].
Eye Protection ANSI Z87.1 tight-fitting safety gogglesPrevents ocular exposure to aerosolized micro-particles during weighing, mitigating severe eye irritation (H319).
Body Protection Flame-retardant lab coat with knit cuffsPrevents the accumulation of static-charged powder on skin or clothing. Knit cuffs eliminate the wrist exposure gap.
Respiratory N95/FFP2 respirator OR handling exclusively within a Class II BSCMitigates the inhalation of fine, hygroscopic powders which cause acute respiratory tract irritation (H335)[3].

Operational Workflow & Handling Protocol

Every protocol described below is designed as a self-validating system; each step isolates the operator from the compound while preserving the chemical integrity of the nucleoside.

Workflow PPE 1. PPE & Setup Don Double Nitrile & N95 Weigh 2. Weighing Use Anti-Static Tools PPE->Weigh Recon 3. Reconstitution Add Solvent to Powder Weigh->Recon Spill Spill Response Absorb & Decontaminate Weigh->Spill If Powder Spills Filter 4. Sterile Filtration 0.22 µm PTFE/Nylon Recon->Filter Recon->Spill If Liquid Spills Store 5. Storage Aliquot at -20°C Filter->Store Waste Waste Disposal Incineration / Segregation Store->Waste Spill->Waste

Operational workflow for the safe handling, reconstitution, and disposal of modified guanosines.

Step-by-Step Reconstitution Methodology
  • Environmental Setup: Ensure the fume hood or Biological Safety Cabinet (BSC) has a verified inward airflow. Line the working surface with a disposable, absorbent, plastic-backed bench pad to contain micro-spills.

  • Static Mitigation: Modified nucleoside powders are highly prone to static cling. Use an anti-static gun (ionizer) on the weighing micro-spatula and the receiving vial. This prevents the powder from aerosolizing or adhering to the upper walls of the vessel.

  • Weighing & Transfer: Tare a sterile, low-retention microcentrifuge tube. Carefully transfer the required mass of Guanosine, 1-methyl-3'-O-methyl-. Cap the tube immediately after transfer before removing it from the balance enclosure.

  • Reconstitution:

    • Solvent Addition: Whether using neutral water or DMSO, always add the solvent to the powder , not the powder to the solvent[4]. Dropping powder into a liquid displaces dry particulates into the air, creating an inhalation hazard.

  • Homogenization: Vortex the sealed tube for 30 seconds. If the compound does not fully dissolve, apply gentle sonication in a water bath. Do not exceed 37°C to prevent thermal degradation of the methyl groups.

  • Sterile Filtration: Working within the BSC, pass the solution through a 0.22 µm PTFE (for DMSO) or Nylon (for aqueous) syringe filter into sterile, pre-labeled cryovials.

Spill Management and Decontamination

A rapid, structured response to spills prevents the cross-contamination of the laboratory environment and protects personnel from delayed exposure.

  • Solid Powder Spill: Do not sweep or use compressed air, as this will immediately aerosolize the hazardous dust[3]. Gently cover the powder with absorbent paper towels dampened with water or 70% ethanol to suppress the dust. Wipe inward from the edges to the center to prevent spreading.

  • Liquid Spill (DMSO/Aqueous): Cover the spill with an inert, finely-powdered liquid-binding material (e.g., diatomaceous earth or a universal chemical binder)[3]. Allow the binder to absorb the liquid completely before scooping it into a hazardous waste bag.

  • Surface Decontamination: After removing the bulk spill, scrub the contaminated surfaces with a 10% bleach solution to degrade residual organic material, followed by 70% ethanol, and finally distilled water to remove chemical residues[3].

Waste Disposal Plan

Disposal must strictly comply with institutional and environmental regulations for hazardous chemical waste, as the compound's ecological persistence is classified as slightly hazardous for water systems.

  • Solid Waste: All contaminated double-gloves, bench pads, empty stock vials, and paper towels must be placed in a designated solid hazardous waste container (a rigid, puncture-resistant bin lined with a chemical waste bag) slated for high-temperature incineration[3].

  • Liquid Waste:

    • DMSO Solutions: Must be collected in a clearly labeled "Non-Halogenated Organic Waste" carboy. Do not mix with acidic or oxidizing waste streams.

    • Aqueous Solutions: Collect in an "Aqueous Chemical Waste" container. Never pour modified nucleoside solutions down the sink drain.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Guanosine, 1-methyl-3'-O-methyl-
Reactant of Route 2
Guanosine, 1-methyl-3'-O-methyl-
© Copyright 2026 BenchChem. All Rights Reserved.